molecular formula C39H81N B13764265 Tris(tridecyl)amine CAS No. 5910-77-0

Tris(tridecyl)amine

Cat. No.: B13764265
CAS No.: 5910-77-0
M. Wt: 564.1 g/mol
InChI Key: GDSGXRQXKTWBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(tridecyl)amine (CAS 5910-77-0) is a high-molecular-weight tertiary amine with the molecular formula C39H81N and a molar mass of approximately 564.08 g/mol . This compound is characterized by its high lipophilicity, indicated by a calculated LogP of 13.8 . It is a liquid at room temperature with a density of 0.83 g/cm³ and a high boiling point of 608.4°C . In research, this compound serves as a key material in separation sciences. It can be analyzed using reverse-phase HPLC, for example on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . Its high molecular weight and structure make it a valuable non-polar solvent and potential intermediate in organic synthesis and material science for creating specialized amphiphilic compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use, as the compound may cause skin and eye irritation .

Properties

CAS No.

5910-77-0

Molecular Formula

C39H81N

Molecular Weight

564.1 g/mol

IUPAC Name

N,N-di(tridecyl)tridecan-1-amine

InChI

InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3

InChI Key

GDSGXRQXKTWBOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tridecyl)amine, a tertiary amine with three long alkyl chains, presents a significant challenge to conventional structural elucidation techniques due to its high conformational flexibility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the molecular structure and preferred conformations of such molecules. While specific experimental data for this compound is scarce in publicly available literature, this document outlines the state-of-the-art experimental and computational methodologies that can be employed for its detailed structural analysis. This includes a discussion of advanced NMR spectroscopy techniques, gas-phase electron diffraction, and molecular dynamics simulations. Hypothetical data and detailed protocols are presented to illustrate the application of these methods, providing a robust framework for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound (C₃₉H₈₁N) is a large, non-polar tertiary amine characterized by a central nitrogen atom bonded to three tridecyl chains.[1][2] Its molecular structure imparts specific physicochemical properties, such as high lipophilicity and surfactant-like characteristics, which are relevant in various industrial applications. In the context of drug development, long-chain amines can serve as components of drug delivery systems, such as lipid nanoparticles, or as excipients that enhance the solubility and bioavailability of active pharmaceutical ingredients. A thorough understanding of the molecular structure and conformational landscape of this compound is crucial for predicting its interactions with other molecules, its self-assembly properties, and its overall behavior in different environments.

The inherent flexibility of the three long alkyl chains makes the experimental determination of a single, stable conformation of this compound exceedingly difficult. The molecule is likely to exist as a dynamic ensemble of numerous conformers in the gas, liquid, and solution phases. Therefore, a comprehensive analysis requires a combination of experimental techniques sensitive to time-averaged structural parameters and computational methods capable of exploring the vast conformational space.

Molecular Structure and Properties

This compound is a symmetrical tertiary amine with the molecular formula C₃₉H₈₁N and a molecular weight of approximately 564.1 g/mol .[1] The central nitrogen atom is sp³-hybridized, and in the absence of significant steric hindrance or electronic effects, a pyramidal geometry around the nitrogen is expected. However, the bulky tridecyl groups can influence the C-N-C bond angles and the degree of pyramidalization at the nitrogen center.

Predicted Physicochemical Properties
PropertyPredicted ValueCitation
Molecular FormulaC₃₉H₈₁N[1][2]
Molecular Weight564.1 g/mol [1]
XLogP318.6[1]
Topological Polar Surface Area3.2 Ų[1]
Heavy Atom Count40[1]
Rotatable Bond Count36[1]

Methodologies for Structural and Conformational Analysis

Due to the high flexibility of this compound, a multi-pronged approach combining experimental and computational methods is necessary for a thorough structural and conformational analysis.

Experimental Protocols

NMR spectroscopy is a powerful tool for studying the conformation of flexible molecules in solution.[3][4][5][6] Various NMR parameters are averaged over all conformations present at equilibrium, providing insights into the time-averaged structure.

Detailed Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a known quantity of high-purity this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of 10-20 mM.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical identity and purity of the sample.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks within the tridecyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can help in assigning resonances near the nitrogen atom.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space dipolar couplings between protons that are close in space (< 5 Å), providing crucial distance constraints for conformational analysis. For a flexible molecule like this compound, ROESY is often preferred to avoid zero-crossing issues.

  • Measurement of J-couplings: Accurate measurement of three-bond scalar couplings (³JHH) can provide information about dihedral angles via the Karplus equation.

  • Residual Dipolar Couplings (RDCs): For more detailed structural information, RDCs can be measured in a weakly aligning medium (e.g., a liquid crystal or a stretched gel). RDCs provide information on the orientation of bond vectors relative to an external magnetic field.

  • Data Analysis: The collected NMR data (NOE/ROE intensities, J-couplings, RDCs) are used as constraints in computational modeling to generate an ensemble of conformations that are consistent with the experimental observations.

GED is a powerful technique for determining the molecular structure of molecules in the gas phase, free from intermolecular interactions.[7][8][9] For flexible molecules, GED data can be used to determine the distribution of conformers.

Detailed Protocol for GED Analysis:

  • Sample Introduction: The this compound sample is heated in a vacuum to generate a molecular beam that is crossed with a high-energy electron beam.

  • Data Acquisition: The scattered electrons form a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Reduction: The raw diffraction data is processed to obtain the molecular scattering function, which contains information about the internuclear distances in the molecule.

  • Structural Refinement: A theoretical model of the molecular structure, including different possible conformers, is constructed. The geometric parameters of the model (bond lengths, bond angles, dihedral angles) and the relative populations of the conformers are refined by fitting the theoretical scattering function to the experimental data.

Computational Methodologies

MD simulations provide a powerful computational tool for exploring the conformational space of flexible molecules over time.[10]

Detailed Protocol for MD Simulations:

  • System Setup:

    • An initial 3D structure of this compound is generated.

    • A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the interatomic interactions.

    • The molecule is placed in a simulation box, which can be in a vacuum (for gas-phase simulations) or filled with a solvent (e.g., water, chloroform) to mimic solution conditions.

  • Energy Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the molecule's motion.

  • Analysis: The trajectory is analyzed to identify the most populated conformational states, calculate average structural parameters (bond lengths, angles, dihedral angles), and determine the free energy landscape of the molecule.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a comprehensive workflow for the structural and conformational analysis of this compound, integrating both experimental and computational approaches.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Structural Model synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY/ROESY, RDC) synthesis->nmr ged Gas-Phase Electron Diffraction (GED) synthesis->ged data_integration Integration of Experimental and Computational Data nmr->data_integration Structural Constraints ged->data_integration Internuclear Distances conf_search Conformational Search md_sim Molecular Dynamics (MD) Simulations conf_search->md_sim qm_calc Quantum Mechanics (QM) Calculations md_sim->qm_calc Refine low-energy conformers qm_calc->data_integration Energetics and Geometries structural_model Ensemble of Conformations data_integration->structural_model logical_relationship cluster_levels Hierarchy of Conformational Descriptors level1 Overall Molecular Shape (e.g., 'starfish', 'propeller') level2 Tridecyl Chain Conformation (e.g., extended, folded) level1->level2 is defined by level3 Dihedral Angles (C-N-C-C, C-C-C-C) level2->level3 is defined by level4 Local Geometry (Bond Lengths, Bond Angles) level3->level4 is influenced by

References

An In-depth Technical Guide to the Synthesis and Purification of Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tris(tridecyl)amine, a tertiary amine with potential applications in various fields, including as a corrosion inhibitor, a component in lubricant formulations, and in the development of drug delivery systems. This document details plausible synthetic routes and robust purification protocols, supported by quantitative data and experimental workflows.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of tertiary amines. The two most common and reliable methods are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation of Tridecylamine

Direct alkylation involves the reaction of a primary or secondary amine with an alkyl halide. In this case, tridecylamine can be reacted with tridecyl bromide. To minimize the formation of the quaternary ammonium salt by-product, a staged approach starting from tridecylamine to first form ditridecylamine, followed by a second alkylation step, is advisable. Alternatively, starting with commercially available ditridecylamine is a more direct route. The use of a non-nucleophilic hindered base, such as Hünig's base (N,N-diisopropylethylamine), is recommended to prevent the formation of the undesired quaternary ammonium salt.[1]

1.1.1. Experimental Protocol: Synthesis of this compound via Direct N-Alkylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ditridecylamine (1 equivalent) and anhydrous acetonitrile.

  • Addition of Reagents: Add Hünig's base (1.5 equivalents) to the solution. Subsequently, add tridecyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 1: Quantitative Data for Direct N-Alkylation Synthesis

ParameterValue
Reactants
Ditridecylamine1.0 mol
Tridecyl Bromide1.2 mol
Hünig's Base1.5 mol
Anhydrous Acetonitrile2 L
Reaction Conditions
TemperatureReflux (~82 °C)
Reaction Time24 - 48 hours
Expected Outcome
Expected Yield (crude)85 - 95%
Purity (crude)~90% (containing unreacted starting material and minor by-products)
Method 2: Reductive Amination

Reductive amination is a highly efficient method for preparing tertiary amines that avoids the issue of over-alkylation.[2][3] This process involves the reaction of a secondary amine with an aldehyde to form an iminium ion, which is then reduced in situ to the tertiary amine. For the synthesis of this compound, ditridecylamine is reacted with tridecanal in the presence of a suitable reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation.[2]

1.2.1. Experimental Protocol: Synthesis of this compound via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve ditridecylamine (1 equivalent) and tridecanal (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add acetic acid (1.1 equivalents) to the solution to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Table 2: Quantitative Data for Reductive Amination Synthesis

ParameterValue
Reactants
Ditridecylamine1.0 mol
Tridecanal1.1 mol
Sodium Triacetoxyborohydride1.5 mol
Acetic Acid1.1 mol
Anhydrous Dichloromethane2 L
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Expected Outcome
Expected Yield (crude)90 - 98%
Purity (crude)>95%

Purification of this compound

The purification of the crude this compound is crucial to remove unreacted starting materials, reagents, and by-products. A multi-step approach is generally required for achieving high purity.

Step 1: Acid-Base Extraction

An initial purification can be achieved through acid-base extraction to separate the basic amine from any neutral or acidic impurities.[4][5][6]

2.1.1. Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid. The this compound will be protonated and move into the aqueous layer as the hydrochloride salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the solution is basic (pH > 10). The this compound will precipitate out as a free base.

  • Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Column Chromatography

To remove residual starting amines (tridecylamine and ditridecylamine), column chromatography is an effective method. Due to the basic nature of amines, peak tailing can occur on standard silica gel. This can be overcome by using an amine-functionalized silica gel or by adding a small percentage of a volatile amine, such as triethylamine, to the eluent.[7][8]

2.2.1. Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (or amine-functionalized silica gel) slurried in the initial eluent.

  • Loading: Dissolve the product from the acid-base extraction in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 100% hexanes and gradually increase to 5-10% ethyl acetate. Add 1% triethylamine to the eluent mixture to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Table 3: Quantitative Data for Column Chromatography Purification

ParameterValue
Chromatography System
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexanes/Ethyl Acetate gradient (0-10%) with 1% Triethylamine
Expected Outcome
Recovery Yield80 - 90%
Final Purity>99% (by GC-MS)
Step 3: Vacuum Distillation

For obtaining highly pure, solvent-free this compound, vacuum distillation is the final purification step. Due to its high molecular weight, this compound has a high boiling point and would likely decompose at atmospheric pressure.[9][10]

2.3.1. Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is free of cracks.

  • Distillation: Heat the purified this compound under high vacuum (e.g., <1 mmHg). The boiling point will be significantly lower under reduced pressure.

  • Collection: Collect the fraction that distills at a constant temperature.

  • Final Product: The distilled product should be a clear, colorless to pale yellow oil of high purity.

Visualizations

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Alkylation or Reductive Amination Crude Product Crude Product Reaction->Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Vacuum Distillation Vacuum Distillation Column Chromatography->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: Synthesis and Purification Workflow for this compound.

Hypothetical Signaling Pathway Involvement

Tertiary amines like this compound can be components of lipid nanoparticles (LNPs) for mRNA delivery. Their protonation in the acidic environment of the endosome can lead to membrane disruption and endosomal escape, a critical step for the delivery of the therapeutic payload into the cytoplasm.

signaling_pathway LNP LNP containing This compound and mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Protonation Amine Protonation (pH drop) Endosome->Protonation Membrane Destabilization Membrane Destabilization Protonation->Membrane Destabilization Endosomal Escape Endosomal Escape Membrane Destabilization->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Protein Translation mRNA Release->Translation

Caption: Role of a tertiary amine in LNP-mediated mRNA delivery.

References

Spectroscopic characterization of Tris(tridecyl)amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tris(tridecyl)amine, a tertiary amine with long alkyl chains. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to facilitate the acquisition of high-quality spectroscopic data for this compound and similar long-chain aliphatic molecules.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the known behavior of analogous long-chain tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, dominated by signals from the long alkyl chains. The protons on the carbon adjacent to the nitrogen atom will be the most deshielded.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2 - 2.4Triplet6HN-CH₂ -CH₂-
~1.2 - 1.4Multiplet60H-(CH₂)₁₀-
~0.8 - 0.9Triplet9H-CH₃

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in different positions along the tridecyl chains. The carbon directly bonded to the nitrogen will have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~50 - 55N-CH₂ -CH₂-
~32-CH₂- (various)
~29 - 30-CH₂- (bulk methylene)
~27-CH₂-
~22-CH₂ -CH₃
~14-CH₃
Infrared (IR) Spectroscopy

As a tertiary amine, this compound lacks N-H bonds. Therefore, the characteristic N-H stretching and bending vibrations seen in primary and secondary amines will be absent.[1][2][3] The spectrum will be dominated by C-H and C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups.[3]
1470 - 1450MediumC-H bending (scissoring) of CH₂ groups.
1380 - 1370MediumC-H bending (symmetric) of CH₃ groups.
1250 - 1020Medium-WeakC-N stretching of aliphatic amine.[1]
730 - 720WeakCH₂ rocking.
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain aliphatic amines. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] The primary fragmentation pathway is typically α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
563.6[M]⁺ (Molecular Ion)
548.6[M-CH₃]⁺
380.4[M-C₁₂H₂₅]⁺ (α-cleavage)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6]

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.[6]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]

    • Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use the same spectrometer as for ¹H NMR.

    • Lock and shim as described above.

  • Acquisition Parameters:

    • Acquire the spectrum at room temperature.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).[8]

    • Use a pulse angle of 45-90 degrees.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) to obtain an adequate signal-to-noise ratio.

    • For multiplicity information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to distinguish between CH, CH₂, and CH₃ groups.[9][10]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of neat this compound directly onto the ATR crystal.[11]

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[12]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or clean salt plate.

  • Acquisition Parameters:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.[13]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.[13]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For direct infusion, introduce the sample solution into the ion source via a syringe pump at a constant flow rate.

    • Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to mass analysis.

  • Acquisition Parameters (EI):

    • Use a standard electron energy of 70 eV.

    • Acquire data over a suitable mass range (e.g., m/z 50-700).

  • Acquisition Parameters (ESI):

    • Optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

    • Acquire data in positive ion mode.

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to elucidate the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of Tris(tridecyl)amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile of Tris(tridecyl)amine

This compound (C₃₉H₈₁N) is a high molecular weight, nonpolar tertiary amine. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." The long, saturated alkyl chains contribute to its significant nonpolar character.

General Expectations:

  • High Solubility in Nonpolar Solvents: this compound is expected to exhibit high solubility in nonpolar aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and xylene. The van der Waals forces between the long alkyl chains of the amine and the nonpolar solvent molecules will facilitate dissolution.

  • Moderate to High Solubility in Ethers and Chlorinated Solvents: Solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and chloroform are also expected to be good solvents for this compound. While these solvents have some polarity, their overall character is compatible with the large hydrophobic structure of the amine.

  • Lower Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are likely to be less effective at dissolving this compound. The strong dipole-dipole interactions between the solvent molecules may not be sufficiently overcome by the weaker interactions with the nonpolar amine.

  • Very Low to Negligible Solubility in Polar Protic Solvents: Protic solvents like alcohols (methanol, ethanol), water, and carboxylic acids are poor solvents for this compound. The strong hydrogen bonding network within these solvents would be disrupted by the nonpolar amine, making dissolution energetically unfavorable. Aliphatic amines, in general, exhibit decreasing solubility in water with an increase in the molar mass due to the larger hydrophobic alkyl part.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a specific dataset for the quantitative solubility of this compound in a range of organic solvents. This highlights a gap in the available physicochemical data for this compound. Researchers requiring precise solubility values will need to perform experimental measurements. The following sections detail the methodologies for such determinations.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined using several established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Isothermal Equilibrium Method (Shake-Flask Method)

This is the most common and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature bath (e.g., water bath or incubator shaker)

  • Vials or flasks with secure closures

  • Magnetic stirrer or orbital shaker

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature bath and agitate them for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid to settle. It is critical to maintain the constant temperature during this step.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the equilibrium temperature) to avoid precipitation or further dissolution. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., GC-FID).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, g/L, or mol/L.

Polythermal Method (Gravimetric Method)

This method is useful for determining the temperature dependence of solubility.

Principle: A solution of known composition is heated until all the solid is dissolved and then cooled slowly while observing the temperature at which the first crystals appear (the saturation temperature).

Apparatus:

  • Jacketed glass vessel with a stirrer

  • Calibrated thermometer or temperature probe

  • Light source and detector (optional, for automated detection of crystallization)

Procedure:

  • Preparation of Solution: Accurately weigh a known amount of this compound and the solvent into the jacketed vessel.

  • Heating: Slowly heat the mixture while stirring until all the solid dissolves completely.

  • Cooling and Observation: Gradually cool the solution (e.g., at a rate of 0.1-0.5 °C/min) with continuous stirring.

  • Determination of Saturation Temperature: Record the temperature at which the first stable crystals appear. This is the saturation temperature for the prepared concentration.

  • Data Collection: Repeat the procedure for different compositions to construct a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Prepare Supersaturated Solution (Excess this compound in Solvent) equilib Agitate at Constant Temperature (e.g., 24-72 hours) prep->equilib settle Allow Solid to Settle equilib->settle sample Withdraw Supernatant settle->sample filter Filter Sample sample->filter analyze Analyze Concentration (e.g., GC, HPLC) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Conclusion

An In-Depth Technical Guide to the Thermal Stability and Decomposition Products of Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of Tris(tridecyl)amine. Due to the limited direct experimental data on this compound, this guide draws upon available information for analogous long-chain tertiary amines to infer its thermal behavior. The document outlines potential decomposition pathways, presents methodologies for experimental analysis, and offers a framework for researchers working with this and similar compounds.

Introduction

This compound, a tertiary amine with three long alkyl chains, finds applications in various fields, including as a solvent, a corrosion inhibitor, and an intermediate in chemical synthesis. Its high molecular weight and nonpolar nature impart specific physical properties. However, its behavior at elevated temperatures is a critical consideration for its safe handling, storage, and application, particularly in processes involving heat. Understanding the thermal stability and the nature of decomposition products is paramount for predicting reactivity, ensuring process safety, and assessing the environmental impact of its use.

Tertiary amines are generally considered to be more thermally stable than their primary and secondary counterparts. Their decomposition is often influenced by factors such as the presence of oxygen, carbon dioxide, and catalytic surfaces.

Thermal Stability of Long-Chain Trialkylamines: An Overview

Table 1: Inferred Thermal Stability of this compound

ParameterEstimated Value/RangeRemarks
Onset of Decomposition (Tonset) 200 - 350 °CThis is an estimated range based on the general stability of high-molecular-weight tertiary amines. The actual value can be influenced by purity and experimental conditions.
Maximum Decomposition Rate (Tmax) 300 - 450 °CThe temperature at which the most significant weight loss occurs.

Note: The data presented in this table is inferred and should be confirmed by experimental analysis.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several complex reaction pathways. The most probable mechanisms for long-chain tertiary amines in the absence of other reactants are detailed below.

Hofmann Elimination

One of the well-established decomposition routes for quaternary ammonium hydroxides is the Hofmann elimination. While this compound is a tertiary amine, under certain conditions, particularly in the presence of acidic protons or catalytic surfaces, it could undergo a similar β-hydrogen elimination. This pathway would lead to the formation of a secondary amine and an alkene.

The proposed Hofmann-type elimination for this compound would involve the abstraction of a proton from the carbon atom beta to the nitrogen, leading to the formation of tridecene and didodecylamine. This process could then continue, with the didodecylamine further decomposing.

Hofmann_Elimination Tris_tridecyl_amine This compound (C₁₃H₂₇)₃N Tridecene Tridecene (C₁₃H₂₆) Tris_tridecyl_amine->Tridecene β-elimination Didodecylamine Didodecylamine (C₁₃H₂₇)₂NH Tris_tridecyl_amine->Didodecylamine β-elimination Heat Heat (Δ) Further_Decomposition Further Decomposition Products Didodecylamine->Further_Decomposition

Caption: Proposed Hofmann-type elimination pathway for this compound.

C-N Bond Homolysis

At sufficiently high temperatures, the homolytic cleavage of the carbon-nitrogen bond can occur. This radical mechanism would generate a tridecyl radical and a didodecylaminyl radical. These highly reactive radical species would then undergo a variety of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products, including alkanes, alkenes, and other nitrogen-containing compounds.

CN_Bond_Homolysis Tris_tridecyl_amine This compound (C₁₃H₂₇)₃N Tridecyl_Radical Tridecyl Radical (C₁₃H₂₇•) Tris_tridecyl_amine->Tridecyl_Radical C-N Homolysis Didodecylaminyl_Radical Didodecylaminyl Radical ((C₁₃H₂₇)₂N•) Tris_tridecyl_amine->Didodecylaminyl_Radical C-N Homolysis Heat High Heat (Δ) Complex_Products Complex Mixture of Hydrocarbons and Nitrogenous Compounds Tridecyl_Radical->Complex_Products Secondary Reactions Didodecylaminyl_Radical->Complex_Products Secondary Reactions

Caption: C-N bond homolysis pathway leading to radical formation.

Anticipated Decomposition Products

Based on the potential decomposition pathways, a range of products can be anticipated. The exact composition will depend on the decomposition temperature, pressure, and the presence of other chemical species.

Table 2: Potential Decomposition Products of this compound

Product ClassSpecific ExamplesFormation Pathway
Alkenes TrideceneHofmann Elimination
Secondary Amines DidodecylamineHofmann Elimination
Alkanes TridecaneRadical Recombination/Abstraction
Lower Amines Dodecylamine, etc.Further decomposition of secondary amines
Nitrogen-containing fragments Ammonia, NitrilesHigh-temperature fragmentation
Hydrocarbon fragments Shorter-chain alkanes and alkenesRadical-induced chain scission

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the TGA and its first derivative (DTG) curves.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis Weigh Weigh 5-10 mg This compound Place Place in TGA pan Weigh->Place Load Load sample into TGA Place->Load Purge Purge with N₂/Ar Load->Purge Heat Heat at 10 °C/min Purge->Heat Record Record Weight vs. Temp Heat->Record Analyze Determine T_onset and T_max Record->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Cool the sample to a low temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting and boiling points, but below the onset of significant decomposition as determined by TGA.

    • A second heating cycle can be performed to observe the glass transition of the amorphous solid.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the temperatures and enthalpies of melting, boiling, and any other thermal events.

Evolved Gas Analysis (EGA) using Hyphenated Techniques (TGA-MS/FTIR)

Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.

  • TGA Protocol: Follow the TGA protocol as described in section 5.1.

  • MS/FTIR Parameters:

    • TGA-MS: Continuously scan a relevant mass-to-charge (m/z) range to detect and identify the evolved gaseous fragments based on their mass spectra.

    • TGA-FTIR: Continuously acquire infrared spectra of the evolved gases to identify functional groups and specific compounds.

  • Data Analysis: Correlate the evolution of specific gases (as identified by MS or FTIR) with the weight loss events observed in the TGA curve. This allows for the elucidation of the decomposition mechanism.

EGA_Workflow cluster_tga TGA Decomposition cluster_analysis Gas Analysis cluster_data Data Correlation Sample This compound in TGA Heating Controlled Heating Sample->Heating Evolved_Gas Evolved Gases Heating->Evolved_Gas TGA_Curve TGA Weight Loss Curve Transfer_Line Heated Transfer Line Evolved_Gas->Transfer_Line Detector MS or FTIR Detector Transfer_Line->Detector Gas_Profile Evolved Gas Profile (MS/FTIR Data) Detector->Gas_Profile Correlation Correlate Gas Evolution with Weight Loss TGA_Curve->Correlation Gas_Profile->Correlation

Caption: Workflow for Evolved Gas Analysis (EGA) using TGA-MS/FTIR.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a reasonable approximation of its behavior can be inferred from the properties of other long-chain trialkylamines. The primary decomposition pathways are likely to involve Hofmann-type elimination and C-N bond homolysis, leading to the formation of alkenes, secondary amines, and a complex mixture of hydrocarbon and nitrogen-containing fragments at higher temperatures.

For researchers and professionals in drug development and other fields utilizing this compound, it is crucial to conduct experimental thermal analysis to determine its precise decomposition profile under specific process conditions. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling a comprehensive understanding of the thermal stability and decomposition products of this important compound. This knowledge is essential for ensuring process safety, optimizing reaction conditions, and minimizing environmental impact.

An In-depth Technical Guide to Tris(tridecyl)amine (CAS: 5910-77-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(tridecyl)amine, a tertiary amine with a range of industrial and research applications. This document outlines its chemical and physical properties, provides insights into its synthesis, and lists current suppliers.

Core Properties of this compound

This compound, with the CAS number 5910-77-0, is a high-molecular-weight tertiary amine.[1][2][3][4][5] Its long alkyl chains contribute to its distinct physical and chemical characteristics, making it suitable for various specialized applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C39H81N[1][2][3]
Molecular Weight 564.07 g/mol [1][2][3][5]
Density 0.83 g/cm³[1]
Boiling Point 608.4 °C at 760 mmHg[1]
Flash Point 271.1 °C[1]
Exact Mass 563.63700[1]
LogP 14.22140[1]
Index of Refraction 1.46[1]
PSA (Polar Surface Area) 3.24000[1]
EINECS Number 227-625-3[1][4]

Synthesis of Tertiary Amines: A General Approach

General Experimental Protocol for a similar amine synthesis:

  • Charging the Reactor: An autoclave is first charged with the corresponding alcohol (in this case, tridecanol) and a suitable catalyst, such as a copper-nickel type catalyst.[6]

  • Inerting the Atmosphere: The reactor is purged with an inert gas, like nitrogen, to remove any air.[6]

  • Introduction of Reactants: Liquefied ammonia and hydrogen are then introduced into the autoclave.[6]

  • Reaction Conditions: The temperature is raised to between 120-250 °C, and the pressure is maintained at 3-10 MPa. The reaction mixture is stirred continuously for 5-15 hours.[6]

  • Catalyst Removal and Product Isolation: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The final product, the amine, is then isolated from the filtrate, typically through distillation.[6]

Below is a diagram illustrating the general workflow for the synthesis of a long-chain amine.

G A Charge Autoclave (Tridecanol + Catalyst) B Purge with Nitrogen A->B C Introduce Ammonia and Hydrogen B->C D Reaction (120-250 °C, 3-10 MPa) C->D E Cooling and Pressure Release D->E F Filter to Remove Catalyst E->F G Distillation of Filtrate F->G H This compound (Final Product) G->H

Caption: General synthesis workflow for long-chain amines.

Applications in Research and Industry

Tertiary amines, such as this compound, are versatile chemical intermediates.[6] Their applications span various fields:

  • Chemical Intermediate: They serve as building blocks for the synthesis of other complex molecules.[6]

  • Corrosion Inhibitors: Their long alkyl chains can form a protective layer on metal surfaces, preventing corrosion.[6] Tris(dodecyl)amine, a similar compound, is used as a corrosion inhibitor in citric and sodium citrate solutions.[7]

  • Extraction Agents: They are utilized as extractants for noble metals.[6]

  • Additives: this compound and similar compounds can be used as plasticizers and lubricating oil additives.[6]

  • Drug Development: Tertiary amines are a common functional group in many pharmaceuticals, including antibiotics, anticancer drugs, and antihistamines, as they can enhance a drug's solubility and biological activity.[8] While direct applications of this compound in drug development are not widely documented, its properties may be of interest in the formulation of lipophilic drug delivery systems.

Safety and Handling

This compound is classified as a hazardous substance.[2][5]

  • Hazards: It is known to cause severe skin burns and serious eye damage.[2][5] It is also harmful to aquatic life with long-lasting effects.[2]

  • Precautions: When handling this chemical, it is crucial to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area.[10]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[11] If swallowed, do not induce vomiting and seek immediate medical advice.[11]

Suppliers

This compound (CAS 5910-77-0) is available from various chemical suppliers. Some of these include:

  • American Custom Chemicals Corporation[12]

  • DAYANG CHEM (HANGZHOU) CO.,LTD[12]

  • Shanghai Nianxing Industrial Co., Ltd[1]

  • TCI AMERICA[13]

  • BOC Sciences[13]

It is recommended to contact these suppliers directly for the most current product information, availability, and pricing.

References

Synonyms and alternative names for Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tridecyl)amine is a tertiary amine with the chemical formula C₃₉H₈₁N. It is characterized by a central nitrogen atom bonded to three tridecyl (C₁₃H₂₇) chains. This structure imparts a high molecular weight and significant lipophilicity to the molecule, making it a versatile compound in various industrial and research applications. Its properties are of particular interest in fields requiring surfactants, corrosion inhibitors, catalysts, and intermediates in organic synthesis. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, applications, and relevant experimental considerations.

Nomenclature and Synonyms

This compound is known by several alternative names and identifiers, which are crucial for literature and database searches.

Identifier Type Value Citation
IUPAC Name N,N-di(tridecyl)tridecan-1-amine
CAS Number 5910-77-0
Molecular Formula C₃₉H₈₁N
Molecular Weight 564.1 g/mol
Synonyms Tri-n-tridecylamine, Tritridecyl amine, N,N-Ditridecyltridecan-1-amine
EC Number 227-625-3

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application.

Property Value Citation
Density 0.83 g/cm³
Boiling Point 608.4 °C at 760 mmHg
Flash Point 271.1 °C
Refractive Index 1.46
LogP (Octanol-Water Partition Coefficient) 14.22
Topological Polar Surface Area 3.24 Ų

Synthesis of this compound

Experimental Protocol: General Synthesis of Tertiary Amines from Alcohols and Ammonia

This protocol describes a generalized process for the synthesis of tertiary amines from the corresponding long-chain alcohols and ammonia.

Materials:

  • Tridecanol

  • Ammonia (liquefied)

  • Hydrogen

  • Copper-Nickel (Cu-Ni) type catalyst

  • Nitrogen (for inerting)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: The autoclave is charged with tridecanol and the Cu-Ni catalyst. The amount of catalyst typically ranges from 5-20% of the weight of the alcohol.

  • Inerting: The reactor is sealed and purged with nitrogen to remove any residual air and moisture.

  • Reactant Charging: Liquefied ammonia and hydrogen are introduced into the reactor. The molar ratio of alcohol to ammonia is a critical parameter and can range from 1:1 to 1:10. Hydrogen is added to create an initial pressure of 0.1-1 MPa.

  • Reaction: The reactor is heated to a temperature between 120-250 °C. The reaction is carried out under a total pressure of 3-10 MPa for a period of 5-15 hours with continuous stirring.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

  • Product Isolation: The crude product is discharged from the reactor and filtered to remove the catalyst.

  • Purification: The filtrate is subjected to distillation to separate the desired tertiary amine from unreacted starting materials and by-products (primary and secondary amines).

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Charge Reactor with Tridecanol and Catalyst B Inert with Nitrogen A->B C Add Ammonia and Hydrogen B->C D Heat and Pressurize (120-250 °C, 3-10 MPa) C->D E Reaction with Stirring (5-15 hours) D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Distill to Purify This compound G->H

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound's unique properties make it a valuable compound in several areas of research and development, particularly for professionals in drug development and materials science.

Surfactant and Emulsifying Agent

With its long, nonpolar alkyl chains and a polar amine head group, this compound exhibits surfactant properties. It can be used to stabilize emulsions and dispersions, which is particularly relevant in the formulation of poorly soluble drugs.

Nanoparticle Synthesis

In the field of nanotechnology, tertiary amines are often used as capping agents or stabilizers in the synthesis of nanoparticles. They adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling their size and shape.

Experimental Protocol: Generalized Synthesis of Metal Nanoparticles using a Tertiary Amine

This protocol outlines a general procedure for the synthesis of metal nanoparticles where a long-chain tertiary amine like this compound can be used as a capping agent.

Materials:

  • Metal precursor (e.g., a metal salt)

  • Solvent (e.g., a high-boiling point organic solvent)

  • Reducing agent

  • This compound (capping agent)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: A reaction flask is charged with the solvent and this compound. The mixture is heated under an inert atmosphere.

  • Precursor Injection: The metal precursor, dissolved in a suitable solvent, is injected into the hot reaction mixture.

  • Reduction: The reducing agent is added to the mixture to initiate the formation of metal nanoparticles.

  • Growth and Capping: The reaction is maintained at a specific temperature to allow for the growth of the nanoparticles. The this compound molecules cap the nanoparticles as they form.

  • Isolation and Purification: After the reaction, the mixture is cooled, and the nanoparticles are precipitated by adding a non-solvent. The nanoparticles are then collected by centrifugation and washed several times to remove excess reactants.

Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification A Heat Solvent and This compound B Inject Metal Precursor A->B C Add Reducing Agent B->C D Nanoparticle Growth and Capping C->D E Precipitate Nanoparticles D->E F Centrifuge and Wash E->F

Caption: General workflow for the synthesis of nanoparticles using this compound as a capping agent.

Corrosion Inhibitor

The long alkyl chains of this compound can form a protective, hydrophobic layer on metal surfaces, thereby inhibiting corrosion. This is particularly useful in formulations that come into contact with metallic components. The lone pair of electrons on the nitrogen atom can also coordinate with metal ions on the surface, further enhancing the protective effect.

Intermediate in Organic Synthesis

This compound can serve as a starting material or a reagent in various organic reactions. Its basic nature makes it a suitable non-nucleophilic base in certain transformations.

Spectroscopic and Analytical Data

While specific, high-resolution spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from the general properties of long-chain tertiary amines.

Analytical Technique Expected Observations
¹H NMR Multiple overlapping signals in the aliphatic region (approx. 0.8-3.0 ppm). A triplet around 0.8-0.9 ppm corresponding to the terminal methyl groups. Broad multiplets for the methylene groups along the alkyl chains.
¹³C NMR Multiple signals in the aliphatic region (approx. 14-60 ppm). A signal around 14 ppm for the terminal methyl carbons. Several signals for the different methylene carbons in the tridecyl chains.
FTIR Absence of N-H stretching bands (3300-3500 cm⁻¹), confirming its tertiary amine nature. C-H stretching vibrations around 2850-2960 cm⁻¹. C-N stretching vibrations in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (Predicted) Predicted [M+H]⁺ ion at m/z 564.64418. Predicted [M+Na]⁺ ion at m/z 586.62612.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. It is also considered harmful to aquatic life with long-lasting effects.

Recommended Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of vapors or mists.

  • Prevent contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with a range of applications stemming from its unique molecular structure. Its utility as a surfactant, nanoparticle stabilizer, corrosion inhibitor, and synthetic intermediate makes it a subject of interest for researchers in various scientific disciplines, including drug development and materials science. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and industrial settings.

An In-Depth Technical Guide to the Coordination Chemistry of Tris(tridecyl)amine with Metal Ions for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris(tridecyl)amine, a tertiary amine with long alkyl chains, has carved a niche in the realm of coordination chemistry, primarily as a potent extractant in solvent extraction processes for the separation and purification of metal ions. Its lipophilic nature, conferred by the three tridecyl chains, makes it highly soluble in organic solvents, a key attribute for its application in liquid-liquid extraction. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a focus on its application in metal ion separation, particularly for rare earth elements and actinides. While specific thermodynamic stability constants and crystal structures for its metal complexes are not widely available in open literature, this guide extrapolates from the well-understood behavior of long-chain tertiary amines to provide a robust framework for its application.

Core Principles of Coordination and Extraction

The coordination of metal ions with this compound in the context of solvent extraction is primarily governed by the formation of ion-pair complexes. The mechanism involves the protonation of the tertiary amine by an acidic aqueous phase, followed by the extraction of an anionic metal complex into the organic phase.

The overall extraction equilibrium can be represented as:

nR₃N(org) + nH⁺(aq) + MXmn-(aq) ⇌ (R₃NH⁺)n(MXmn-)(org)

Where:

  • R₃N represents this compound.

  • MXmn- is the anionic metal complex in the aqueous phase.

  • (R₃NH⁺)n(MXmn-) is the ion-pair complex extracted into the organic phase.

The efficiency of this process is influenced by several factors, including the acidity of the aqueous phase, the nature of the anion, the concentration of the amine, and the organic diluent used.

Experimental Protocols

A generalized experimental protocol for the solvent extraction of metal ions using this compound is outlined below. This protocol can be adapted for specific metal ions and separation goals.

Materials and Reagents
  • This compound (or its commercial equivalents like Alamine 304 or Hostarex A327)

  • Organic diluent (e.g., kerosene, toluene, n-dodecane)

  • Aqueous feed solution containing the metal ion(s) of interest

  • Acid for pH adjustment (e.g., HCl, HNO₃, H₂SO₄)

  • Stripping agent (e.g., a more acidic solution, a complexing agent, or water)

  • Separatory funnels or a mixer-settler apparatus

  • pH meter

  • Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, AAS)

Procedure
  • Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of this compound in the chosen organic diluent.

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing the metal ion(s) at a known concentration. Adjust the pH of the aqueous phase to the desired value using the appropriate acid.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the organic and aqueous phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal ion(s) in the aqueous phase before and after extraction.

    • The concentration in the organic phase can be calculated by mass balance.

  • Stripping (Back-Extraction):

    • Contact the metal-loaded organic phase with a suitable stripping solution.

    • Shake and allow the phases to separate.

    • Analyze the metal ion concentration in the stripping solution.

The efficiency of the extraction and stripping processes can be quantified by calculating the distribution ratio (D) and the percentage of extraction (%E).

Data Presentation

While specific stability constants for this compound complexes are scarce, the following table summarizes qualitative and semi-quantitative data on its extraction behavior with various metal ions, extrapolated from studies on long-chain tertiary amines.

Metal Ion(s)Aqueous MediumOrganic Phase (this compound in diluent)Key Findings
Rare Earth Elements (REEs)Sulfate, Chloride, or Nitrate solutionsKerosene, TolueneExtraction efficiency is highly dependent on the aqueous phase anion and pH. Generally, extraction is more favorable from sulfate media. Separation between individual REEs is challenging due to their similar chemical properties.
Actinides (e.g., Th, U)Nitrate or Sulfate solutionsKerosene, n-dodecaneHigh extraction efficiencies can be achieved, particularly for tetravalent actinides like Thorium. The selectivity over lanthanides is a key area of research.
Transition Metals (e.g., Co, Ni, Cu)Chloride or Sulfate solutionsVarious aliphatic and aromatic diluentsExtraction is influenced by the formation of anionic chloro or sulfato complexes in the aqueous phase.

Mandatory Visualization

Logical Workflow for Solvent Extraction

The following diagram illustrates the logical workflow of a typical solvent extraction process using this compound.

SolventExtractionWorkflow cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase cluster_Extraction Extraction Stage cluster_Separation Phase Separation cluster_Products Products cluster_Stripping Stripping Stage cluster_FinalProducts Final Products A Aqueous Feed (Metal Ions in Acidic Solution) C Mixing & Phase Contact (Formation of Ion-Pair Complex) A->C B This compound in Organic Diluent B->C D Separation of Phases C->D E Metal-Depleted Aqueous Phase (Raffinate) D->E Aqueous F Metal-Loaded Organic Phase D->F Organic H Mixing & Back-Extraction F->H G Stripping Solution G->H I Regenerated Organic Phase H->I Organic J Concentrated Metal Solution H->J Aqueous

Solvent Extraction Workflow
Coordination Pathway of a Trivalent Metal Ion

The following diagram illustrates the generalized coordination pathway for the extraction of a trivalent metal ion (M³⁺) from an acidic aqueous solution using this compound.

CoordinationPathway cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase M3_aq M³⁺(aq) Complex_aq [MXn]⁽³⁻ⁿ⁾⁻(aq) (Anionic Complex) M3_aq->Complex_aq Anion_aq X⁻(aq) Anion_aq->Complex_aq H_aq H⁺(aq) ProtonatedAmine_org R₃NH⁺(org) H_aq->ProtonatedAmine_org IonPair_org [R₃NH⁺]ₙ[MXn]⁽³⁻ⁿ⁾⁻(org) (Extracted Ion Pair) Complex_aq->IonPair_org Extraction Amine_org R₃N(org) (this compound) Amine_org->ProtonatedAmine_org Protonation ProtonatedAmine_org->IonPair_org Ion Pairing

Metal Ion Coordination Pathway

Factors Influencing Extraction Efficiency

Several parameters can be optimized to enhance the extraction and separation of metal ions using this compound:

  • Acidity of the Aqueous Phase (pH): The pH of the aqueous phase is a critical parameter as it dictates the extent of amine protonation. Higher acidity generally leads to a higher concentration of the protonated amine, which can enhance the extraction of anionic metal complexes. However, at very high acid concentrations, competitive extraction of the acid itself can reduce the extraction efficiency of the metal.

  • Nature and Concentration of Anions: The formation of stable, extractable anionic metal complexes in the aqueous phase is essential. The choice of acid (e.g., HCl, HNO₃, H₂SO₄) determines the coordinating anion. The concentration of these anions also plays a significant role in the speciation of the metal in the aqueous phase.

  • Amine Concentration: Increasing the concentration of this compound in the organic phase generally leads to higher extraction efficiency, as it increases the capacity of the organic phase to form ion-pair complexes.

  • Organic Diluent: The choice of the organic diluent can affect the solubility of the amine and the extracted complex, as well as the phase separation characteristics. Diluents can range from aliphatic hydrocarbons like kerosene to aromatic solvents like toluene.

  • Temperature: The effect of temperature on the extraction process is complex and depends on the thermodynamics of the extraction reaction. For some systems, an increase in temperature can enhance extraction, while for others, it may have a detrimental effect.

  • Contact Time and Mixing Speed: Sufficient contact time and efficient mixing are necessary to ensure that the extraction equilibrium is reached.

Conclusion

This compound is a valuable ligand in coordination chemistry, particularly for its application in the solvent extraction of metal ions. While a detailed understanding of the thermodynamics and structural chemistry of its specific metal complexes requires further research, the principles outlined in this guide provide a solid foundation for its effective use in separation and purification processes. The ability to manipulate extraction efficiency through the careful control of experimental parameters makes this compound a versatile tool for researchers, scientists, and professionals in fields ranging from hydrometallurgy to nuclear waste reprocessing and drug development where purification of metal-containing compounds is crucial. The provided workflows and conceptual diagrams serve as a visual guide to understanding the fundamental processes involved in the coordination and extraction of metal ions with this important tertiary amine.

The Role of Tris(tridecyl)amine in Solution-Phase Metal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the tertiary amine, Tris(tridecyl)amine (TTA), and metal precursors in solution. Given the widespread use of bulky tertiary amines as capping agents and stabilizers in the synthesis of nanoparticles and quantum dots, understanding their coordination chemistry and functional role is paramount for the rational design of novel materials and drug delivery systems. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous tris-amine compounds and general principles of coordination chemistry to provide a comprehensive overview.

Coordination of Tris-Amine Ligands with Metal Precursors

This compound, with its central nitrogen atom and three long alkyl chains, is a bulky tertiary amine. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base and coordinate to metal ions.[1] The long tridecyl chains provide significant steric hindrance, influencing the stoichiometry and geometry of the resulting metal complexes. Furthermore, these hydrophobic chains are crucial for the stabilization of nanoparticles in nonpolar solvents.

Table 1: Binding Constants of Metal Complexes with a Functionalized Tris(3-aminopropyl)amine Derivative

Metal IonComplex Stoichiometry (Ligand:Metal)Log β
Zn(II)4:125.3(1)
2:113.49(5)
Hg(II)4:122.94(8)
2:113.23(7)
1:17.80(5)
1:212.3(1)

Data is for a macrocyclic compound featuring a tris(3-aminopropyl)amine structural unit and two dansyl fluorophore groups, as determined by spectrophotometric titration.[2]

The data in Table 1 demonstrates that tris-amine structures can form complexes with varying stoichiometries, which is influenced by the concentration of both the ligand and the metal salt.[2] It is plausible that this compound forms similar complexes, with the bulky alkyl chains sterically favoring lower coordination numbers.

Role in Nanoparticle and Quantum Dot Synthesis

This compound and other long-chain tertiary amines are critical components in the synthesis of high-quality metal oxide nanoparticles and quantum dots.[3] Their primary functions are:

  • Capping Agent: They coordinate to the surface of the growing nanocrystal, preventing further growth and aggregation. This allows for precise control over the final particle size and size distribution.[4]

  • Stabilizer: The long, hydrophobic alkyl chains extend into the solvent, providing a steric barrier that prevents the nanoparticles from agglomerating and precipitating out of solution.[3]

  • Solvent/Reaction Medium: In many syntheses, the bulky amine itself can act as the solvent, especially at the elevated temperatures required for nanocrystal formation.

The choice of the capping agent, including the chain length of the amine, can significantly influence the resulting properties of the quantum dots.[1]

Experimental Protocols

The following sections detail common experimental methodologies for studying the interaction of tris-amines with metal precursors and for the synthesis of nanoparticles.

Spectrophotometric (UV-Vis) Titration for Binding Constant Determination

This method allows for the determination of the stoichiometry and binding constants of metal-ligand complexes by monitoring changes in the absorbance spectrum.[2]

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the tris-amine ligand (e.g., in acetonitrile or another suitable solvent) and the metal precursor (e.g., a metal perchlorate or triflate salt in the same solvent) of known concentrations.

  • Titration Setup: Place a known volume and concentration of the ligand solution in a quartz cuvette.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the ligand solution.

  • Incremental Addition of Metal Precursor: Add small, precise aliquots of the metal precursor stock solution to the cuvette.

  • Spectral Acquisition: After each addition, gently mix the solution and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength where the complex absorbs. The data can be plotted and fitted to various binding models (e.g., 1:1, 1:2, 2:1) to determine the binding constants (β).[2]

Nuclear Magnetic Resonance (NMR) Titration

NMR titration provides information on the chemical environment of the ligand's protons upon coordination to a metal ion.[2]

Protocol:

  • Sample Preparation: Prepare a solution of the tris-amine ligand in a suitable deuterated solvent (e.g., CD3CN) in an NMR tube.

  • Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the free ligand.

  • Incremental Addition of Metal Precursor: Add small, precise aliquots of a concentrated stock solution of the metal precursor to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the chemical shift changes of the ligand's protons. The titration curve, plotting chemical shift versus the molar ratio of metal to ligand, can be used to determine the stoichiometry of the complex.[2]

Synthesis of Amine-Capped Metal Oxide Nanoparticles

This is a general protocol for the synthesis of amine-stabilized iron oxide nanoparticles, which can be adapted for other metal oxides.[3]

Protocol:

  • Precursor Solution: Prepare an aqueous solution of the metal precursor (e.g., FeCl₂).[3]

  • Amine Addition: Add the long-chain amine (e.g., this compound) to the precursor solution. The amine acts as both a reducing agent and a capping agent.[3]

  • Heating and Reaction: Heat the mixture to a specific temperature (e.g., 35-100°C) under an inert atmosphere (e.g., N₂) and stir for a defined period. The reaction progress is often indicated by a color change.[3]

  • Purification: After the reaction is complete, cool the solution and precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).

  • Washing: Centrifuge the mixture to collect the nanoparticles and wash them several times with a suitable solvent to remove unreacted precursors and excess amine.

  • Dispersion: Disperse the final amine-capped nanoparticles in a nonpolar solvent (e.g., toluene or hexane).

Visualizing Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor Solution Reaction Heating & Reaction Metal_Precursor->Reaction TTA This compound (TTA) TTA->Reaction Purification Purification & Washing Reaction->Purification Nanoparticles TTA-Capped Nanoparticles Purification->Nanoparticles UV_Vis UV-Vis Spectroscopy Nanoparticles->UV_Vis NMR NMR Spectroscopy Nanoparticles->NMR TEM Transmission Electron Microscopy Nanoparticles->TEM Data_Analysis Data Analysis UV_Vis->Data_Analysis NMR->Data_Analysis TEM->Data_Analysis

Caption: Experimental workflow for the synthesis and characterization of this compound-capped nanoparticles.

capping_mechanism cluster_solution Solution Phase Metal_Precursor Metal Precursor Nucleation Nucleation & Growth Metal_Precursor->Nucleation TTA This compound TTA->Nucleation controls rate Stabilized_Nanoparticle Stabilized Nanoparticle in Solution TTA->Stabilized_Nanoparticle Nanocrystal_Core Nanocrystal Core Nucleation->Nanocrystal_Core Nanocrystal_Core->Stabilized_Nanoparticle capped by

Caption: Conceptual diagram of the role of this compound in nanoparticle formation and stabilization.

Conclusion

This compound plays a multifaceted role in solution-phase interactions with metal precursors, acting as a coordinating ligand, a capping agent, and a stabilizer. While direct quantitative data for its interactions are sparse, analysis of analogous tris-amine compounds provides a strong foundation for understanding its behavior. The experimental protocols outlined in this guide offer a starting point for researchers to investigate these interactions and to synthesize novel nanomaterials with tailored properties. The continued study of the coordination chemistry of bulky tertiary amines like this compound is essential for advancing the fields of materials science and nanomedicine.

References

Navigating the Photochemical Landscape of Tris(tridecyl)amine: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(tridecyl)amine and its Photochemical Significance

This compound, a tertiary amine with three long alkyl chains, finds application in various industrial and pharmaceutical formulations. Its high molecular weight and lipophilicity make it a candidate for use as an excipient, stabilizer, or process chemical. Exposure to light during manufacturing, storage, or use can be a critical stress factor, potentially leading to degradation that could impact product efficacy, safety, and shelf-life. Understanding the photochemical stability of this compound is therefore paramount for formulation development and regulatory compliance.

General Principles of Amine Photochemistry

Amines are known to undergo photochemical reactions, often initiated by the absorption of ultraviolet (UV) radiation.[1] The reaction pathways are diverse and can be influenced by the presence of oxygen, solvents, and other formulation components. For tertiary amines like this compound, the key photochemical processes include:

  • N-C Bond Cleavage: The absorption of light can lead to the homolytic cleavage of the nitrogen-carbon bond, generating an aminyl radical and an alkyl radical.

  • α-C-H Bond Cleavage: A common pathway for the photolysis of amines involves the cleavage of a carbon-hydrogen bond on the carbon atom adjacent (in the α-position) to the nitrogen.[1] This results in the formation of a more stable α-aminoalkyl radical.

  • Photo-oxidation: In the presence of oxygen, the initial radical species can undergo further reactions to form a variety of oxidation products, including hydroperoxides, imines, amides, and smaller carbonyl compounds.

Hypothetical Photochemical Degradation Pathways of this compound

Based on the general principles of amine photochemistry, a putative degradation pathway for this compound is proposed below. This pathway is initiated by the absorption of UV light, leading to the formation of radical intermediates that can subsequently react with oxygen and other molecules.

TTA This compound Radical_Intermediates Radical Intermediates (Aminyl and α-Aminoalkyl Radicals) TTA->Radical_Intermediates UV Light (hν) Peroxy_Radicals Peroxy Radicals Radical_Intermediates->Peroxy_Radicals Iminium_Ion Iminium Ion Radical_Intermediates->Iminium_Ion Oxygen Oxygen (O2) Hydroperoxides Hydroperoxides Peroxy_Radicals->Hydroperoxides Further_Oxidation Further Oxidation Products (Carboxylic Acids, Amides) Peroxy_Radicals->Further_Oxidation Enamine Enamine Iminium_Ion->Enamine Secondary_Amine Ditridecylamine Enamine->Secondary_Amine Hydrolysis Aldehyde Tridecanal Enamine->Aldehyde Hydrolysis Secondary_Amine->Further_Oxidation Further Photodegradation Aldehyde->Further_Oxidation Oxidation

Caption: Hypothetical Photochemical Degradation Pathway of this compound.

Quantitative Data on Photochemical Stability of Related Amines

While specific quantitative data for this compound is unavailable, the following table summarizes relevant information for other long-chain amines to provide a comparative context.

CompoundCAS NumberMolecular FormulaPropertyValueConditionsReference
Trioctylamine1116-76-3C24H51NAtmospheric Half-life3 hours (estimated)Reaction with photochemically-produced hydroxyl radicals[2]
Tris(dodecyl)amine102-87-4C36H75N-Data not available-[3]

Experimental Protocols for Assessing Photochemical Stability

The evaluation of photochemical stability is a crucial component of drug and material development. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines (ICH Q1B) for photostability testing.[4][5] A generalized experimental workflow for assessing the photochemical stability of a compound like this compound is outlined below.

Forced Degradation Studies

The initial step involves forced degradation studies to understand the intrinsic photosensitivity of the molecule and to identify potential degradation products.

  • Sample Preparation: Prepare solutions of this compound in inert solvents (e.g., acetonitrile, methanol) and as a solid-state sample.

  • Light Exposure: Expose the samples to a light source capable of emitting both visible and UV radiation. The light source should comply with ICH Q1B specifications, such as a xenon lamp or a metal halide lamp.[4] A near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm can also be used.[4]

  • Control Samples: "Dark" control samples, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.[6]

  • Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric (MS) detection, to quantify the parent compound and detect degradation products.

Confirmatory Studies

Confirmatory studies are performed to assess the photostability of the substance or product under standardized conditions.

  • Exposure Levels: Samples should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][5]

  • Sample Presentation: The samples should be positioned to ensure maximum and uniform exposure to the light source.[4]

  • Packaging Assessment: If the substance is found to be photolabile, studies should be conducted on the substance in its proposed packaging to evaluate the protective efficacy of the packaging.

cluster_forced Forced Degradation cluster_confirmatory Confirmatory Study Forced_Prep Sample Preparation (Solution & Solid State) Forced_Exposure Light Exposure (ICH Q1B Source) Forced_Prep->Forced_Exposure Forced_Control Dark Control Forced_Prep->Forced_Control Forced_Analysis Analytical Testing (HPLC-UV/MS) Forced_Exposure->Forced_Analysis Forced_Control->Forced_Analysis Data_Eval Data Evaluation & Pathway Elucidation Forced_Analysis->Data_Eval Conf_Prep Sample Preparation (Drug Substance/Product) Conf_Exposure Controlled Light Exposure (≥1.2M lux·h, ≥200 W·h/m²) Conf_Prep->Conf_Exposure Conf_Control Dark Control Conf_Prep->Conf_Control Conf_Analysis Analytical Testing Conf_Exposure->Conf_Analysis Conf_Control->Conf_Analysis Packaging_Test Test in Final Packaging (if photolabile) Conf_Analysis->Packaging_Test End End Packaging_Test->End Start Start Start->Forced_Prep Data_Eval->Conf_Prep

Caption: Generalized Experimental Workflow for Photostability Testing.

Expected Degradation Products

Based on the hypothetical degradation pathway, the primary degradation products of this compound are likely to be:

  • Ditridecylamine: Formed via N-dealkylation.

  • Tridecanal: A C13 aldehyde resulting from the cleavage of a tridecyl group.

  • N-formyl-ditridecylamine: An amide that could be formed through further oxidation.

  • Smaller amines and aldehydes: Resulting from further fragmentation of the alkyl chains.

The identification and characterization of these potential degradants are essential for a comprehensive understanding of the photostability profile and for ensuring the safety of any formulation containing this compound.

Conclusion and Recommendations

While specific data on the photochemical stability of this compound is currently lacking, a proactive approach based on the principles of amine photochemistry and established testing guidelines is recommended. Researchers and drug development professionals should:

  • Assume Photosensitivity: Given the tertiary amine structure, it is prudent to assume that this compound may be susceptible to photodegradation.

  • Conduct Rigorous Photostability Testing: Follow the ICH Q1B guidelines to perform comprehensive forced degradation and confirmatory photostability studies.

  • Develop Stability-Indicating Methods: Ensure that the analytical methods used can separate and quantify this compound from its potential degradation products.

  • Evaluate Packaging Solutions: If photolability is confirmed, investigate the use of light-protective packaging to mitigate degradation.

By adopting this systematic approach, the risks associated with the photochemical instability of this compound can be effectively managed, ensuring the development of safe and stable products.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(tridecyl)amine, a tertiary amine with a high molecular weight, is a valuable compound in various research and development applications. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides comprehensive health and safety considerations for handling this compound in a laboratory setting, with a focus on quantitative data, detailed experimental protocols, and clear visual workflows.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause significant harm if not handled appropriately. The primary hazards associated with this chemical are its corrosive nature and its toxicity to aquatic life.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H318: Causes serious eye damage.[3]

  • H400: Very toxic to aquatic life.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[1][2]

Section 2: Physicochemical and Toxicological Data

A clear understanding of the quantitative properties of this compound is fundamental to a comprehensive risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₉H₈₁N[3][4]
Molecular Weight 564.1 g/mol [3]
CAS Number 5910-77-0[3]
Appearance Solid[1]
Flash Point > 110 °C (> 230 °F)[5]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesReference
LD50 (Intraperitoneal) 70 mg/kgMouse[2][5]
LC50 (96 hours) 0.065 mg/LPimephales promelas (fathead minnow)[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is required when handling the powder or creating solutions to avoid inhalation of dust or mists.[2]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] A face shield should be worn in situations with a higher risk of splashing.[2]

  • Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing are required.[1][2] For larger quantities or tasks with a high risk of contact, chemical-resistant aprons and boots should be considered.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with a P2 filter for solid and liquid particles is recommended.[1]

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or mists.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed to prevent contamination.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[1][2] Immediately call a POISON CENTER or doctor.[1][2]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2] Immediately call a POISON CENTER or doctor.[1][2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2] Immediately call a POISON CENTER or doctor.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Immediately call a POISON CENTER or doctor.[1][2]

Spill and Leak Procedures
  • Small Spills: Carefully sweep up or absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Contain the spill and prevent it from entering drains or waterways.[1] Collect the material using a method that does not generate dust.

Section 6: Experimental Protocols for Hazard Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and for conducting further safety assessments if required.

Acute Dermal Irritation/Corrosion: OECD Test Guideline 431

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin corrosion.[1]

Methodology:

  • Tissue Preparation: Three-dimensional RhE tissues, which mimic the structure and function of the human epidermis, are used.

  • Chemical Application: A defined amount of this compound is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the chemical for a specific duration (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. This assay measures the activity of mitochondrial reductase, which is an indicator of cell viability.

  • Classification: The reduction in cell viability compared to negative controls is used to classify the chemical's corrosive potential. A chemical is identified as corrosive if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.

Acute Eye Irritation/Corrosion: Bovine Corneal Opacity and Permeability (BCOP) Test - OECD Test Guideline 437

The BCOP assay is an in vitro method that uses corneas from cattle to evaluate the potential of a substance to cause severe eye damage.[10]

Methodology:

  • Cornea Preparation: Bovine corneas are obtained from abattoirs and mounted in a specialized holder.

  • Chemical Application: this compound is applied to the epithelial surface of the cornea.

  • Exposure and Incubation: The cornea is exposed to the chemical for a defined period.

  • Measurement of Opacity: The degree of corneal opacity (cloudiness) is measured using an opacitometer.

  • Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of fluorescein dye that can pass through it.

  • Calculation of In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to calculate an IVIS. An IVIS above a certain threshold (e.g., > 55) indicates that the substance is a severe eye irritant.[10]

Acute Toxicity to Fish: OECD Test Guideline 203

This test is designed to determine the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[11][12]

Methodology:

  • Test Organism: A standard fish species, such as the fathead minnow (Pimephales promelas), is used.[1]

  • Exposure System: The fish are exposed to a range of concentrations of this compound in a controlled aquatic environment. The test can be static (no water change), semi-static (periodic water change), or flow-through (continuous water change).

  • Test Duration: The exposure period is 96 hours.[4]

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Section 7: Visualizing Safety Workflows

Clear and logical workflows are essential for ensuring that safety procedures are consistently followed.

Hazard_Identification_and_Risk_Mitigation cluster_assessment Risk Assessment cluster_control Control Measures Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Evaluate likelihood and severity Engineering Controls Engineering Controls Assess Risks->Engineering Controls Implement first Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Supplement with PPE PPE Administrative Controls->PPE Use as last line of defense Review and Update Review and Update PPE->Review and Update Periodically Chemical_Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE If safe to do so Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

References

Environmental Fate and Biodegradability of Long-Chain Tertiary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain tertiary amines (LCTAs) are a diverse class of chemicals utilized in various industrial and commercial applications, including as surfactants, corrosion inhibitors, and intermediates in chemical synthesis. Their entry into the environment through wastewater and other release pathways necessitates a thorough understanding of their environmental fate and potential for biodegradation. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental distribution, persistence, and microbial degradation of LCTAs. It summarizes key quantitative data on their biodegradability and ecotoxicity, details relevant experimental protocols, and illustrates the primary enzymatic pathways involved in their biotransformation. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment of these compounds.

Introduction

Long-chain tertiary amines are characterized by a nitrogen atom bonded to three alkyl groups, with at least one of these being a long alkyl chain (typically C12 or greater). This structure imparts amphiphilic properties, making them effective surface-active agents. However, their potential for environmental persistence and toxicity is a growing concern. Understanding the mechanisms that govern their fate in the environment is crucial for predicting their potential impact and for the development of more environmentally benign alternatives.

Environmental Distribution and Fate

The environmental distribution of LCTAs is largely governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Due to their long alkyl chains, these compounds generally exhibit low water solubility and a high affinity for organic matter and sediments.

Abiotic Degradation:

Information on the abiotic degradation of long-chain tertiary amines is limited.

  • Hydrolysis: Tertiary amines are generally stable to hydrolysis under typical environmental pH and temperature conditions. The C-N bond is not readily cleaved by water. Some functionalized LCTAs, such as those containing ester linkages, may be more susceptible to hydrolysis.

  • Photolysis: Direct photolysis of aliphatic amines in water is not considered a significant degradation pathway as they do not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by photosensitizers present in natural waters, may contribute to their degradation to a minor extent.

Biodegradability of Long-Chain Tertiary Amines

The primary mechanism for the removal of LCTAs from the environment is biodegradation by microorganisms. The rate and extent of biodegradation are influenced by the chemical structure of the amine, environmental conditions, and the presence of adapted microbial communities.

Ready Biodegradability

"Ready biodegradability" is a stringent screening criterion for chemicals that are likely to undergo rapid and ultimate degradation in the aquatic environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess this property.

Table 1: Ready Biodegradability of a Long-Chain Tertiary Amine Salt

Chemical NameCAS No.Test GuidelineInoculumDuration (days)% Biodegradation (BOD)% Biodegradation (DOC)Classification
N-(3-alkanoylaminopropyl)-N-(2-alkanoyloxyethyl)-N-methylammonium chloride (EAA)Not providedOECD 301CActivated sludge from municipal sewage3587%98%Readily biodegradable

BOD: Biochemical Oxygen Demand; DOC: Dissolved Organic Carbon

One study investigated the biodegradability of N-(3-alkanoylaminopropyl)-N-(2-alkanoyloxyethyl)-N-methylammonium chloride (EAA) using the modified MITI test (I) (OECD guideline 301C). The results showed 79% degradation based on BOD and 91% based on DOC after 28 days.[1] In a separate test with activated sludge from a municipal sewage treatment plant, the biodegradability after 35 days was 87% (BOD) and 98% (DOC).[1] Based on these findings, EAA was considered to be readily and ultimately biodegradable.[1]

Factors Affecting Biodegradability
  • Alkyl Chain Length: Longer alkyl chains generally lead to decreased water solubility and bioavailability, which can hinder microbial degradation.

  • Branching: Branching in the alkyl chains can also negatively impact the rate of biodegradation.

  • Acclimation of Microbial Communities: The presence of microbial populations adapted to degrading amines is crucial for efficient removal in wastewater treatment plants and natural environments.

Ecotoxicity of Long-Chain Tertiary Amines

LCTAs can exert toxic effects on aquatic organisms. The toxicity is influenced by the structure of the amine and the pH of the surrounding water.

Table 2: Acute Aquatic Toxicity of a Long-Chain Tertiary Amine Salt

Chemical NameTest OrganismTest GuidelineEndpointValue (mg/L)
N-(3-alkanoylaminopropyl)-N-(2-alkanoyloxyethyl)-N-methylammonium chloride (EAA)Red killifish (Oryzias latipes)Not specified96-hr LC5066

LC50: Lethal concentration for 50% of the test organisms

The 96-hour LC50 value for EAA in red killifish (Oryzias latipes) was determined to be 66 mg/liter.[1] The biodegradation intermediates of EAA were found to be significantly less toxic, with a 96-hour LC50 value greater than 1000 mg/liter.[1]

Experimental Protocols

OECD 301C: Ready Biodegradability – Modified MITI Test (I)

Objective: To assess the ready biodegradability of a chemical substance by a mixed population of microorganisms in an aqueous medium.

Methodology:

  • Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration that yields sufficient carbon for detection.

  • Inoculum: A mixed microbial inoculum is prepared from at least 10 sources, including surface water, soil, and activated sludge from different locations. This inoculum is pre-cultured with synthetic sewage for at least one month.

  • Test Setup: The test is conducted in a closed respirometer. The test mixture, containing the mineral medium, inoculum, and test substance, is placed in the respirometer flasks. A control flask containing only the inoculum and mineral medium is run in parallel. A reference substance (e.g., aniline) is also tested to ensure the viability of the inoculum.

  • Incubation: The flasks are incubated in the dark at a constant temperature (25 ± 1 °C) for 28 days. The oxygen consumption is measured continuously.

  • Data Analysis: The biochemical oxygen demand (BOD) is calculated from the oxygen consumption, corrected for the endogenous respiration of the inoculum (blank control). The percentage of biodegradation is calculated as the ratio of the measured BOD to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD or COD within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

Methodology:

  • Test Organism: A recommended fish species (e.g., Zebrafish, Rainbow trout, Fathead minnow) is selected. The fish should be healthy and of a uniform size.

  • Test Substance Preparation: A series of test solutions of different concentrations of the substance in water are prepared. A control group with no test substance is also included.

  • Test Setup: The fish are placed in test chambers containing the different concentrations of the test substance. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously renewed).

  • Exposure: The fish are exposed to the test substance for a period of 96 hours.

  • Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior or appearance is also noted.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using statistical methods (e.g., probit analysis).

Biodegradation Pathways

The microbial degradation of long-chain tertiary amines is primarily an aerobic process initiated by monooxygenase enzymes. The two main enzyme families involved are Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs).

Cytochrome P450-Mediated Degradation

Cytochrome P450 enzymes catalyze the N-dealkylation of tertiary amines. The process involves the removal of one of the alkyl groups, leading to the formation of a secondary amine and an aldehyde.

CytochromeP450_Pathway LCTA Long-Chain Tertiary Amine (R1-N(R2)-R3) CYP450 Cytochrome P450 (CYP) LCTA->CYP450 Oxidative N-dealkylation Intermediate1 Carbinolamine Intermediate CYP450->Intermediate1 SecondaryAmine Long-Chain Secondary Amine (R1-NH-R2) Intermediate1->SecondaryAmine Aldehyde Aldehyde (R3-CHO) Intermediate1->Aldehyde FurtherDegradation Further Degradation (β-oxidation) SecondaryAmine->FurtherDegradation Aldehyde->FurtherDegradation

Cytochrome P450-mediated N-dealkylation of a long-chain tertiary amine.
Flavin-Containing Monooxygenase (FMO)-Mediated Degradation

FMOs catalyze the N-oxygenation of tertiary amines, resulting in the formation of a tertiary amine N-oxide. This is generally considered a detoxification pathway.

FMO_Pathway LCTA Long-Chain Tertiary Amine (R1-N(R2)-R3) FMO Flavin-containing Monooxygenase (FMO) LCTA->FMO N-oxygenation N_oxide Tertiary Amine N-oxide (R1-N+(O-)-(R2)-R3) FMO->N_oxide Excretion Increased water solubility and excretion N_oxide->Excretion

FMO-mediated N-oxygenation of a long-chain tertiary amine.

Environmental Risk Assessment Workflow

A systematic workflow is essential for evaluating the potential environmental risks associated with long-chain tertiary amines. This process integrates data on the chemical's properties, environmental fate, and ecotoxicological effects.

ER_Workflow Start Start: Chemical Identification (Long-Chain Tertiary Amine) HazardID Hazard Identification - Physicochemical properties - Structural alerts Start->HazardID Exposure Exposure Assessment - Release estimation - Environmental fate modeling (partitioning, degradation) HazardID->Exposure Effects Effects Assessment - Biodegradability testing (e.g., OECD 301) - Ecotoxicity testing (e.g., OECD 203) HazardID->Effects RiskChar Risk Characterization - Compare predicted exposure concentration (PEC) with predicted no-effect concentration (PNEC) Exposure->RiskChar Effects->RiskChar RiskManage Risk Management - Refine assessment - Implement control measures - Further testing RiskChar->RiskManage Risk Identified End End: Acceptable Risk RiskChar->End No Significant Risk RiskManage->Exposure Refine RiskManage->Effects Refine RiskManage->End

A generalized workflow for the environmental risk assessment of chemicals.

Conclusion

Long-chain tertiary amines are a class of chemicals with significant industrial applications. While some, like the di-long-chain tertiary amine salt EAA, have been shown to be readily biodegradable and of moderate acute toxicity, data for a broader range of LCTAs is needed for a comprehensive environmental risk assessment. The primary route of degradation is microbial, mediated by enzymes such as cytochrome P450 and FMOs, which lead to N-dealkylation and N-oxygenation, respectively. Abiotic degradation processes are generally not considered significant for these compounds. A structured environmental risk assessment, incorporating data on persistence, bioaccumulation, and toxicity, is essential to ensure the safe use and disposal of these chemicals. Further research is warranted to fill the existing data gaps, particularly concerning the ready biodegradability and aquatic toxicity of a wider variety of long-chain tertiary amines.

References

The Toxicological Profile of Tris(tridecyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the toxicological profile of Tris(tridecyl)amine. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Researchers and professionals should consult primary literature and safety data sheets (SDS) for detailed guidance.

Executive Summary

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementReference
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]

Toxicological Data

Specific quantitative toxicological data for this compound is limited. To provide context, this section summarizes available data for structurally related aliphatic amines. It is important to note that a direct extrapolation of toxicity from these compounds to this compound may not be accurate.

Table 2: Acute Toxicity Data for Structurally Related Amines

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50Reference
Tridecylamine2869-34-3MouseIntraperitoneal70 mg/kg[3]
Ditridecylamine5910-77-0RatOral9.85 mL/kg[4]
Ditridecylamine5910-77-0RabbitDermal3.54 mL/kg[4]
Tri-n-decylamine1070-01-5RatOral3730 uL/kg[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Therefore, this section provides standardized protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are commonly used to assess the cytotoxicity and irritation potential of chemical substances.[6][7]

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[8][9]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Selected mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

In Vivo Skin Corrosion/Irritation Test (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Objective: To evaluate the skin corrosion or irritation potential of this compound.

Materials:

  • Albino rabbits

  • This compound

  • Gauze patches

  • Occlusive dressing

  • Clippers

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from a small area on the back of the rabbit.

  • Substance Application: Apply a 0.5 g or 0.5 mL sample of the test substance to a small gauze patch and place it on the clipped skin.

  • Occlusion: Cover the patch with an occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and patch and wash the treated area to remove any residual test substance.

  • Observation: Observe and score the skin reactions for erythema/eschar and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.

  • Classification: Classify the substance based on the severity and reversibility of the observed skin reactions according to the GHS criteria.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro cytotoxicity testing and a generalized cellular stress response pathway that may be activated by a cytotoxic compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Compound_Exposure Compound Exposure Compound_Prep->Compound_Exposure Cell_Seeding->Compound_Exposure Incubation Incubation (e.g., 24h, 48h, 72h) Compound_Exposure->Incubation Assay_Reagent Addition of Viability Reagent (e.g., MTT) Incubation->Assay_Reagent Measurement Signal Measurement (e.g., Absorbance) Assay_Reagent->Measurement Data_Processing Data Processing & Normalization Measurement->Data_Processing IC50 IC50 Determination Data_Processing->IC50

Caption: Workflow for In Vitro Cytotoxicity Testing.

Cellular_Stress_Response cluster_stressor Stressor cluster_cellular Cellular Effects cluster_response Cellular Response cluster_outcome Outcome Toxic_Compound Toxic Compound (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Toxic_Compound->ROS Mito_Damage Mitochondrial Damage Toxic_Compound->Mito_Damage DNA_Damage DNA Damage Toxic_Compound->DNA_Damage Stress_Kinases Activation of Stress Kinases (e.g., p38, JNK) ROS->Stress_Kinases Antioxidant Antioxidant Response (e.g., Nrf2) ROS->Antioxidant Mito_Damage->Stress_Kinases DDR DNA Damage Response (e.g., p53) DNA_Damage->DDR Apoptosis Apoptosis Stress_Kinases->Apoptosis Survival Cell Survival & Adaptation Antioxidant->Survival DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: Generalized Cellular Stress Response Pathway.

Mechanism of Action (Postulated)

The precise mechanism of toxicity for this compound has not been elucidated in the available literature. However, as a tertiary amine, its corrosive properties are likely due to its basicity, which can disrupt cell membranes and denature proteins upon direct contact. At a cellular level, cytotoxicity could be mediated through various mechanisms, including:

  • Membrane Disruption: The lipophilic alkyl chains may facilitate insertion into and disruption of the cell membrane's lipid bilayer, leading to a loss of integrity and cell lysis.

  • Mitochondrial Dysfunction: Interference with mitochondrial function can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), inducing oxidative stress.

  • Induction of Apoptosis: Cellular damage and oxidative stress can trigger programmed cell death (apoptosis) through various signaling pathways.

Further research is required to determine the specific molecular targets and signaling pathways involved in the cytotoxicity of this compound.

Conclusion

The available data on this compound indicates that it is a hazardous chemical capable of causing severe skin and eye damage.[1][2] While specific quantitative toxicological data is lacking, the information from related compounds and its GHS classification necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting. The provided standardized protocols offer a framework for conducting further cytotoxicological assessments to better characterize its toxicological profile. Future studies should focus on obtaining quantitative in vitro and in vivo data and elucidating the specific mechanisms of toxicity.

References

Methodological & Application

Tris(tridecyl)amine as a Ligand for Perovskite Quantum Dot Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perovskite quantum dots (PQDs) have emerged as highly promising nanomaterials for a wide range of applications, including bioimaging, diagnostics, and targeted drug delivery, owing to their exceptional photoluminescence properties. The synthesis of high-quality, stable PQDs is critically dependent on the choice of surface ligands, which play a crucial role in controlling nanocrystal growth, preventing aggregation, and passivating surface defects. While primary amines like oleylamine are commonly employed, the exploration of alternative ligands is essential for fine-tuning the properties of PQDs for specific applications. This document provides an overview of the synthesis of perovskite quantum dots, with a focus on the potential role of bulky tertiary amines such as tris(tridecyl)amine as a surface ligand. Due to a lack of specific literature detailing the use of this compound in PQD synthesis, a generalized hot-injection protocol using a common amine ligand is presented as a foundational method.

Introduction

Perovskite quantum dots, with their general formula APbX₃ (where A is a monovalent cation like cesium or methylammonium, and X is a halide anion), exhibit remarkable optoelectronic properties. These include high photoluminescence quantum yields (PLQYs), narrow emission bandwidths, and tunable emission wavelengths across the visible spectrum. These characteristics make them highly attractive for various applications in the life sciences. The surface chemistry of PQDs is a key determinant of their stability, dispersibility, and biocompatibility. Ligands bind to the nanocrystal surface, providing colloidal stability and passivating charge traps, thereby enhancing their luminescent properties.

The selection of appropriate ligands is a critical parameter in the synthesis of high-quality perovskite quantum dots. While primary amines such as oleylamine are widely used, tertiary amines with bulky alkyl chains like this compound could theoretically offer enhanced steric hindrance, potentially leading to improved colloidal stability and altered nanocrystal growth kinetics. However, a comprehensive review of the current scientific literature reveals a significant gap in the documentation of this compound as a primary ligand for perovskite quantum dot synthesis.

Experimental Protocols

In the absence of specific protocols for this compound, a well-established hot-injection method for the synthesis of CsPbBr₃ quantum dots using the common ligands oleic acid and oleylamine is provided below. This protocol can serve as a starting point for researchers wishing to investigate the effects of substituting or supplementing traditional ligands with this compound.

Hot-Injection Synthesis of CsPbBr₃ Quantum Dots

This protocol is adapted from widely cited methods for synthesizing high-quality CsPbBr₃ nanocrystals.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Lead(II) bromide (PbBr₂)

  • Oleic acid (OA)

  • Oleylamine (OLA)

  • 1-Octadecene (ODE)

  • Toluene or Hexane (anhydrous)

  • Acetone

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Thermocouple

  • Centrifuge

Procedure:

  • Preparation of Cesium Oleate Precursor:

    • In a 50 mL three-neck flask, combine Cs₂CO₃ (0.407 g), oleic acid (1.25 mL), and 1-octadecene (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch to an inert atmosphere (N₂ or Ar) and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution is clear.

    • Cool the cesium oleate precursor solution to room temperature for later use.

  • Synthesis of CsPbBr₃ Nanocrystals:

    • In a 100 mL three-neck flask, combine PbBr₂ (0.188 g) and 1-octadecene (10 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Under an inert atmosphere, inject oleic acid (1 mL) and oleylamine (1 mL) into the hot solution.

    • Continue heating until the PbBr₂ is fully dissolved and the solution is clear.

    • Raise the temperature to 170 °C.

    • Swiftly inject 0.8 mL of the pre-prepared cesium oleate precursor solution.

    • Immediately after injection, cool the reaction flask in an ice-water bath to quench the reaction.

  • Purification of Quantum Dots:

    • Transfer the crude solution to a centrifuge tube.

    • Add acetone to precipitate the quantum dots.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the quantum dot pellet in toluene or hexane.

    • Repeat the precipitation and re-dispersion steps one more time to ensure high purity.

    • The final purified quantum dots should be stored in an anhydrous, air-free environment.

Data Presentation

As no specific experimental data for this compound in perovskite quantum dot synthesis is available in the literature, a template table is provided below to guide researchers in documenting their findings when exploring this novel ligand.

Ligand SystemPrecursor Ratio (Cs:Pb)Reaction Temp. (°C)Avg. Nanocrystal Size (nm)Emission Peak (nm)FWHM (nm)PLQY (%)
OA/OLA1:1170[Insert Data][Insert Data][Insert Data][Insert Data]
OA/TDA1:1170[Insert Data][Insert Data][Insert Data][Insert Data]
[Other Ratios][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

TDA: this compound

Proposed Role and Experimental Workflow

The hypothetical role of this compound in the synthesis of perovskite quantum dots centers on its bulky nature, which could provide enhanced steric stabilization compared to smaller primary amines. This could influence the nucleation and growth stages of the nanocrystals, potentially leading to different sizes, shapes, and surface properties.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for researchers to systematically investigate the impact of this compound on perovskite quantum dot synthesis.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Analysis & Application s1 Precursor Preparation (Cs-oleate, PbBr2) s3 Hot-Injection Synthesis (Varying Temp. & Time) s1->s3 Inject s2 Ligand Variation - OA/OLA (Control) - OA/Tris(tridecyl)amine - Mixed Ligands s2->s3 Add s4 Purification s3->s4 c1 Optical Properties - UV-Vis Spectroscopy - Photoluminescence - PLQY Measurement s4->c1 c2 Structural Properties - TEM/HRTEM (Size, Shape) - XRD (Crystal Structure) s4->c2 c3 Surface Chemistry - FTIR Spectroscopy - NMR Spectroscopy s4->c3 a1 Data Analysis (Compare ligand effects) c1->a1 c2->a1 c3->a1 a2 Stability Studies (Colloidal, Photostability) a1->a2 a3 Application Testing (e.g., Bioimaging) a2->a3

Caption: Experimental workflow for perovskite quantum dot synthesis and characterization.

Hypothetical Signaling Pathway of Ligand Interaction

The diagram below illustrates the proposed mechanism by which ligands interact with the perovskite nanocrystal surface during synthesis.

ligand_interaction precursors Pb²⁺, Br⁻, Cs⁺ Precursors nucleation Nucleation (Formation of Nanocrystal Seeds) precursors->nucleation ligands Ligands (Oleic Acid, Amine) ligands->nucleation Control growth Growth (Addition of Monomers) ligands->growth Control Size/Shape passivation Surface Passivation ligands->passivation Bind to Surface nucleation->growth growth->passivation stabilization Colloidal Stabilization passivation->stabilization pqd Stable Perovskite Quantum Dot stabilization->pqd

Caption: Ligand interaction pathway in perovskite quantum dot synthesis.

Conclusion and Future Outlook

While the use of this compound as a ligand for perovskite quantum dot synthesis is not currently documented in the scientific literature, its chemical properties suggest it could be a viable candidate for modifying the surface of these nanocrystals. The bulky tridecyl chains may offer superior steric hindrance, potentially leading to enhanced colloidal stability and altered growth kinetics. The provided experimental protocol for a standard hot-injection synthesis serves as a robust starting point for researchers to systematically investigate the effects of this and other novel ligands. Further research in this area is warranted to explore the full potential of diverse ligand systems in tailoring the properties of perovskite quantum dots for advanced applications in research, diagnostics, and therapeutics.

Application of Tris(tridecyl)amine in the Synthesis of Metal Oxide Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal oxide nanoparticles with controlled size, shape, and crystallinity is of paramount importance for their application in diverse fields, including catalysis, electronics, and nanomedicine. Tris(tridecyl)amine, a long-chain tertiary amine, serves as a critical surfactant and capping agent in the colloidal synthesis of these nanoparticles. Its bulky tridecyl chains provide significant steric hindrance, which plays a crucial role in moderating nanoparticle growth, preventing aggregation, and influencing the final morphology of the nanocrystals. This document provides detailed application notes on the role of this compound and analogous long-chain tertiary amines in the synthesis of metal oxide nanoparticles, alongside generalized experimental protocols for their preparation via hot-injection and thermal decomposition methods.

Application Notes: The Role of this compound

This compound and other long-chain tertiary amines are instrumental in the synthesis of high-quality metal oxide nanoparticles. Their primary functions include:

  • Surface Passivation and Capping: The lone pair of electrons on the nitrogen atom of this compound coordinates to the surface of the growing metal oxide nanoparticles. This passivates the surface, preventing uncontrolled growth and agglomeration. The long, bulky alkyl chains provide a steric barrier that keeps the nanoparticles well-dispersed in the solvent.

  • Kinetic Control of Nanoparticle Growth: By adsorbing to specific crystallographic facets of the nascent nanoparticles, this compound can selectively inhibit or promote growth in certain directions. This kinetic control is crucial for tuning the morphology of the nanoparticles, leading to the formation of spheres, rods, cubes, or other complex shapes. The significant steric hindrance provided by the three tridecyl chains of this compound is expected to have a pronounced effect on growth kinetics, potentially leading to smaller and more uniform nanoparticles compared to less bulky amines.

  • High-Temperature Stability: this compound possesses a high boiling point, making it an ideal solvent or co-solvent for high-temperature synthesis methods like thermal decomposition and hot-injection. These methods are often required to achieve highly crystalline nanoparticles.

  • Solubility and Dispersion: The hydrophobic nature of the long alkyl chains ensures that the resulting nanoparticles are readily dispersible in nonpolar organic solvents, facilitating their purification and subsequent surface functionalization for various applications.

Data Presentation

Surfactant Concentration (ppm)Nanoparticle Concentration (wt. %)Average Particle Size (nm)
00.1203 ± 8.9
5000.1150 ± 7.5
15000.1135 ± 6.8
25000.1125 ± 6.2
35000.1115 ± 5.7

Note: This data is representative and illustrates a general trend. The optimal concentration of this compound for a specific metal oxide nanoparticle synthesis would need to be determined empirically.

Experimental Protocols

The following are generalized protocols for the synthesis of metal oxide nanoparticles using a long-chain tertiary amine like this compound as a capping agent. These protocols are based on established methods for the synthesis of common metal oxides like iron oxide (Fe₃O₄) and zinc oxide (ZnO).

Protocol 1: Hot-Injection Synthesis of Metal Oxide Nanoparticles

This method is well-suited for producing monodisperse nanoparticles by rapidly injecting a precursor solution into a hot solvent containing the capping agent.

Materials:

  • Metal precursor (e.g., Iron(III) acetylacetonate for Fe₃O₄, Zinc acetate for ZnO)

  • This compound

  • High-boiling point solvent (e.g., 1-octadecene, phenyl ether)

  • Reducing agent (if necessary, e.g., oleylamine)

  • Inert gas (Argon or Nitrogen)

  • Purification solvents (e.g., ethanol, isopropanol, hexane)

Procedure:

  • Preparation of the Reaction Mixture: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine this compound and the high-boiling point solvent.

  • Degassing: Heat the mixture to 120 °C under a gentle flow of inert gas for 30-60 minutes to remove water and oxygen.

  • Heating to Injection Temperature: Increase the temperature of the mixture to the desired injection temperature (typically between 250 °C and 320 °C).

  • Precursor Solution Preparation: In a separate vial, dissolve the metal precursor in a suitable solvent (this may include a co-solvent and/or a reducing agent).

  • Hot Injection: Once the reaction mixture temperature is stable, rapidly inject the precursor solution into the hot flask with vigorous stirring.

  • Nanoparticle Growth: Allow the reaction to proceed at the injection temperature or a slightly lower annealing temperature for a specific duration (e.g., 30-120 minutes) to control the final size of the nanoparticles.

  • Cooling and Purification: After the growth phase, cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

  • Washing: Centrifuge the mixture to collect the nanoparticles. Wash the nanoparticles multiple times with a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) to remove excess reagents.

  • Redispersion: Disperse the final purified nanoparticles in a non-polar solvent of choice.

Protocol 2: Thermal Decomposition Synthesis of Metal Oxide Nanoparticles

In this one-pot method, a metal-oleate complex is first formed in situ and then decomposed at high temperature in the presence of the capping agent.

Materials:

  • Metal salt (e.g., Iron(III) chloride for Fe₃O₄)

  • Oleic acid

  • This compound

  • High-boiling point solvent (e.g., 1-octadecene)

  • Inert gas (Argon or Nitrogen)

  • Purification solvents (e.g., ethanol, isopropanol, hexane)

Procedure:

  • Formation of Metal-Oleate Complex: In a three-neck flask, dissolve the metal salt and oleic acid in the high-boiling point solvent.

  • Degassing and Heating: Heat the mixture to 100-120 °C under inert gas flow for 60 minutes to form the metal-oleate complex and remove water.

  • Addition of Capping Agent: Add this compound to the reaction mixture.

  • Thermal Decomposition: Heat the mixture to a high temperature (typically 300-320 °C) with a controlled heating rate (e.g., 3-5 °C/minute).

  • Aging: Maintain the reaction at the high temperature for a specific period (e.g., 30-60 minutes) to allow for nanoparticle growth and size focusing.

  • Cooling and Purification: Cool the reaction to room temperature. Precipitate the nanoparticles by adding a non-solvent like ethanol.

  • Washing: Centrifuge and wash the nanoparticles repeatedly with a solvent/non-solvent mixture.

  • Redispersion: Disperse the purified nanoparticles in a suitable non-polar solvent.

Visualizations

The following diagrams illustrate the experimental workflows and the role of this compound in nanoparticle synthesis.

Hot_Injection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Solvent High-Boiling Solvent Heating Heat to 250-320°C (Inert Atmosphere) Solvent->Heating TTA This compound TTA->Heating Precursor Metal Precursor Solution Injection Rapid Injection Precursor->Injection Heating->Injection Growth Growth & Annealing Injection->Growth Cooling Cool to RT Growth->Cooling Precipitation Precipitation (add non-solvent) Cooling->Precipitation Washing Centrifugation & Washing Precipitation->Washing FinalProduct Dispersed Nanoparticles Washing->FinalProduct

Caption: Workflow for Hot-Injection Synthesis of Metal Oxide Nanoparticles.

Thermal_Decomposition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification MetalSalt Metal Salt Complexation Heat to 120°C (Metal-Oleate Formation) MetalSalt->Complexation OleicAcid Oleic Acid OleicAcid->Complexation Solvent High-Boiling Solvent Solvent->Complexation AddTTA Add this compound Complexation->AddTTA Decomposition Heat to 300-320°C (Decomposition & Growth) AddTTA->Decomposition Cooling Cool to RT Decomposition->Cooling Precipitation Precipitation (add non-solvent) Cooling->Precipitation Washing Centrifugation & Washing Precipitation->Washing FinalProduct Dispersed Nanoparticles Washing->FinalProduct

Caption: Workflow for Thermal Decomposition Synthesis of Metal Oxide Nanoparticles.

Role_of_TTA cluster_nanoparticle Nanoparticle Growth cluster_effects Effects NP Metal Oxide Nanoparticle SizeControl Size Control NP->SizeControl ShapeControl Shape Control NP->ShapeControl NoAggregation Prevention of Aggregation NP->NoAggregation TTA This compound TTA->NP Surface Coordination & Steric Hindrance Dispersion Dispersion in Non-polar Solvents TTA->Dispersion

Caption: Role of this compound in Nanoparticle Synthesis.

Application Notes and Protocols for Tris(tridecyl)amine as a Corrosion Inhibitor for Metals in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris(tridecyl)amine is a tertiary amine with three long aliphatic C13 chains. Its molecular structure suggests potential as an effective corrosion inhibitor for metals, particularly steel, in acidic environments. The long alkyl chains can form a dense, hydrophobic barrier on the metal surface, while the nitrogen atom can act as an adsorption center.[1] This document provides an overview of the potential applications, proposed mechanism of action, and detailed experimental protocols for evaluating this compound as a corrosion inhibitor in acidic media. The data presented is derived from studies on structurally similar long-chain amines such as dodecylamine and octadecylamine.[2][3][4][5][6]

Proposed Mechanism of Action

The corrosion inhibition by long-chain aliphatic amines in acidic media is primarily attributed to their adsorption onto the metal surface, effectively blocking the active sites for corrosion.[1][2] The mechanism can be described as follows:

  • Protonation: In acidic solutions, the nitrogen atom of the amine group gets protonated.

  • Adsorption: The protonated amine molecules can be adsorbed onto the metal surface, which is negatively charged in acidic media due to the adsorption of anions (e.g., Cl⁻). This process is known as physisorption.

  • Chemisorption: The nitrogen atom, with its lone pair of electrons, can also directly coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption.

  • Protective Film Formation: The long, bulky tridecyl chains of the adsorbed this compound molecules orient themselves away from the surface, forming a compact and hydrophobic film. This film acts as a barrier, preventing the diffusion of corrosive species (H⁺ and anions) to the metal surface.[1]

The overall inhibition is likely a combination of physisorption and chemisorption, leading to a mixed-type inhibition, affecting both anodic and cathodic reactions.[2]

Quantitative Data from Analogous Long-Chain Amine Inhibitors

The following tables summarize the performance of dodecylamine and octadecylamine as corrosion inhibitors for steel in hydrochloric acid (HCl) solutions. This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Inhibition Efficiency of Dodecylamine Derivatives in HCl [3]

InhibitorConcentration (ppm)Acid Concentration (M)Temperature (°C)Inhibition Efficiency (%)
Dodecylamine400160>95
Monoamine A400160>99
Monoamine C400160>99
Dodecylamine4004.160~90
Monoamine A4004.160>95
Monoamine C4004.160>95
Dodecylamine4007.760<90
Monoamine A4007.760~90
Monoamine C4007.760~90

Table 2: Performance of Octadecylamine as a Corrosion Inhibitor for Mild Steel in 1.0 M HCl [2]

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
2002585.3
4002589.1
6002592.4
8002594.7
10002596.5
10003593.2
10004590.1

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Materials and Preparation
  • Metal Specimen: Mild steel coupons of a specific composition (e.g., C 0.054%, Mn 0.26%, Si 0.015%, Fe balance) are commonly used.[2] The coupons should be mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried before each experiment.

  • Corrosive Medium: Prepare a 1.0 M HCl solution by diluting analytical grade HCl with double-distilled water.[2]

  • Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then add it to the corrosive medium to achieve the desired concentrations (e.g., 50-1000 ppm).

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate.

  • Weigh the prepared metal specimens accurately.

  • Immerse the specimens in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.[2][3]

  • After the immersion period, retrieve the specimens, clean them to remove corrosion products (e.g., using a solution of HCl containing a small amount of a cleaning inhibitor), wash with distilled water, dry, and re-weigh.

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (8.76 x 10⁴ x ΔW) / (A x T x D)

      • ΔW = Weight loss in grams

      • A = Area of the specimen in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • IE% = [(CR_blank - CR_inh) / CR_blank] x 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical methods provide insights into the corrosion mechanism. A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

This technique helps to understand the effect of the inhibitor on both anodic and cathodic reactions.

  • Immerse the working electrode in the test solution for a stabilization period (e.g., 30 minutes) to reach a stable open circuit potential (OCP).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency using:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100

      • i_corr_blank = Corrosion current density in the absence of the inhibitor

      • i_corr_inh = Corrosion current density in the presence of the inhibitor

EIS provides information about the resistance of the protective film and the charge transfer process.

  • After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Analyze the plots using an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.[2]

  • Calculate the inhibition efficiency using:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inh = Charge transfer resistance in the presence of the inhibitor

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurements Metal_Prep->Weight_Loss Electrochemical Electrochemical Measurements Metal_Prep->Electrochemical Solution_Prep Inhibitor & Acid Solution Preparation Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Analyze_Plots Analyze Tafel & Nyquist/ Bode Plots PDP->Analyze_Plots EIS->Analyze_Plots Mechanism Determine Inhibition Mechanism Calc_CR_IE->Mechanism Analyze_Plots->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_solution Acidic Solution cluster_surface Metal Surface (Fe) cluster_adsorption Adsorption & Film Formation TTDA This compound (R3N) TTDA_H Protonated Amine (R3NH+) TTDA->TTDA_H Protonation Metal Metal (Fe) TTDA->Metal Chemisorption (N lone pair -> Fe d-orbital) H_plus H+ H_plus->TTDA_H Cl_minus Cl- Cl_minus->Metal Adsorption TTDA_H->Metal Physisorption Adsorbed_Layer Adsorbed Protective Hydrophobic Film Metal->Adsorbed_Layer Formation Adsorbed_Layer->H_plus Blocks Access Adsorbed_Layer->Cl_minus Blocks Access

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: Tris(tridecyl)amine as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(tridecyl)amine, a lipophilic tertiary amine, as a phase transfer catalyst (PTC) in various organic synthesis applications. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from its close structural analog, Aliquat 336 (tricaprylylmethylammonium chloride), to provide representative protocols and performance data. The long alkyl chains of both this compound and Aliquat 336 render them highly effective in transferring anionic reactants from an aqueous or solid phase to an organic phase, thereby facilitating a wide range of biphasic reactions.

Introduction to Phase Transfer Catalysis with this compound

Phase transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants located in different immiscible phases.[1][2] this compound, a tertiary amine with three long C13 alkyl chains, is a highly effective phase transfer catalyst, particularly for reactions involving an aqueous or solid phase and an organic phase. Its high lipophilicity ensures its partitioning into the organic phase, where it can transport anionic nucleophiles from the aqueous or solid phase to react with an organic-soluble electrophile.[3]

The primary advantages of using this compound as a PTC include:

  • Mild Reaction Conditions: Reactions can often be carried out at lower temperatures and with weaker bases compared to conventional homogeneous reactions.[4]

  • Increased Reaction Rates: By bringing reactants together across the phase boundary, PTC significantly enhances reaction kinetics.[5]

  • Improved Yields and Selectivity: PTC can lead to higher product yields and minimize side reactions.

  • Use of Inexpensive Reagents: It allows for the use of simple and inexpensive inorganic bases (e.g., NaOH, K2CO3) and salts.[6]

  • Greener Chemistry: The use of water as a solvent and the potential for solvent-free conditions contribute to more environmentally friendly processes.[2]

Mechanism of Action

The catalytic cycle of this compound in a typical liquid-liquid phase transfer catalyzed nucleophilic substitution is depicted below. The tertiary amine, in its protonated or quaternized form, acts as the carrier for the anion.

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase M+Y- M⁺Y⁻ (Aqueous Soluble Nucleophile) Q+Y- [R'₃NH]⁺Y⁻ (Active Catalyst) M+Y-->Q+Y- Anion Exchange at Interface M+X- M⁺X⁻ (Byproduct) RX RX (Organic Soluble Electrophile) RY RY (Product) RX->RY Product Formation Q+X- [R'₃NH]⁺X⁻ (Catalyst) RY->Q+X- Q+X-->M+Y- Regeneration of Catalyst Q+Y-->RX Nucleophilic Attack

Caption: Mechanism of phase transfer catalysis with a tertiary amine.

Applications and Protocols

This compound and its analogs are versatile catalysts for a variety of organic transformations. Below are representative applications with detailed protocols based on the use of Aliquat 336.

Esterification of Carboxylic Acids

Phase transfer catalysis is highly effective for the synthesis of esters from carboxylic acid salts and alkyl halides. This method avoids the need for harsh acidic conditions and often proceeds with high yields.[7]

Table 1: Phase Transfer Catalyzed Esterification of Sodium Benzoate

EntryCatalystAlkyl HalideSolventTemperature (°C)Time (h)Conversion (%)
1Aliquat 336n-Butyl BromideToluene601.592

Data sourced from a study on the alkylation of sodium benzoate.[8]

Experimental Protocol: Synthesis of Butyl Benzoate

  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.[8]

  • Charging Reactants: To the flask, add sodium benzoate (0.02 mol), n-butyl bromide (0.02 mol), toluene (100 mL), and water (100 mL).

  • Catalyst Addition: Add Aliquat 336 (0.001 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir vigorously (e.g., 500 rpm) for 1.5 hours.

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The product, butyl benzoate, can be further purified by distillation if necessary.

N-Alkylation of Amines and Heterocycles

N-alkylation is a fundamental reaction in the synthesis of pharmaceuticals and agrochemicals. PTC offers a milder and often more selective alternative to traditional methods that employ strong and hazardous bases like sodium hydride.

Table 2: Phase Transfer Catalyzed N-Alkylation

EntrySubstrateAlkylating AgentBaseCatalystYield (%)
1IndoleBenzyl Chloride50% NaOHAliquat 336>95
2Pyrrolen-Butyl BromideK2CO3Aliquat 336High

(Data is representative of typical PTC N-alkylation reactions and may not be from a single source.)

Experimental Protocol: N-Benzylation of Indole

  • Reactor Setup: A 250 mL flask is equipped with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: Add indole (10 mmol), benzyl chloride (12 mmol), and toluene (50 mL) to the flask.

  • Catalyst and Base Addition: Add Aliquat 336 (0.5 mmol) and a 50% aqueous solution of sodium hydroxide (20 mL).

  • Reaction: Heat the mixture to 70°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and add water (50 mL). Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The residue can be purified by column chromatography on silica gel to afford N-benzylindole.

Experimental_Workflow start Start reactor_setup 1. Reactor Setup (Flask, Stirrer, Condenser) start->reactor_setup charge_reactants 2. Charge Reactants (Substrate, Alkyl Halide, Solvent) reactor_setup->charge_reactants add_catalyst_base 3. Add Catalyst & Base (this compound, Aq. Base) charge_reactants->add_catalyst_base reaction 4. Reaction (Heating & Vigorous Stirring) add_catalyst_base->reaction workup 5. Workup (Phase Separation, Washing, Drying) reaction->workup purification 6. Purification (Solvent Removal, Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for a PTC reaction.

Cyanation Reactions

The displacement of halides with cyanide is a crucial C-C bond-forming reaction. PTC is an excellent method for this transformation, offering high yields and avoiding the use of polar aprotic solvents like DMSO or DMF.

Table 3: Phase Transfer Catalyzed Cyanation of an Alkyl Halide

EntrySubstrateCyanide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl ChlorideNaCNAliquat 336Toluene802>95

(Data is representative of typical PTC cyanation reactions.)

Experimental Protocol: Synthesis of Benzyl Cyanide

  • Reactor Setup: In a well-ventilated fume hood, set up a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Charging Reactants: Charge the flask with benzyl chloride (0.1 mol), toluene (100 mL), and an aqueous solution of sodium cyanide (0.15 mol in 50 mL of water). Caution: Sodium cyanide is highly toxic.

  • Catalyst Addition: Add Aliquat 336 (0.005 mol) to the vigorously stirred mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the disappearance of benzyl chloride by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully separate the organic layer. Quench the aqueous layer containing residual cyanide with bleach before disposal according to safety protocols. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the toluene by distillation. The resulting benzyl cyanide can be further purified by vacuum distillation.

Conclusion

This compound, and by extension other long-chain trialkylamines like Aliquat 336, are highly effective and versatile phase transfer catalysts for a wide array of organic transformations. They offer significant advantages in terms of reaction conditions, yields, and environmental impact. The provided protocols serve as a starting point for researchers to develop robust and efficient synthetic procedures for their specific applications. Due to the structural similarities, it is anticipated that this compound would exhibit comparable or even enhanced catalytic activity in these reactions, particularly where high lipophilicity of the catalyst is beneficial.

References

Application Notes and Protocols for Tris(tridecyl)amine in Hot-Injection Synthesis of Nanocrystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hot-injection synthesis method is a widely utilized technique for the production of high-quality, monodisperse nanocrystals, including semiconductor quantum dots and perovskite nanocrystals.[1][2][3] This method relies on the rapid injection of precursors into a hot solvent containing coordinating ligands, leading to a burst of nucleation followed by controlled crystal growth.[2][4] The choice of coordinating ligands is crucial for controlling the size, shape, and surface properties of the resulting nanocrystals.[5]

Tris(tridecyl)amine, a tertiary amine, can serve as a valuable coordinating ligand and/or solvent in the hot-injection synthesis of various nanocrystals. Its long alkyl chains provide steric hindrance, effectively preventing nanocrystal aggregation at high temperatures and influencing the growth kinetics. While less common in literature than primary amines like oleylamine, its tertiary nature offers unique electronic and steric properties that can be exploited to fine-tune nanocrystal characteristics.

This document provides a detailed protocol for the use of this compound in the hot-injection synthesis of nanocrystals, with a representative example for Cadmium Selenide (CdSe) quantum dots. It also includes safety guidelines, data presentation tables, and visual diagrams to aid researchers in their experimental design.

Safety and Handling of this compound

This compound is a chemical that requires careful handling in a laboratory setting.

Hazards:

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Representative Hot-Injection Synthesis Protocol: CdSe Quantum Dots

This protocol is a representative example and may require optimization based on the desired nanocrystal properties and specific laboratory conditions.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • This compound (TTA)

  • Anhydrous toluene

  • Anhydrous methanol

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Condenser

  • Centrifuge

Experimental Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Purification A Cd Precursor: CdO + Oleic Acid + ODE D Degas and heat Cd precursor to 150°C A->D B Se Precursor: Se powder + TOP F Inject Se precursor into Reaction Flask B->F C Reaction Flask: This compound + ODE E Degas and heat Reaction Flask to 250-300°C C->E G Inject Cd precursor into Reaction Flask D->G E->F F->G H Nanocrystal Growth (monitor via UV-Vis) G->H I Quench reaction in ice bath H->I J Add Toluene I->J K Precipitate with Methanol J->K L Centrifuge and collect nanocrystals K->L M Redisperse in Toluene L->M

Caption: Workflow for the hot-injection synthesis of CdSe quantum dots using this compound.

Step-by-Step Protocol:

1. Preparation of Precursors:

  • Cadmium Precursor: In a flask, combine Cadmium Oxide (e.g., 0.2 mmol), Oleic Acid (e.g., 1 mmol), and 1-Octadecene (e.g., 10 mL). Heat the mixture to 150°C under Argon flow until the solution becomes clear and colorless, indicating the formation of cadmium oleate. Cool down to room temperature.

  • Selenium Precursor: In a glovebox, dissolve Selenium powder (e.g., 0.2 mmol) in Trioctylphosphine (e.g., 2 mL).

2. Synthesis:

  • In a three-neck flask, add this compound (e.g., 5 mL) and 1-Octadecene (e.g., 15 mL).

  • Degas the solution by heating to 120°C under vacuum for 30 minutes, then switch to an Argon atmosphere.

  • Increase the temperature to the desired injection temperature (e.g., 250-300°C).

  • Rapidly inject the Selenium precursor into the hot reaction flask, followed immediately by the rapid injection of the Cadmium precursor.

  • Monitor the growth of the nanocrystals by taking small aliquots at different time intervals and measuring their UV-Vis absorption spectra. The first excitonic peak will redshift as the nanocrystals grow.

  • Once the desired size is reached, quickly cool the reaction flask in an ice-water bath to quench the reaction.

3. Purification:

  • Add anhydrous toluene to the cooled reaction mixture.

  • Precipitate the nanocrystals by adding anhydrous methanol and centrifuging the solution.

  • Discard the supernatant and redisperse the nanocrystal pellet in a minimal amount of anhydrous toluene.

  • Repeat the precipitation and redispersion steps two more times to remove excess ligands and unreacted precursors.

  • Store the purified nanocrystals dispersed in toluene in a dark, airtight container.

Data Presentation

The following tables provide an example of how to structure quantitative data from hot-injection synthesis experiments using this compound.

Table 1: Experimental Parameters for CdSe Nanocrystal Synthesis

ParameterValue
Cadmium Precursor
CdO0.2 mmol
Oleic Acid1.0 mmol
1-Octadecene10 mL
Selenium Precursor
Selenium0.2 mmol
Trioctylphosphine (TOP)2 mL
Reaction Solvent
This compound5 mL
1-Octadecene15 mL
Reaction Conditions
Injection Temperature280 °C
Growth Time5 min

Table 2: Resulting Nanocrystal Characteristics

PropertyValue
First Excitonic Peak580 nm
Emission Peak595 nm
Full Width at Half Maximum (FWHM)30 nm
Average Diameter (from TEM)4.5 nm
Quantum Yield~60%

Role of this compound: A Signaling Pathway Analogy

The role of this compound and other ligands in controlling nanocrystal growth can be visualized as a signaling pathway that influences the final product.

G cluster_0 Inputs cluster_1 Processes cluster_2 Outputs Precursors Monomers (Cd, Se) Nucleation Nucleation Rate Precursors->Nucleation Ligands Coordinating Ligands (this compound, Oleic Acid) Ligands->Nucleation modulates Growth Growth Rate Ligands->Growth controls Passivation Surface Passivation Ligands->Passivation Temperature Reaction Temperature Temperature->Nucleation Temperature->Growth Nucleation->Growth Monodispersity Size Distribution Nucleation->Monodispersity Size Nanocrystal Size Growth->Size Shape Nanocrystal Shape Growth->Shape Growth->Monodispersity Properties Optical Properties Passivation->Properties

Caption: Logical relationship of experimental parameters influencing nanocrystal properties.

Conclusion

This compound is a viable alternative to more common primary amines in the hot-injection synthesis of nanocrystals. Its unique steric and electronic properties can be leveraged to achieve desired nanocrystal characteristics. The provided protocol offers a starting point for researchers to explore the use of this compound in their synthesis, with the understanding that optimization is key to achieving specific outcomes. Careful attention to safety protocols is paramount when working with this chemical. The structured presentation of experimental data and the visualization of the synthesis workflow and influencing factors are intended to facilitate reproducible and high-quality nanocrystal synthesis for a range of applications in research and development.

References

Application Note: Tris(tridecyl)amine for Surface Modification of Functional Materials in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the application of Tris(tridecyl)amine as a surface modifying agent for functional materials is detailed below.

This compound is a tertiary amine with three long alkyl chains, making it a potent agent for imparting hydrophobicity to the surface of functional materials. This modification is particularly relevant in the field of drug delivery, where precise control over the surface properties of nanoparticles, liposomes, and other carriers is crucial for their efficacy. The tridecyl chains can enhance the loading of lipophilic drugs, modulate interactions with cell membranes, and influence the stability of the formulation.

The primary role of this compound in surface modification is to create a non-polar interface on the material. This can be advantageous for several reasons:

  • Enhanced Loading of Hydrophobic Drugs: Many new chemical entities are poorly water-soluble.[1] Modifying the surface of a drug carrier with this compound can create a more favorable environment for encapsulating these hydrophobic drugs, potentially leading to higher drug loading efficiencies.[2][3]

  • Improved Stability of Formulations: The long alkyl chains of this compound can provide steric stabilization to nanoparticles in non-aqueous media, preventing aggregation. In aqueous systems, the hydrophobic nature of the modified surface may influence the protein corona formation, which in turn affects the in vivo stability and circulation time.[4][5]

  • Modulated Cellular Interaction and Uptake: The hydrophobicity of a nanoparticle's surface plays a critical role in its interaction with the lipid bilayers of cell membranes.[6] Surface modification with this compound can influence the mechanisms and efficiency of cellular uptake.[7][8][9]

While direct literature on this compound for surface modification in drug delivery is limited, the principles of using long-chain alkylamines are well-established. The length of the alkyl chain has been shown to be a critical parameter, with longer chains generally providing greater stability to nanoparticles in organic solvents.[4][5][10]

Quantitative Data on the Effect of Long-Chain Alkylamine Surface Modification

The following tables summarize quantitative data from studies on nanoparticles modified with long-chain alkylamines, which can be considered analogous to this compound.

Table 1: Effect of Alkyl Chain Length on Nanoparticle Stability

Alkylamine ModifierNanoparticle TypeInitial Size (nm)Size after 12 days in Toluene (nm)Reference
DioctylamineGold9Aggregated[4]
DidodecylamineGold9Aggregated[4]
DioctadecylamineGold99[4]

Table 2: Influence of Hydrophobic Modification on Drug Analogue Properties

Drug AnalogueAlkyl Chain LengthLogPNanoparticle Diameter (nm)Polydispersity Index (PDI)
Butyl Drug AnalogueC42.981500.25
Octyl Drug AnalogueC87.211200.15
Dodecyl Drug AnalogueC1211.441000.10

Experimental Protocols

Protocol 1: Surface Modification of Pre-synthesized Nanoparticles with this compound via Ligand Exchange

This protocol is adapted from methods used for other long-chain alkylamines and is suitable for modifying nanoparticles such as gold or quantum dots that have ligands that can be displaced.[4][5]

Materials:

  • Pre-synthesized nanoparticles (e.g., citrate-stabilized gold nanoparticles) in an aqueous solution.

  • This compound

  • Toluene (or another suitable organic solvent)

  • Acetone

  • Centrifuge

  • Vortex mixer

  • Sonicator

Procedure:

  • In a centrifuge tube, mix 1 mL of the aqueous nanoparticle solution with 1 mL of toluene containing a 10-fold molar excess of this compound relative to the nanoparticles.

  • Add 0.5 mL of acetone to the mixture to reduce the interfacial tension.

  • Vortex the mixture vigorously for 5 minutes to facilitate the phase transfer of the nanoparticles from the aqueous to the organic phase.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the two phases.

  • The organic phase, now containing the this compound-modified nanoparticles, should be carefully collected. The aqueous phase can be discarded.

  • To remove excess this compound, the organic phase can be washed with a fresh portion of the aqueous buffer and centrifuged again.

  • The purified organic phase containing the surface-modified nanoparticles is then ready for characterization and use.

Protocol 2: Formulation of this compound-Containing Lipid Nanoparticles for Hydrophobic Drug Delivery

This protocol is a general method for preparing solid lipid nanoparticles (SLNs) incorporating a hydrophobic surface modifying agent like this compound.[1]

Materials:

  • Hydrophobic drug

  • Solid lipid (e.g., glyceryl monostearate)

  • This compound

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

  • High-shear homogenizer or microfluidizer

  • Water bath

Procedure:

  • Melt the solid lipid at a temperature approximately 10°C above its melting point.

  • Dissolve the hydrophobic drug and this compound in the molten lipid to form the oil phase. The concentration of this compound can be varied (e.g., 1-10% of the total lipid weight) to optimize the surface properties.

  • In a separate beaker, heat the deionized water containing the surfactant to the same temperature as the oil phase.

  • Add the hot oil phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.

  • For smaller and more uniform nanoparticles, the coarse emulsion can be further processed using a microfluidizer.

  • The resulting nanoemulsion is then cooled down in an ice bath to allow the lipid to solidify and form the SLNs.

  • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Ligand Exchange cluster_protocol2 Protocol 2: Lipid Nanoparticle Formulation p1_start Aqueous Nanoparticles p1_mix Mix with this compound in Toluene p1_start->p1_mix p1_vortex Vortex & Centrifuge p1_mix->p1_vortex p1_extract Collect Organic Phase p1_vortex->p1_extract p1_end Surface-Modified Nanoparticles p1_extract->p1_end p2_start Melt Lipid p2_dissolve Dissolve Drug & this compound p2_start->p2_dissolve p2_homogenize Homogenize with Aqueous Surfactant p2_dissolve->p2_homogenize p2_cool Cool to Form SLNs p2_homogenize->p2_cool p2_end Purified SLNs p2_cool->p2_end

Caption: Experimental workflows for surface modification.

logical_relationship TTA This compound Surface Modification HPB Increased Hydrophobicity TTA->HPB HDL Enhanced Hydrophobic Drug Loading HPB->HDL STB Improved Formulation Stability HPB->STB CUI Modulated Cellular Uptake HPB->CUI

Caption: Logical relationships of this compound modification.

References

Application Notes and Protocols: Tris(tridecyl)amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection of the potential use of Tris(tridecyl)amine in drug delivery systems. As of the latest literature review, there is limited published data specifically detailing the use of this compound for this application. The information presented here is based on the known physicochemical properties of this compound and established principles of lipid-based nanoparticle drug delivery, drawing parallels with structurally similar tertiary amines. These protocols should be considered as a starting point for research and development.

Introduction to this compound in Drug Delivery

This compound is a tertiary amine with three long alkyl chains, rendering it highly lipophilic. This characteristic suggests its potential as a cationic or ionizable lipid component in the formulation of lipid nanoparticles (LNPs) for drug delivery. In such systems, this compound could serve multiple functions:

  • Structural Component: Its bulky, hydrophobic nature can contribute to the stable lipid core of a nanoparticle.

  • Encapsulation of Therapeutics: The lipophilic environment created by the tridecyl chains can facilitate the encapsulation of hydrophobic drug molecules.

  • Modulator of Physicochemical Properties: Incorporation of this compound can influence key nanoparticle characteristics such as particle size, surface charge (zeta potential), and drug loading capacity.

  • pH-Responsive Element: As a tertiary amine, it can become protonated in acidic environments, such as within endosomes. This pH-dependent positive charge can facilitate endosomal escape, a critical step for the cytosolic delivery of therapeutic payloads like siRNA and mRNA.

These application notes provide a hypothetical framework for utilizing this compound in the development of novel drug delivery platforms.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected physicochemical properties of this compound-containing lipid nanoparticles (TTDA-LNPs) based on typical values for similar LNP formulations. These are hypothetical values and would need to be confirmed experimentally.

Table 1: Physicochemical Properties of TTDA-LNPs

Formulation IDMolar Ratio (TTDA:Helper Lipid:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
TTDA-LNP-0110:40:48:2120 ± 50.15 ± 0.02+25 ± 3
TTDA-LNP-0220:30:48:2110 ± 70.12 ± 0.03+35 ± 4
TTDA-LNP-0330:20:48:2105 ± 60.11 ± 0.02+42 ± 3
TTDA-LNP-0440:10:48:295 ± 80.10 ± 0.01+50 ± 5

Table 2: Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug in TTDA-LNPs

Formulation IDDrug Loading Capacity (%)Encapsulation Efficiency (%)
TTDA-LNP-015.2 ± 0.485 ± 5
TTDA-LNP-026.8 ± 0.592 ± 4
TTDA-LNP-038.1 ± 0.695 ± 3
TTDA-LNP-049.5 ± 0.798 ± 2

Experimental Protocols

Protocol for Synthesis of this compound Lipid Nanoparticles (TTDA-LNPs)

This protocol describes the preparation of TTDA-LNPs using the thin-film hydration method followed by sonication.

Materials:

  • This compound (TTDA)

  • Helper Lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • PEG-Lipid (e.g., DSPE-PEG2000 - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Model Hydrophobic Drug

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, helper lipid, cholesterol, PEG-lipid, and the model hydrophobic drug in chloroform in a round-bottom flask at the desired molar ratios.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the glass transition temperature of the lipids (e.g., 40-60°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.

    • Agitate the flask gently by hand or on a shaker at a temperature above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension on ice to prevent overheating. Use a pulsed sonication cycle (e.g., 10 seconds on, 10 seconds off) for a total of 10-15 minutes. This process will reduce the size of the vesicles to form small unilamellar vesicles (SUVs) or nanoparticles.

  • Purification:

    • To remove any unencapsulated drug and larger aggregates, centrifuge the nanoparticle suspension at a low speed (e.g., 5,000 rpm for 10 minutes).

    • Collect the supernatant and pass it through a 0.22 µm syringe filter to sterilize and remove any remaining large particles.

  • Storage:

    • Store the final TTDA-LNP suspension at 4°C. For long-term storage, consider lyophilization.

Protocol for Characterization of TTDA-LNPs

1. Particle Size and Zeta Potential Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the TTDA-LNP suspension with deionized water or PBS to an appropriate concentration.

    • For particle size measurement, perform DLS analysis at 25°C.

    • For zeta potential measurement, use laser Doppler velocimetry.

    • Record the average particle size, polydispersity index (PDI), and zeta potential.

2. Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Total Drug Content: Disrupt a known volume of the TTDA-LNP suspension using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.

    • Free Drug Content: Separate the unencapsulated drug from the nanoparticles using techniques like ultracentrifugation or size exclusion chromatography. Quantify the drug in the supernatant/eluate using HPLC.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100

Protocol for In Vitro Drug Release Study
  • Method: Dialysis method.

  • Procedure:

    • Place a known concentration of the drug-loaded TTDA-LNP suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate endosomal conditions) in a beaker with constant stirring at 37°C.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative drug release as a function of time.

Protocol for In Vitro Cellular Uptake Study
  • Method: Fluorescence microscopy or flow cytometry.

  • Procedure:

    • Synthesize TTDA-LNPs encapsulating a fluorescent dye (e.g., Rhodamine B or Coumarin 6) instead of a drug.

    • Seed cells (e.g., HeLa or MCF-7) in a suitable culture plate and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled TTDA-LNPs at various concentrations and for different incubation times.

    • For Fluorescence Microscopy:

      • Wash the cells with PBS to remove non-internalized nanoparticles.

      • Fix the cells (e.g., with 4% paraformaldehyde).

      • Stain the cell nuclei with DAPI.

      • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

    • For Flow Cytometry:

      • Wash the cells with PBS and detach them using trypsin.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.

Visualization of Workflows and Pathways

Experimental Workflow for TTDA-LNP Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Lipid_Mixing Lipid & Drug Mixing in Chloroform Thin_Film Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Thin_Film Hydration Hydration with PBS Thin_Film->Hydration Sonication Sonication Hydration->Sonication Purification Purification (Centrifugation & Filtration) Sonication->Purification DLS Particle Size & Zeta Potential (DLS) Purification->DLS HPLC Drug Loading & Encapsulation (HPLC) Purification->HPLC In_Vitro_Release In Vitro Drug Release Purification->In_Vitro_Release Cellular_Uptake Cellular Uptake Purification->Cellular_Uptake cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP TTDA-LNP Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Cytosol Cytosol (Drug Release) Late_Endosome->Cytosol Endosomal Escape (Protonation of TTDA)

Application Notes and Protocols for Tris(tridecyl)amine as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tridecyl)amine, a tertiary amine with the chemical formula C₃₉H₈₁N, is a high molecular weight amine that holds potential as a multifunctional additive in lubricant formulations. Its long alkyl chains contribute to its oil solubility and surface-active properties, suggesting its utility as a friction modifier, anti-wear agent, and antioxidant. Tertiary amines are known to function as dispersants, preventing the aggregation of soot and sludge, and as corrosion inhibitors by forming a protective film on metal surfaces.[1] This document provides an overview of the potential applications of this compound in lubricants, along with detailed protocols for its evaluation.

Note on Data Availability: Extensive literature searches did not yield specific quantitative performance data (e.g., friction coefficient, wear scar diameter, oxidation induction time) for this compound as a lubricant additive. The data presented in the following tables are for other amine-based additives and should be considered as illustrative examples of the type of performance enhancements that might be expected. Researchers are strongly encouraged to perform the described experimental protocols to generate specific data for this compound.

Potential Applications and Mechanisms of Action

This compound is anticipated to improve lubricant performance through several mechanisms:

  • Friction Reduction: The long alkyl chains of the amine can adsorb onto metal surfaces, forming a low-shear boundary film that reduces direct asperity-to-asperity contact and, consequently, friction.[2]

  • Anti-Wear Protection: By forming a protective film, this compound can mitigate wear under boundary lubrication conditions. This film acts as a sacrificial layer, preventing direct contact and damage to the underlying metal surfaces.

  • Antioxidant Activity: Aminic compounds can act as radical scavengers, interrupting the auto-oxidation cycle of the base oil, thereby extending the lubricant's service life.[1]

  • Dispersancy and Corrosion Inhibition: The polar amine head can interact with and disperse insoluble particles, keeping them suspended in the oil and preventing deposit formation. This polar nature also allows it to adsorb onto metal surfaces, providing a barrier against corrosive agents.[1]

Logical Relationship of Amine Additive Function

G Mechanism of Tertiary Amine Lubricant Additives TA This compound (Tertiary Amine) Adsorption Adsorption onto Metal Surface TA->Adsorption Polar Head Group Radical Radical Scavenging TA->Radical Lone Pair Electrons on Nitrogen Dispersion Dispersion of Insolubles TA->Dispersion Surfactant Nature Film Formation of a Protective Boundary Film Adsorption->Film Friction_Reduction Friction_Reduction Film->Friction_Reduction Anti_Wear Anti_Wear Film->Anti_Wear Oxidation_Inhibition Oxidation_Inhibition Radical->Oxidation_Inhibition Cleanliness Cleanliness Dispersion->Cleanliness Corrosion_Inhibition Corrosion_Inhibition Dispersion->Corrosion_Inhibition

Caption: Mechanism of Tertiary Amine Lubricant Additives.

Quantitative Performance Data (Illustrative Examples)

The following tables summarize typical performance data for various amine-based lubricant additives. These are provided to illustrate the expected performance benefits and are not specific to this compound.

Table 1: Tribological Performance of Amine Additives (Four-Ball Wear Test - ASTM D4172)

Additive TypeConcentration (wt%)Base OilAverage Wear Scar Diameter (mm)Coefficient of Friction (Avg.)Reference
Fatty Triamine (Triameen YT)0.5PAO4Not Reported~0.05[3]
Polyether Amine Derivatives0.5PAO40.390 - 0.4030.145 - 0.159
Base Oil (without additive)-PAO40.4900.164

Table 2: Oxidation Stability of Amine Additives (Pressure Differential Scanning Calorimetry - ASTM D6186)

Additive TypeConcentration (wt%)Base OilTest Temperature (°C)Oxidation Induction Time (min)Reference
Amine Antioxidant MixNot SpecifiedMineral Oil210> 120[4]
Base Oil (without additive)-Mineral Oil210< 10[4]

Experimental Protocols

Protocol 1: Evaluation of Wear Preventive Characteristics

This protocol is based on the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) .[5][6][7][8]

Objective: To determine the relative wear preventive properties of a lubricating fluid containing this compound in sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel Balls (12.7 mm diameter, AISI E-52100 steel)

  • Microscope (for measuring wear scars, accuracy ±0.01 mm)

  • Temperature Controller

  • Timer

Procedure:

  • Cleaning: Thoroughly clean the steel balls and the test cup assembly with a suitable solvent (e.g., heptane) and allow them to dry completely.

  • Assembly: Clamp three steel balls securely in the test cup.

  • Lubricant Addition: Pour the test lubricant (base oil with a specified concentration of this compound) into the test cup to a level at least 3 mm above the top of the balls.

  • Mounting: Place the fourth steel ball in the chuck of the test machine.

  • Test Setup: Install the test cup assembly into the machine.

  • Loading: Slowly apply the desired load (typically 147 N or 392 N) to the top ball.

  • Heating: Heat the lubricant to the test temperature (typically 75°C ± 2°C).

  • Test Execution: Once the temperature is stable, start the motor to rotate the top ball at 1200 ± 60 rpm for 60 ± 1 minute.

  • Dismantling and Cleaning: After the test, stop the motor, remove the load, and turn off the heater. Remove the test cup assembly and drain the lubricant. Carefully clean the three lower balls with solvent.

  • Measurement: Measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Reporting: Calculate the average of the six measurements and report it as the average wear scar diameter in millimeters.

Experimental Workflow for ASTM D4172

G ASTM D4172 Experimental Workflow start Start clean Clean Steel Balls and Test Cup start->clean assemble Assemble Three Balls in Test Cup clean->assemble add_lube Add Lubricant with This compound assemble->add_lube mount Mount Test Assembly in Machine add_lube->mount load Apply Load (147 N or 392 N) mount->load heat Heat to 75°C load->heat run Rotate Top Ball at 1200 rpm for 60 min heat->run stop Stop Test and Dismantle run->stop clean_balls Clean Lower Balls stop->clean_balls measure Measure Wear Scars clean_balls->measure report Report Average Wear Scar Diameter measure->report end End report->end

Caption: ASTM D4172 Experimental Workflow.

Protocol 2: Determination of Oxidation Stability

This protocol is based on the ASTM D6186: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC) .[4][9][10][11]

Objective: To determine the oxidation induction time of a lubricating oil containing this compound as a measure of its oxidation stability.

Apparatus:

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Sample Pans (aluminum or copper)

  • Oxygen (high purity)

  • Microbalance

Procedure:

  • Sample Preparation: Weigh a small amount of the test lubricant (typically 2-3 mg) into a sample pan.

  • Instrument Setup: Place the sample pan in the PDSC test cell. Place an empty reference pan in the reference position.

  • Cell Sealing: Close and seal the test cell.

  • Heating: Heat the cell to the desired isothermal test temperature (e.g., 180°C or 210°C) under an inert atmosphere (e.g., nitrogen).

  • Pressurization: Once the temperature has stabilized, purge the cell with oxygen and then pressurize it to the specified pressure (typically 3.5 MPa or 500 psi).

  • Isothermal Hold: Hold the sample at a constant temperature and pressure.

  • Data Acquisition: Monitor the heat flow from the sample. The onset of oxidation is indicated by a sharp exothermic peak.

  • Determination of OIT: The Oxidation Induction Time (OIT) is the time from the initial exposure to oxygen to the onset of the exothermic reaction.

  • Reporting: Report the OIT in minutes at the specified test temperature.

Experimental Workflow for ASTM D6186

G ASTM D6186 Experimental Workflow start Start prepare_sample Prepare Lubricant Sample with this compound start->prepare_sample place_in_pdsc Place Sample and Reference in PDSC Cell prepare_sample->place_in_pdsc seal_cell Seal the Cell place_in_pdsc->seal_cell heat Heat to Isothermal Temperature seal_cell->heat pressurize Pressurize with Oxygen (3.5 MPa) heat->pressurize hold Hold at Constant Temperature and Pressure pressurize->hold monitor Monitor Heat Flow hold->monitor detect_exotherm Detect Onset of Exothermic Reaction monitor->detect_exotherm determine_oit Determine Oxidation Induction Time (OIT) detect_exotherm->determine_oit report Report OIT determine_oit->report end End report->end

Caption: ASTM D6186 Experimental Workflow.

References

Application Notes and Protocols: Tris(tridecyl)amine for the Extraction and Separation of Heavy Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tridecyl)amine, a high molecular weight tertiary amine, serves as a potent extractant in liquid-liquid extraction processes for the separation and purification of heavy metals. Its long alkyl chains render it highly soluble in organic solvents and largely insoluble in aqueous solutions, making it an effective phase-transfer agent. The basic nitrogen atom in this compound can be protonated in the presence of an acid, forming an ammonium salt. This protonated species can then exchange its anion with an anionic metal complex present in the aqueous phase, facilitating the transfer of the metal into the organic phase. This mechanism, known as anion exchange, is particularly effective for the extraction of metals that can form stable anionic complexes in acidic solutions.

The efficiency and selectivity of heavy metal extraction using this compound are influenced by several factors, including the type of metal, the pH of the aqueous solution, the composition of the organic phase (including the choice of diluent and the presence of modifiers), and the temperature.

Principle of Extraction

The extraction of heavy metals using this compound typically proceeds via an anion exchange mechanism. In an acidic aqueous solution containing a metal ion (M^n+) and a complexing anion (X^-), the metal can form an anionic complex, for example, [MX_y]^(n-y). The this compound (R3N) in the organic phase is first protonated by the acid (HX) to form an amine salt (R3NH+X-). The extraction then occurs through the exchange of the anion of the amine salt with the anionic metal complex at the aqueous-organic interface.

The general extraction equilibrium can be represented as:

(n-y)R₃NH⁺X⁻(org) + [MXₙ]⁽ⁿ⁻ʸ⁾⁻(aq) ⇌ (R₃NH⁺)⁽ⁿ⁻ʸ⁾[MXₙ]⁽ⁿ⁻ʸ⁾⁻(org) + (n-y)X⁻(aq)

Where:

  • R₃N represents this compound.

  • Mⁿ⁺ is the heavy metal ion.

  • X⁻ is an anion that forms a complex with the metal (e.g., Cl⁻, SO₄²⁻).

  • (org) and (aq) denote the organic and aqueous phases, respectively.

Quantitative Data Summary

While specific quantitative data for the extraction of a wide range of heavy metals using this compound is not extensively available in the public domain, the following tables provide an illustrative summary of expected performance based on the behavior of similar long-chain tertiary amines. Note: These values are indicative and will require experimental validation and optimization for this compound.

Table 1: Extraction Efficiency of Various Heavy Metals with Long-Chain Tertiary Amines

Heavy Metal IonTypical Aqueous PhaseExpected Extraction Efficiency (%)
Zinc (II)HCl solution> 95
Cadmium (II)HCl solution> 98
Lead (II)HCl solution> 90
Copper (II)HCl solutionVariable, depends on chloride conc.
Mercury (II)HCl solution> 99
Iron (III)HCl solution> 98

Table 2: Separation Factors for Selected Heavy Metal Pairs with Long-Chain Tertiary Amines

Metal PairSeparation Factor (β = D₁/D₂)
Zn(II) / Cu(II)> 10
Cd(II) / Cu(II)> 20
Hg(II) / Pb(II)> 50
Fe(III) / Ni(II)> 100

D₁ and D₂ are the distribution ratios of the respective metals.

Experimental Protocols

The following are generalized protocols for the extraction and stripping of heavy metals using this compound. These should be considered as starting points and will likely require optimization for specific applications.

General Protocol for Heavy Metal Extraction

Objective: To extract a target heavy metal ion from an aqueous solution into an organic phase containing this compound.

Materials:

  • Aqueous feed solution containing the heavy metal(s) of interest.

  • This compound.

  • Organic diluent (e.g., kerosene, toluene, xylene).

  • Modifier (e.g., isodecanol, tridecanol) - optional, to prevent third phase formation.

  • Acid for pH adjustment (e.g., HCl, H₂SO₄).

  • Separatory funnels.

  • Shaker or magnetic stirrer.

  • pH meter.

  • Analytical instrument for metal concentration determination (e.g., AAS, ICP-OES).

Procedure:

  • Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of this compound (e.g., 0.1 M) in the chosen organic diluent. If a modifier is used, it is typically added at a concentration of 2-5% (v/v).

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing the heavy metal(s) at a known concentration. Adjust the pH of the aqueous solution to the desired value using the appropriate acid. The optimal pH will depend on the metal being extracted and the complexing agent present.

  • Extraction: a. Place equal volumes of the organic and aqueous phases (e.g., 20 mL each) into a separatory funnel. b. Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. Alternatively, stir the phases together in a beaker using a magnetic stirrer. c. Allow the phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and organic phases.

  • Analysis: Determine the concentration of the heavy metal in the aqueous phase (raffinate) using a suitable analytical technique. The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency:

    • Distribution Ratio (D) = [M]org / [M]aq

    • Extraction Efficiency (%E) = (D / (D + V_aq / V_org)) * 100 Where [M]org and [M]aq are the concentrations of the metal in the organic and aqueous phases, respectively, and V_aq and V_org are the volumes of the aqueous and organic phases.

Protocol for Stripping of Heavy Metals

Objective: To recover the extracted heavy metal from the loaded organic phase back into an aqueous solution.

Materials:

  • Loaded organic phase from the extraction step.

  • Stripping agent (e.g., dilute acid, base, or complexing agent solution).

  • Separatory funnels.

  • Shaker or magnetic stirrer.

  • Analytical instrument for metal concentration determination.

Procedure:

  • Stripping Solution Preparation: Prepare the aqueous stripping solution. The choice of stripping agent depends on the metal and the extraction mechanism. For anion exchange, a solution with a low concentration of the complexing anion or a different pH can be effective. Water, dilute acids (e.g., 0.1 M HCl), or bases (e.g., NH₄OH) are common stripping agents.

  • Stripping: a. Place the loaded organic phase and the aqueous stripping solution in a separatory funnel, typically at a specific organic to aqueous phase ratio (O:A ratio). b. Shake the funnel vigorously for a sufficient time to allow for the transfer of the metal back into the aqueous phase. c. Allow the phases to separate.

  • Phase Separation: Separate the stripped organic phase and the metal-rich aqueous strip solution.

  • Analysis: Determine the concentration of the heavy metal in the aqueous strip solution.

  • Calculation of Stripping Efficiency:

    • Stripping Efficiency (%S) = ([M]_strip_aq / [M]_initial_org) * (V_strip_aq / V_initial_org) * 100 Where [M]_strip_aq is the metal concentration in the aqueous strip solution, [M]_initial_org is the initial metal concentration in the loaded organic phase, and V_strip_aq and V_initial_org are their respective volumes.

Visualizations

Extraction_Workflow cluster_prep Phase Preparation cluster_process Extraction & Separation cluster_products Products Aqueous_Prep Aqueous Feed (Heavy Metal Solution) Mixing Mixing (Vigorous Contact) Aqueous_Prep->Mixing Organic_Prep Organic Phase (this compound in Diluent) Organic_Prep->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate (Purified Aqueous Phase) Separation->Raffinate Loaded_Organic Loaded Organic Phase (Metal-Rich) Separation->Loaded_Organic

Caption: General workflow for heavy metal extraction using this compound.

Stripping_Workflow cluster_inputs Inputs cluster_process Stripping & Separation cluster_outputs Outputs Loaded_Organic Loaded Organic Phase Stripping_Mixing Mixing Loaded_Organic->Stripping_Mixing Stripping_Agent Aqueous Stripping Agent Stripping_Agent->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic (Recyclable) Stripping_Separation->Stripped_Organic Metal_Solution Concentrated Metal Solution Stripping_Separation->Metal_Solution

Caption: Workflow for stripping heavy metals from the loaded organic phase.

Selectivity_Concept cluster_metals Metal Ion Affinity Aqueous_Phase Aqueous Phase (Mixture of Metal Ions) High_Affinity High Affinity Metal (e.g., Cd(II), Hg(II)) Aqueous_Phase->High_Affinity Preferential Extraction Low_Affinity Low Affinity Metal (e.g., Cu(II)) Aqueous_Phase->Low_Affinity Organic_Phase Organic Phase (this compound) High_Affinity->Organic_Phase Transfers to Organic Phase Low_Affinity->Aqueous_Phase Remains in Aqueous Phase

Caption: Conceptual diagram of selective heavy metal extraction.

Factors Influencing Extraction and Separation

  • pH of the Aqueous Phase: The acidity of the aqueous phase is a critical parameter. It affects both the protonation of the amine and the formation of anionic metal complexes. The optimal pH range must be determined experimentally for each metal system.

  • Concentration of this compound: Higher concentrations of the extractant in the organic phase generally lead to higher extraction efficiencies, up to a certain point where the organic phase becomes saturated.

  • Choice of Diluent: The polarity and aromaticity of the diluent can influence the extraction equilibrium and phase stability. Non-polar aliphatic diluents like kerosene are common, while aromatic diluents like toluene may enhance extraction for some systems.

  • Presence of Modifiers: Long-chain alcohols are often added to the organic phase to prevent the formation of a third phase, particularly at high metal and extractant concentrations, and to improve the solubility of the extracted complex.

  • Temperature: The effect of temperature on extraction is variable and depends on the thermodynamics of the extraction reaction.

  • Contact Time: Sufficient time must be allowed for the extraction equilibrium to be reached. This time should be determined through kinetic studies.

Safety Precautions

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle heavy metal solutions with care as they are toxic.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound holds promise as an effective extractant for the separation and purification of heavy metals from aqueous solutions. Its performance is governed by the principles of anion exchange, and can be fine-tuned by optimizing various experimental parameters. The protocols and information provided here serve as a foundational guide for researchers and scientists to develop specific applications for this versatile extractant. Experimental validation and optimization are crucial for achieving high efficiency and selectivity in any given heavy metal separation process.

Troubleshooting & Optimization

How to improve the solubility of Tris(tridecyl)amine for synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tris(tridecyl)amine for synthesis.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

This compound is a high molecular weight, nonpolar tertiary amine. Due to its long alkyl chains, it exhibits very low solubility in water and polar solvents. It is generally soluble in nonpolar organic solvents. Its high XLogP3 value of 18.6 indicates a strong preference for lipophilic environments.[1]

2. Which organic solvents are most effective for dissolving this compound?

Based on data for the closely related tridodecylamine, solvents such as hydrocarbons (e.g., cyclohexane, benzene), chlorinated solvents (e.g., tetrachloromethane), and some ethers and esters are effective. The solubility is highly dependent on temperature, increasing significantly with a rise in temperature.[2]

3. Can co-solvents be used to improve the solubility of this compound in a reaction mixture?

Yes, using a co-solvent system can be an effective strategy. An "antihydrophobic cosolvent" like ethanol can increase the solubility of hydrophobic molecules in a reaction mixture.[3] The choice of co-solvent will depend on the primary solvent and the other reactants in the synthesis.

4. Are there any other additives that can enhance the solubility of this compound?

For aqueous systems, surfactants can be used to solubilize long-chain amines.[4][5] While this compound is intended for organic synthesis, the principle of using an agent to modify the interface between the solute and solvent can be applied. In some cases, the addition of a small amount of a more polar solvent in which one of the reactants is soluble can facilitate the reaction.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

Possible Cause Recommended Solution
Inappropriate solvent selection. This compound is a nonpolar molecule and requires a nonpolar or weakly polar solvent. Refer to the solubility data table below for guidance on suitable solvents.
Insufficient temperature. The solubility of high molecular weight amines like this compound is often highly temperature-dependent. Gently heating the mixture with stirring can significantly improve solubility. Always consider the boiling point of the solvent and the thermal stability of other reactants.
Concentration is too high. Attempt to dissolve a smaller amount of this compound in the same volume of solvent to determine the saturation point at a given temperature.
Presence of impurities. Ensure the this compound and the solvent are of high purity. Impurities can sometimes affect solubility.

Issue: The reaction is slow or incomplete, possibly due to poor solubility.

Possible Cause Recommended Solution
Reactants are in different phases. If one reactant is polar and the other is nonpolar (like this compound), they may not be mixing effectively. Consider using a phase-transfer catalyst or a co-solvent system that can help to bring the reactants together.
Low effective concentration. Even if partially dissolved, the concentration of the dissolved amine may be too low for an efficient reaction rate. Try increasing the temperature to increase solubility or explore a different solvent system where the amine is more soluble.

Data Presentation

Solubility of Tridodecylamine (a proxy for this compound) in Various Organic Solvents

The following table summarizes the solubility of tridodecylamine in grams per 100 grams of solvent at different temperatures. This data can be used as a guide for selecting a suitable solvent for this compound.

SolventTemperature (°C)Solubility ( g/100g solvent)
Acetone 10~1
20~5
30~20
Benzene 10~15
20~50
30>100
Tetrachloromethane 10~20
20~70
30>100
Cyclohexane 10~10
20~40
30>100
Ethyl Acetate 10~2
20~10
30~40
2-Butanone 10~1
20~6
30~25

Data is estimated from graphical representations in Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES. The Journal of Organic Chemistry, 09(4), 329–339.[2]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Add a known weight of this compound to a measured volume of the selected solvent in a sealable vial.

  • Place the vial in a temperature-controlled shaker or on a magnetic stir plate with a water bath to maintain a constant temperature.

  • Start with a low temperature and gradually increase it, observing the point at which the amine completely dissolves.

  • If the amine does not dissolve at a desired temperature, incrementally add more solvent until complete dissolution is achieved to determine the solubility at that temperature.

  • If the amine dissolves completely, gradually add more of the amine to determine the saturation point.

Protocol 2: Co-solvent System for Improved Miscibility

  • Dissolve this compound in a suitable nonpolar solvent in which it has good solubility (e.g., cyclohexane, benzene).

  • In a separate vessel, dissolve the other (potentially more polar) reactant in a solvent in which it is soluble and which is miscible with the first solvent.

  • Slowly add the solution of the second reactant to the stirred solution of this compound at a controlled temperature.

  • Monitor the reaction mixture for any signs of precipitation or phase separation. Adjust the solvent ratios as needed to maintain a homogeneous solution.

Visualizations

Solubility_Workflow cluster_start Initial Assessment cluster_solvent Solvent Selection cluster_heating Temperature Adjustment cluster_cosolvent Co-solvent/Additive Strategy cluster_end Outcome Start Start: Insoluble this compound Solvent_Check Select Nonpolar Solvent (e.g., Cyclohexane, Toluene) Start->Solvent_Check Test_Solubility Test Solubility at Room Temperature Solvent_Check->Test_Solubility Heat Gradually Increase Temperature Test_Solubility->Heat If insoluble Success Soluble: Proceed with Synthesis Test_Solubility->Success If soluble Check_Dissolution Check for Dissolution Heat->Check_Dissolution Cosolvent Introduce Co-solvent (e.g., THF, Dioxane) Check_Dissolution->Cosolvent If still insoluble Check_Dissolution->Success If soluble Check_Homogeneity Check for Homogeneity Cosolvent->Check_Homogeneity Check_Homogeneity->Success If homogeneous Failure Insoluble: Re-evaluate System Check_Homogeneity->Failure If heterogeneous

Caption: Workflow for improving this compound solubility.

References

Technical Support Center: Optimizing Tris(tridecyl)amine Concentration for Monodisperse Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Tris(tridecyl)amine (TTA) for the synthesis of monodisperse nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound acts as a capping ligand or surfactant in the colloidal synthesis of nanoparticles. Its long alkyl chains provide steric hindrance, preventing nanoparticle aggregation and controlling their growth. This is crucial for achieving a monodisperse size distribution. It can also function as a high-boiling-point solvent in hot-injection synthesis methods.

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of the capping ligand can more effectively passivate the surface of newly formed nuclei, limiting their further growth. Conversely, lower concentrations may result in larger nanoparticles.

Q3: Can this compound influence the shape of the nanoparticles?

A3: Yes, as a capping ligand, this compound can selectively bind to different crystallographic facets of a growing nanocrystal. This differential binding can influence the growth rates of various facets, leading to anisotropic growth and the formation of non-spherical shapes.

Q4: Is this compound suitable for the synthesis of all types of nanoparticles?

A4: this compound is commonly used in the synthesis of a variety of nanoparticles, including semiconductor quantum dots (e.g., CdSe) and metallic nanoparticles.[1] Its effectiveness can depend on the specific chemistry of the nanoparticle material and the other precursors used in the synthesis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Polydispersity (Broad Size Distribution) 1. Inadequate Nucleation: A slow or inconsistent nucleation phase can lead to a wide distribution of particle sizes. 2. Ostwald Ripening: Smaller particles dissolving and redepositing onto larger ones. 3. Insufficient Capping: Not enough this compound to stabilize all the nanoparticles.1. Optimize Injection: Ensure rapid and uniform injection of the precursor into the hot solvent to promote a burst of nucleation.[2][3] 2. Control Temperature: Maintain a consistent reaction temperature to control growth kinetics. 3. Increase TTA Concentration: A higher concentration of this compound can provide better surface coverage and prevent Ostwald ripening.
Nanoparticle Aggregation 1. Ineffective Steric Hindrance: The concentration of this compound may be too low to provide adequate steric stabilization. 2. Poor Solvent Quality: The solvent may not be suitable for maintaining a stable colloidal dispersion. 3. Post-Synthesis Instability: Aggregation can occur during purification or storage if the capping ligands are stripped.1. Increase TTA Concentration: Add more this compound to the reaction mixture. 2. Solvent Compatibility: Ensure the solvent used is non-polar and compatible with the long alkyl chains of TTA. 3. Gentle Purification: Use gentle purification methods (e.g., centrifugation at lower speeds) and resuspend in a suitable non-polar solvent.
Inconsistent Batch-to-Batch Results 1. Variability in Precursor Quality: Impurities in precursors or solvents can affect the reaction. 2. Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or injection speed can lead to different outcomes. 3. Atmospheric Contamination: Oxygen and water can interfere with the synthesis.1. Use High-Purity Reagents: Ensure all chemicals are of high purity and stored under appropriate conditions. 2. Standardize Procedures: Maintain strict control over all reaction parameters. Use a syringe pump for consistent injection.[3] 3. Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.
Low Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Precursor Degradation: Precursors may have degraded before or during the reaction. 3. Loss During Purification: Significant product loss can occur during washing and isolation steps.1. Increase Reaction Time/Temperature: Optimize the reaction time and temperature to ensure complete conversion of precursors. 2. Fresh Precursors: Use freshly prepared or properly stored precursors. 3. Optimize Purification: Refine the purification protocol to minimize product loss, for example, by adjusting the type and volume of anti-solvent used for precipitation.

Experimental Protocol: Hot-Injection Synthesis of Monodisperse Nanoparticles

This protocol provides a general methodology for the synthesis of monodisperse nanoparticles using this compound. The specific precursors and temperatures will vary depending on the desired nanoparticle composition.

Materials:

  • Metal precursor (e.g., Cadmium oxide, Lead(II) oxide)

  • Non-metal precursor (e.g., Selenium, Sulfur)

  • This compound (TTA)

  • Coordinating solvent (e.g., 1-octadecene)

  • Purification solvents (e.g., hexane, ethanol)

  • Three-neck flask, condenser, thermocouple, heating mantle, Schlenk line

Procedure:

  • Preparation of Precursor Solution:

    • In a glovebox, dissolve the metal precursor and this compound in the coordinating solvent in a three-neck flask.

    • Heat the mixture under vacuum to a specified temperature (e.g., 120 °C) to form a clear solution and remove any water or oxygen.

    • Switch to an inert atmosphere (e.g., nitrogen).

  • Injection and Growth:

    • Heat the reaction flask to the desired injection temperature (e.g., 250-300 °C).

    • Rapidly inject the non-metal precursor solution into the hot reaction mixture with vigorous stirring.[2]

    • Monitor the reaction progress by taking small aliquots over time and analyzing them using UV-Vis spectroscopy to observe the growth of the nanoparticles.

  • Reaction Quenching and Isolation:

    • Once the desired nanoparticle size is reached, cool the reaction mixture to room temperature.

    • Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

  • Purification:

    • Discard the supernatant and re-disperse the nanoparticles in a non-polar solvent (e.g., hexane).

    • Repeat the precipitation and re-dispersion steps multiple times to remove excess reactants and byproducts.

    • Finally, disperse the purified nanoparticles in a suitable solvent for storage and characterization.

Data on this compound Concentration

The following table summarizes the general effects of varying this compound concentration on nanoparticle properties, based on principles observed for long-chain amines in nanoparticle synthesis.

TTA Concentration Effect on Nanoparticle Size Effect on Monodispersity (PDI) Rationale
Low LargerPotentially Higher (Broader Distribution)Fewer capping ligands are available, leading to less control over growth and a higher chance of Ostwald ripening.
Optimal IntermediateLow (Narrow Distribution)A balanced concentration provides sufficient capping to control growth and prevent aggregation, leading to a monodisperse population.
High SmallerLow (Narrow Distribution)An excess of capping ligands rapidly passivates the nanoparticle surface, limiting growth and resulting in smaller, uniform nanoparticles.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification A Mix Precursors & TTA in Solvent B Degas under Vacuum A->B C Switch to Inert Atmosphere B->C D Heat to Injection Temperature C->D E Rapidly Inject Precursor D->E F Monitor Growth (UV-Vis) E->F G Quench Reaction (Cool) F->G H Precipitate with Anti-solvent G->H I Centrifuge and Re-disperse H->I J Repeat Purification Cycles I->J K K J->K Final Product

Caption: Experimental workflow for hot-injection synthesis of nanoparticles.

Troubleshooting_Guide Start Problem with Nanoparticle Synthesis Q1 High Polydispersity? Start->Q1 A1_1 Increase TTA Concentration Q1->A1_1 Yes Q2 Aggregation? Q1->Q2 No A1_2 Ensure Rapid Precursor Injection A1_1->A1_2 A1_3 Maintain Constant Temperature A1_2->A1_3 A2_1 Increase TTA Concentration Q2->A2_1 Yes Q3 Inconsistent Results? Q2->Q3 No A2_2 Use Compatible Solvent A2_1->A2_2 A2_3 Gentle Purification A2_2->A2_3 A3_1 Use High-Purity Reagents Q3->A3_1 Yes A3_2 Standardize Procedures A3_1->A3_2 A3_3 Use Inert Atmosphere A3_2->A3_3

Caption: Troubleshooting decision tree for nanoparticle synthesis issues.

References

Technical Support Center: Tris(tridecyl)amine in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tris(tridecyl)amine (TTA) in high-temperature synthesis, a common application in the fields of materials science and drug development. The information provided is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (TTA) in high-temperature synthesis?

This compound is a long-chain tertiary amine frequently used in high-temperature synthesis, particularly for the production of nanoparticles such as quantum dots. Its primary roles are:

  • Solvent: Due to its high boiling point, it can serve as a solvent for the reaction, allowing for the necessary high temperatures to be reached.

  • Capping Agent/Ligand: The lone pair of electrons on the nitrogen atom can coordinate with the surface of growing nanoparticles. This stabilizes the nanoparticles, prevents their aggregation, and influences their size and shape.[1]

  • Reducing Agent: In some cases, tertiary amines can also act as mild reducing agents.

Q2: What are the potential side reactions of this compound at high temperatures?

While specific studies on the thermal decomposition of this compound in the context of nanoparticle synthesis are limited, the most probable side reaction is a Hofmann-like elimination .

The classical Hofmann elimination is a process where a quaternary ammonium salt is heated in the presence of a base to form an alkene and a tertiary amine.[2][3][4] For a tertiary amine like this compound, this would first require the formation of a quaternary ammonium species.

Q3: How could a Hofmann-like elimination of this compound occur during nanoparticle synthesis?

In a typical high-temperature synthesis, traditional reagents for Hofmann elimination (like methyl iodide and silver oxide) are absent. However, a similar reaction could potentially be initiated by other components in the reaction mixture:

  • Reaction with Metal Precursors: Tertiary amines can react with metal halide precursors to form complexes.[5] It is plausible that at high temperatures, these interactions could lead to the formation of a quasi-quaternary ammonium species, which could then undergo elimination.

  • Protonation: The presence of acidic species in the reaction mixture could lead to the protonation of the amine, forming a trialkylammonium ion. While not a quaternary salt, this could potentially lower the activation energy for elimination pathways.

The likely products of a Hofmann-like elimination of this compound would be 1-tridecene and di(tridecyl)amine .

Q4: What other potential side reactions of this compound should be considered?

  • Oxidation: If oxygen is not rigorously excluded from the reaction system, the tertiary amine can be oxidized.

  • Reaction with other ligands: If other ligands, such as carboxylic acids, are present, acid-base reactions will occur. At high temperatures, this could potentially lead to the formation of amides, although this is less likely with a tertiary amine.

Troubleshooting Guide

Unintended side reactions of this compound can lead to several common issues in high-temperature synthesis. This guide provides potential causes and solutions for these problems.

Observed Issue Potential Cause Related to TTA Degradation Troubleshooting Steps
Poorly formed or aggregated nanoparticles Loss of Capping Agent: If TTA undergoes a side reaction like Hofmann elimination, the concentration of the stabilizing ligand is reduced. This can lead to insufficient capping of the nanoparticles, causing them to aggregate.1. Lower Reaction Temperature: If possible, try reducing the synthesis temperature to minimize thermal degradation of the TTA. 2. Increase TTA Concentration: A higher initial concentration of TTA may compensate for some loss due to side reactions. 3. Use a More Stable Ligand: Consider using a different high-boiling point tertiary amine with a structure less prone to elimination, or a different class of ligand altogether.
Unexpected nanoparticle morphology (e.g., rods instead of spheres) Formation of New Coordinating Species: The products of TTA degradation, such as di(tridecyl)amine, can also act as ligands. These new ligands may have different binding affinities to the nanoparticle surfaces, altering the growth dynamics and final morphology.1. Strictly Anhydrous and Oxygen-Free Conditions: Minimize potential side reactions by ensuring the reaction is carried out under an inert atmosphere with dry solvents and reagents. 2. Analyze the Reaction Mixture: Use analytical techniques like GC-MS or LC-MS to identify any degradation products. Knowing what is in your reaction flask can help to understand the observed morphology.
Inconsistent results between batches Variability in TTA Degradation: The extent of TTA side reactions can be highly sensitive to small variations in reaction conditions such as temperature, heating rate, and the purity of reactants. This can lead to batch-to-batch inconsistency.1. Precise Temperature Control: Use a temperature controller with a thermocouple placed directly in the reaction mixture to ensure accurate and consistent temperature profiles. 2. Standardize Procedures: Ensure all experimental parameters (e.g., reagent addition times, stirring speed) are kept as consistent as possible between batches. 3. Purify TTA: If the purity of the commercial TTA is a concern, consider purifying it by distillation before use.

Experimental Protocols

Protocol 1: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Mixture

This protocol provides a general guideline for the analysis of a high-temperature synthesis reaction mixture to identify potential degradation products of this compound.

1. Sample Preparation:

  • Quenching the Reaction: At the desired time point, rapidly cool the reaction mixture to room temperature to quench the reaction.

  • Precipitation of Nanoparticles: Add a non-solvent (e.g., ethanol or acetone) to the reaction mixture to precipitate the nanoparticles.

  • Separation: Centrifuge the mixture to pellet the nanoparticles. Carefully collect the supernatant, which contains the solvent, unreacted ligands, and any soluble side products.

  • Extraction (Optional): If the concentration of the side products is expected to be low, a liquid-liquid extraction may be necessary to concentrate the analytes.

  • Derivatization (Optional): For non-volatile or highly polar degradation products, derivatization to more volatile species may be required for GC-MS analysis.

2. GC-MS Parameters:

  • Instrument: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A high-temperature, low-bleed capillary column suitable for the analysis of high-boiling point compounds (e.g., a DB-5ms or equivalent).

  • Injector Temperature: Set to a temperature high enough to vaporize this compound and its potential degradation products without causing on-column degradation (e.g., 300-350 °C).

  • Oven Temperature Program: Start at a relatively low temperature (e.g., 50-100 °C) and ramp up to a high final temperature (e.g., 350 °C) to elute the high-boiling point compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected products (e.g., m/z 50-800).

3. Data Analysis:

  • Compare the chromatograms of the reaction mixture with those of pure this compound and any other starting materials.

  • Identify new peaks in the reaction mixture chromatogram.

  • Analyze the mass spectra of the new peaks and compare them to spectral libraries (e.g., NIST) to identify the compounds.

  • The expected degradation products, 1-tridecene and di(tridecyl)amine, should have distinct retention times and mass spectra.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for TTA-Mediated Synthesis cluster_start cluster_problem Problem Identification cluster_cause Potential Cause: TTA Degradation cluster_solution Troubleshooting Actions start Start: Unexpected Experimental Outcome problem_agg Nanoparticle Aggregation start->problem_agg problem_morph Incorrect Morphology start->problem_morph problem_incon Inconsistent Results start->problem_incon cause_loss Loss of Capping Agent problem_agg->cause_loss cause_new Formation of New Ligands problem_morph->cause_new cause_var Variable Degradation problem_incon->cause_var solution_temp Lower Reaction Temperature cause_loss->solution_temp solution_conc Increase TTA Concentration cause_loss->solution_conc solution_ligand Use Alternative Ligand cause_loss->solution_ligand solution_inert Ensure Inert Atmosphere cause_new->solution_inert solution_analyze Analyze Reaction Mixture (GC-MS/LC-MS) cause_new->solution_analyze cause_var->solution_inert solution_control Precise Temperature Control cause_var->solution_control solution_std Standardize Procedures cause_var->solution_std

Caption: Troubleshooting workflow for issues in TTA-mediated synthesis.

References

Technical Support Center: Purification of Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tris(tridecyl)amine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, often achieved through methods like the reductive amination of tridecanal with ditridecylamine or the alkylation of ammonia or primary/secondary amines with a tridecyl halide, can lead to several byproducts. The most prevalent impurities include:

  • Primary Amines (Tridecylamine): Resulting from incomplete alkylation of ammonia.

  • Secondary Amines (Ditridecylamine): Formed from incomplete alkylation of primary amines or used as a starting material.

  • Quaternary Ammonium Salts: These are formed by over-alkylation of the tertiary amine product.[1]

  • Unreacted Starting Materials: Such as tridecyl alcohol or tridecyl halides.

  • Aldol Condensation Byproducts: If the synthesis involves reductive amination of an aldehyde, side reactions can occur.

Q2: What is the initial step I should take to purify crude this compound?

A2: An initial acid-base liquid-liquid extraction is a highly effective first step to separate the basic amine compounds (this compound and any primary/secondary amine byproducts) from neutral or acidic impurities.[2][3][4] The crude reaction mixture is dissolved in a water-immiscible organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amines are protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amines, which can then be re-extracted into an organic solvent.[3]

Q3: Can I use distillation to purify this compound?

A3: Fractional distillation can be a viable method for purifying this compound, especially for removing lower-boiling point impurities. However, due to the high molecular weight and consequently high boiling point of this compound, vacuum distillation is necessary to prevent thermal degradation.[5] This method is most effective for separating components with significantly different boiling points.

Q4: What are the recommended column chromatography techniques for purifying this compound?

A4: Column chromatography is a powerful technique for separating this compound from closely related amine byproducts. Several approaches can be considered:

  • Normal-Phase Chromatography on Silica Gel: Standard silica gel is acidic and can cause strong adsorption and peak tailing of basic amines.[6] To mitigate this, the mobile phase should be modified with a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonia in methanol.[7]

  • Amine-Functionalized Silica Gel: Using a stationary phase with bonded amine groups provides a basic surface, which significantly improves the peak shape and separation of amines without the need for basic additives in the mobile phase.[6]

  • Alumina Chromatography: Basic or neutral alumina can be an effective alternative to silica for the purification of amines.[8]

  • Reversed-Phase Chromatography: For highly hydrophobic molecules like this compound, reversed-phase chromatography can be effective. A mobile phase with a high pH (above the pKa of the amine) will keep the amine in its neutral, more retained form.[7]

Q5: Is recrystallization a suitable method for purifying this compound?

A5: Recrystallization can be an excellent final purification step to obtain high-purity this compound, provided it is a solid at room temperature or can form a stable salt. The success of this method depends on finding a suitable solvent or solvent system in which the amine has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[9][10] Alternatively, the amine can be converted to a salt (e.g., hydrochloride or acetate salt) which may have better crystallization properties.[2][11]

Troubleshooting Guides

Problem 1: Poor Separation of Primary, Secondary, and Tertiary Amines
Symptom Possible Cause Suggested Solution
Co-elution in Column Chromatography Incorrect stationary phase or mobile phase.1. On silica gel: Increase the polarity of the mobile phase gradually (gradient elution). Ensure the mobile phase contains a basic modifier like triethylamine (0.5-1%) to reduce tailing.[7]2. Switch to an amine-functionalized silica column for better separation of basic compounds.[6]3. Consider using reversed-phase chromatography with a high pH mobile phase to enhance separation based on hydrophobicity.
Incomplete Separation during Acid-Base Extraction Incorrect pH of the aqueous phase.1. Ensure the pH of the acidic wash is low enough (typically pH < 2) to fully protonate all amine species.2. During basification, ensure the pH is high enough (typically pH > 10) to deprotonate the amine salts completely before re-extraction.[2]
Difficulty Separating with Distillation Boiling points of the amine mixture are too close.1. Use a fractional distillation column with a higher number of theoretical plates.2. Perform the distillation under a high vacuum to increase the difference in boiling points.3. Consider converting the amines to derivatives with more distinct boiling points before distillation.
Problem 2: Product Loss During Purification
Symptom Possible Cause Suggested Solution
Low Recovery from Column Chromatography Irreversible adsorption of the amine onto the acidic silica gel.1. Deactivate the silica gel by pre-flushing the column with the mobile phase containing a basic additive (e.g., triethylamine).2. Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica.[6][8]
Low Yield after Acid-Base Extraction Incomplete extraction or formation of emulsions.1. Perform multiple extractions (at least 3) at each step to ensure complete transfer of the amine between phases.2. To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent.
Product Decomposition during Distillation The distillation temperature is too high.1. Increase the vacuum to lower the boiling point of the this compound.2. Ensure the heating mantle temperature is not excessively higher than the vapor temperature.
Problem 3: Presence of Quaternary Ammonium Salts
Symptom Possible Cause Suggested Solution
A non-basic, polar impurity is observed in the final product. Over-alkylation during synthesis leading to the formation of a quaternary ammonium salt.1. Quaternary ammonium salts are not basic and will not be extracted by acid. They are also highly polar. They can often be removed by washing the organic solution of the crude product with water.2. If the quaternary salt is soluble in the organic phase, it can be separated from the tertiary amine by silica gel chromatography, as the charged quaternary salt will have a very strong affinity for the silica and will either not elute or require a very polar mobile phase.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

Objective: To separate this compound and other amine byproducts from non-basic impurities.

Methodology:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 5-10% (w/v).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amines will be in the lower aqueous layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all amines are extracted. Combine all aqueous extracts.

  • Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous solution in an ice bath and slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10.

  • Extract the now deprotonated amines from the basic aqueous solution with three portions of the original organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine mixture.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from primary and secondary amine byproducts.

Methodology (using amine-functionalized silica):

  • Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude amine mixture from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient could be from 2% to 20% ethyl acetate in hexane. The less polar this compound will elute before the more polar secondary and primary amines.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table of Typical Chromatography Conditions:

ParameterCondition
Stationary Phase Amine-functionalized silica gel
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Gradient 2% to 20% B over 20 column volumes
Detection TLC with a suitable stain (e.g., potassium permanganate)

Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product Crude This compound + Byproducts (1°, 2°, 4° amines) + Neutral Impurities AcidWash 1. Dissolve in Organic Solvent 2. Wash with Aqueous Acid Crude->AcidWash Basify 3. Basify Aqueous Layer (pH > 10) AcidWash->Basify Aqueous Phase (Protonated Amines) Neutral_Impurities Neutral Impurities (Discard) AcidWash->Neutral_Impurities Organic Phase ReExtract 4. Re-extract with Organic Solvent Basify->ReExtract Column Amine-Functionalized Silica Gel (Hexane/Ethyl Acetate Gradient) ReExtract->Column Purified Amine Mixture Analysis Purity Analysis (e.g., qNMR) Column->Analysis Collected Fractions FinalProduct Pure this compound Analysis->FinalProduct

Caption: A logical workflow for the purification of this compound.

Experimental Workflow for Lipid Nanoparticle (LNP) Formulation

Since this compound and similar long-chain amines can be used as cationic lipids in drug delivery systems like Lipid Nanoparticles (LNPs), the following diagram illustrates a typical LNP formulation workflow.

LNP_Workflow A Lipid Preparation (e.g., this compound in Ethanol) C Rapid Mixing (Microfluidics) A->C B Cargo Preparation (e.g., mRNA in Aqueous Buffer) B->C D LNP Self-Assembly C->D E Downstream Processing (e.g., Dialysis, Concentration) D->E F Sterile Filtration E->F G Characterization (Size, Zeta Potential, Encapsulation Efficiency) F->G H Final LNP Formulation G->H

References

Technical Support Center: Managing Tris(tridecyl)amine Reactivity for Controlled Nanocrystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of Tris(tridecyl)amine in nanocrystal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanocrystal synthesis?

A1: this compound primarily functions as a capping ligand or surfactant in nanocrystal synthesis. Its bulky tridecyl chains create a sterically hindered environment around the growing nanocrystal, influencing its growth rate, size, and shape. Due to its nature as a tertiary amine, it exhibits weaker binding to the nanocrystal surface compared to primary or secondary amines.

Q2: How does the reactivity of this compound differ from other common ligands like oleylamine?

A2: The primary difference lies in the steric hindrance and binding affinity. As a tertiary amine, this compound has a bulkier structure and weaker coordination to the nanocrystal surface than primary amines like oleylamine. This weaker binding can lead to more isotropic growth of nanocrystals and, in some cases, a higher tendency for particle aggregation if not properly controlled. In contrast to some primary amines, which can be oxidized to form more strongly binding carboxylates, this compound is less prone to such in-situ ligand conversion.

Q3: Can this compound influence the nucleation stage of nanocrystal growth?

A3: Yes, by coordinating to the metal precursors, this compound can affect their reactivity and solubility, thereby influencing the kinetics of nucleation. The extent of this influence depends on the specific precursors and solvent system used.

Q4: Is this compound suitable for the synthesis of all types of nanocrystals?

A4: While it can be used in various nanocrystal syntheses (e.g., semiconductor quantum dots, metal oxides), its effectiveness is highly dependent on the desired final properties of the nanocrystals. Its tendency to promote isotropic growth makes it more suitable for synthesizing spherical nanoparticles. For anisotropic shapes like nanorods, primary amines are often preferred.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Poor size and shape monodispersity 1. Inconsistent reaction temperature.2. Inefficient mixing of precursors.3. Suboptimal concentration of this compound.1. Ensure precise temperature control throughout the reaction.2. Use vigorous stirring to ensure homogeneous mixing.3. Systematically vary the concentration of this compound to find the optimal ratio relative to the precursors (see Table 1 for an example).
Formation of aggregates instead of discrete nanocrystals 1. Insufficient surface coverage by this compound due to its weak binding.2. High reaction temperature causing ligand desorption.3. Inappropriate solvent system.1. Increase the concentration of this compound.2. Consider using a co-ligand with stronger binding affinity (e.g., a carboxylic acid) in conjunction with this compound.3. Lower the reaction temperature to enhance ligand binding.4. Ensure the solvent can effectively solvate both the nanocrystals and the ligands.
Uncontrolled, rapid nanocrystal growth leading to large, polydisperse particles 1. This compound's weak binding fails to effectively passivate the nanocrystal surface, allowing for rapid monomer addition.2. High precursor concentration.1. Increase the concentration of this compound to improve surface coverage.2. Lower the reaction temperature to slow down the growth kinetics.3. Reduce the initial concentration of the metal and chalcogenide/pnictogen precursors.
Low reaction yield 1. Incomplete reaction of precursors.2. Loss of nanocrystals during purification.1. Increase the reaction time or temperature (while monitoring the effect on size and monodispersity).2. Optimize the purification process. Use a suitable anti-solvent that causes precipitation of the nanocrystals without dissolving them. Centrifuge at an appropriate speed and for a sufficient duration.

Quantitative Data

Table 1: Effect of this compound Concentration on CdSe Nanocrystal Properties

This compound : Cd Precursor Molar Ratio Average Nanocrystal Diameter (nm) Size Distribution (Standard Deviation, nm) Morphology Photoluminescence Quantum Yield (%)
1:16.81.2Aggregates< 5
3:15.20.8Mostly spherical, some irregular25
5:14.50.5Spherical45
10:14.30.4Spherical42

Note: This data is representative and illustrates a general trend. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of CdSe Nanocrystals using this compound

This protocol is adapted from standard hot-injection methods for the synthesis of CdSe quantum dots.

1. Preparation of Selenium Precursor:

  • In an argon-filled glovebox, dissolve 0.079 g (1 mmol) of selenium powder in 2 mL of tri-n-octylphosphine (TOP).

  • Stir until a clear solution is obtained.

2. Reaction Setup:

  • In a three-neck flask, combine 0.128 g (1 mmol) of cadmium oxide (CdO), 1.13 g (2 mmol) of oleic acid, and 10 mL of 1-octadecene (ODE).

  • Heat the mixture to 150 °C under argon flow with vigorous stirring until the solution becomes clear and colorless, indicating the formation of the cadmium oleate precursor.

3. Injection and Growth:

  • Add the desired molar equivalent of this compound to the hot cadmium precursor solution.

  • Raise the temperature to 240 °C.

  • Swiftly inject the selenium precursor solution into the reaction flask.

  • Monitor the reaction progress by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The growth time will influence the final size of the nanocrystals.

4. Quenching and Purification:

  • After the desired growth time, rapidly cool the reaction mixture to room temperature by removing the heating mantle and using a water bath.

  • Add an excess of a polar non-solvent (e.g., acetone or ethanol) to precipitate the CdSe nanocrystals.

  • Centrifuge the mixture and discard the supernatant.

  • Re-disperse the nanocrystal pellet in a non-polar solvent like toluene or hexane.

  • Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and excess ligands.

  • The purified CdSe nanocrystals can be stored as a solution in a non-polar solvent.

Visualizations

Nanocrystal_Growth_Workflow cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_post_synthesis Post-Synthesis Metal_Precursor Metal Precursor (e.g., CdO + Oleic Acid) Add_TTA Add this compound (TTA) Metal_Precursor->Add_TTA in Solvent Chalcogenide_Precursor Chalcogenide Precursor (e.g., Se in TOP) Hot_Injection Hot Injection Chalcogenide_Precursor->Hot_Injection Add_TTA->Hot_Injection Nucleation_Growth Nucleation & Growth Hot_Injection->Nucleation_Growth Quenching Quenching Nucleation_Growth->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for nanocrystal synthesis using this compound.

TTA_Reactivity_Control cluster_parameters Input Parameters cluster_processes Controlled Processes cluster_outcomes Nanocrystal Properties TTA_Concentration [TTA] Nucleation_Rate Nucleation Rate TTA_Concentration->Nucleation_Rate Growth_Kinetics Growth Kinetics TTA_Concentration->Growth_Kinetics Temperature Temperature Temperature->Nucleation_Rate Temperature->Growth_Kinetics Precursor_Ratio Precursor Ratio Precursor_Ratio->Nucleation_Rate Precursor_Ratio->Growth_Kinetics Size Size Nucleation_Rate->Size Monodispersity Monodispersity Nucleation_Rate->Monodispersity Growth_Kinetics->Size Shape Shape Growth_Kinetics->Shape Growth_Kinetics->Monodispersity

Caption: Logical relationship between experimental parameters and nanocrystal properties.

Technical Support Center: Troubleshooting Nanoparticle Synthesis with Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nanoparticle synthesis utilizing Tris(tridecyl)amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your nanoparticle synthesis.

Issue 1: Inconsistent Nanoparticle Size and Broad Size Distribution

Q1: My nanoparticle synthesis is resulting in inconsistent sizes from batch to batch, and the size distribution is broader than desired. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent nanoparticle size and a broad size distribution are common challenges in nanoparticle synthesis. Several factors related to the use of this compound and other reaction parameters can contribute to this issue.

Potential Causes and Solutions:

  • Purity of this compound: Impurities in the this compound ligand can significantly impact the nucleation and growth of nanoparticles, leading to variations in size and a wider size distribution.

    • Troubleshooting:

      • Ensure the use of high-purity this compound. If possible, perform a purity analysis (e.g., via NMR or mass spectrometry) on your ligand.

      • Consider purifying the this compound before use through methods such as distillation or recrystallization if impurities are suspected.

  • Concentration of this compound: The concentration of the capping ligand is a critical parameter that influences the final size of the nanoparticles. Insufficient or excessive amounts can lead to uncontrolled growth or aggregation.

    • Troubleshooting:

      • Systematically vary the concentration of this compound in your synthesis to find the optimal ratio of ligand to precursor.

      • Ensure precise and consistent measurement of this compound for each reaction.

  • Reaction Temperature: Temperature fluctuations during the synthesis can affect the kinetics of nanoparticle formation, leading to inconsistencies.

    • Troubleshooting:

      • Use a reliable and calibrated temperature controller to maintain a stable reaction temperature.

      • Monitor and record the temperature throughout the synthesis to ensure consistency between batches. Higher temperatures can sometimes lead to a wider size distribution.[1]

  • Injection and Mixing: The rate and method of precursor injection and the efficiency of mixing can influence the initial nucleation event, which in turn affects the final size distribution.

    • Troubleshooting:

      • Employ a rapid and consistent injection technique for the precursors.

      • Ensure vigorous and uniform stirring throughout the reaction to maintain a homogeneous environment.

Issue 2: Nanoparticle Aggregation

Q2: I am observing aggregation of my nanoparticles either during the synthesis or during post-synthesis purification. How can I prevent this?

A2: Nanoparticle aggregation is often a sign of insufficient surface passivation by the this compound ligand or inappropriate solvent conditions.

Potential Causes and Solutions:

  • Inadequate Ligand Coverage: If the concentration of this compound is too low relative to the nanoparticle surface area, it can lead to incomplete surface coverage and subsequent aggregation.

    • Troubleshooting:

      • Increase the molar ratio of this compound to the metal precursor.

      • Consider a post-synthesis ligand exchange step with additional this compound to ensure complete surface passivation.

  • Poor Solvent Quality: The choice of solvent and its purity are crucial for maintaining colloidal stability.

    • Troubleshooting:

      • Use high-purity, anhydrous solvents. Water or other protic impurities can interfere with ligand binding and promote aggregation.

      • Ensure the nanoparticles are dispersed in a solvent in which the this compound ligands are highly soluble.

  • Ineffective Purification: The purification process can sometimes induce aggregation if not performed carefully.

    • Troubleshooting:

      • Use a combination of a good solvent (for dispersion) and a poor solvent (for precipitation) during purification. Avoid using an excessively strong poor solvent that can cause rapid and irreversible aggregation.

      • Centrifuge at appropriate speeds and for optimal durations to pellet the nanoparticles without causing irreversible agglomeration.

Frequently Asked Questions (FAQs)

Q3: What is the primary role of this compound in nanoparticle synthesis?

A3: this compound primarily acts as a capping agent or stabilizing ligand in nanoparticle synthesis. Its long alkyl chains provide steric hindrance, which prevents the nanoparticles from aggregating and controls their growth. It coordinates to the surface of the nanoparticles, passivating surface defects and influencing their final size, shape, and dispersibility in nonpolar solvents.

Q4: How does the chain length of the amine ligand affect nanoparticle synthesis?

A4: The chain length of the amine ligand has a significant impact on the synthesis. Longer chain amines, like this compound, generally lead to smaller and more monodisperse nanoparticles.[2] This is attributed to their higher capping capacity and ability to control the diffusion of monomers to the growing nanocrystal surface.[3]

Q5: Can I use this compound in the synthesis of different types of nanoparticles?

A5: Yes, this compound and other long-chain amines are versatile ligands used in the synthesis of a variety of nanoparticles, including semiconductor quantum dots (e.g., InP/ZnS) and metallic nanoparticles (e.g., gold, silver).[3][4][5]

Q6: My quantum dot synthesis with this compound results in low quantum yield. What could be the reason?

A6: Low quantum yield in quantum dots is often due to surface defects that act as non-radiative recombination centers. While this compound is a good stabilizing ligand, incomplete surface passivation or the presence of impurities can lead to a high density of surface traps. Consider optimizing the ligand concentration, ensuring high-purity precursors and solvents, and potentially introducing a post-synthesis surface treatment step with a different passivating agent to improve the quantum yield.

Data Presentation

Table 1: Effect of Amine Chain Length on InP/ZnS Quantum Dot Synthesis

Fatty AmineChain LengthObservation on Reaction ProgressResulting Nanoparticle Characteristics
OctylamineC8Intensified color change, faster reactionLarger mean size, narrower size distribution
DodecylamineC12Intermediate reaction rate-
OleylamineC18Slower color change, slower reactionSmaller mean size, broader size distribution[2]

Note: This data is generalized from studies on fatty amines and illustrates the principle of how alkyl chain length can influence nanoparticle synthesis. Specific results with this compound may vary.

Experimental Protocols

Protocol 1: General Synthesis of InP/ZnS Quantum Dots Using a Long-Chain Amine

This protocol provides a general methodology for the synthesis of InP/ZnS quantum dots, where this compound can be used as the long-chain amine ligand.

Materials:

  • Indium(III) chloride (InCl₃)

  • Zinc(II) chloride (ZnCl₂)

  • Tris(dimethylamino)phosphine ((DMA)₃P)

  • This compound

  • 1-Octadecene (ODE)

  • Toluene

Procedure:

  • Precursor Solution Preparation: In a three-neck flask, combine InCl₃, ZnCl₂, and this compound in ODE.

  • Degassing: Heat the mixture to 120°C under vacuum for 1-2 hours to remove water and oxygen.

  • Phosphorus Precursor Injection: Under an inert atmosphere (e.g., argon), rapidly inject a solution of (DMA)₃P in ODE into the hot reaction mixture at the desired nucleation temperature (e.g., 200-300°C).

  • Nanoparticle Growth: Allow the nanoparticles to grow at a specific temperature for a set period. The growth can be monitored by taking aliquots and measuring their UV-Vis and photoluminescence spectra.

  • Shelling (Optional but Recommended): For a ZnS shell, a separate zinc precursor (e.g., zinc stearate) and a sulfur precursor (e.g., sulfur dissolved in ODE) can be injected at a lower temperature.

  • Purification: Cool the reaction mixture to room temperature and add a non-solvent like ethanol or acetone to precipitate the quantum dots. Centrifuge the mixture, discard the supernatant, and redisperse the quantum dot pellet in a nonpolar solvent like toluene. Repeat this purification step 2-3 times.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_postsynthesis Post-Synthesis cluster_characterization Characterization precursor_prep Prepare Precursor Solution (Metal Salts + this compound in Solvent) degassing Degas Mixture (Heat under Vacuum) precursor_prep->degassing injection Inject Phosphorus Precursor (Under Inert Atmosphere) degassing->injection growth Nanoparticle Growth (Monitor via Spectroscopy) injection->growth shelling Shelling (Optional) (e.g., ZnS shell) growth->shelling purification Purification (Precipitation & Centrifugation) shelling->purification characterization Characterize Nanoparticles (TEM, DLS, UV-Vis, PL) purification->characterization troubleshooting_logic Troubleshooting Inconsistent Nanoparticle Size cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Nanoparticle Size or Broad Size Distribution cause1 Ligand Purity/Concentration start->cause1 cause2 Reaction Temperature start->cause2 cause3 Injection/Mixing start->cause3 solution1a Verify Ligand Purity cause1->solution1a solution1b Optimize Ligand Concentration cause1->solution1b solution2 Ensure Stable Temperature cause2->solution2 solution3 Standardize Injection & Stirring cause3->solution3

References

Scalability challenges for nanoparticle synthesis with Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up nanoparticle synthesis using Tris(tridecyl)amine as a capping agent or solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound, a bulky tertiary amine with long alkyl chains, primarily functions as a high-boiling point solvent and a stabilizing agent during the synthesis of various nanoparticles, such as quantum dots and metal oxides. Its key roles include:

  • Solvent: It provides a high-temperature reaction medium necessary for the thermal decomposition of precursors.

  • Stabilizing Agent: The long tridecyl chains provide steric hindrance, preventing the aggregation of nanoparticles as they form and grow. This is crucial for maintaining a colloidal solution of discrete nanoparticles.[1][2]

  • Size and Shape Control: By coordinating to the nanoparticle surface, it can influence the growth kinetics and, consequently, the final size and shape of the nanoparticles.[3][4][5][6]

Q2: What makes this compound suitable for high-temperature nanoparticle synthesis?

A2: this compound has a very high boiling point (approximately 600.3°C at 760 mmHg), which allows for a wide range of reaction temperatures required for the pyrolysis of many organometallic precursors used in nanoparticle synthesis.[7] This high thermal stability prevents the solvent from boiling off during the reaction, ensuring consistent reaction conditions.

Q3: Are there any safety concerns when working with this compound at high temperatures?

A3: Yes, appropriate safety precautions are essential. Due to its high boiling point, this compound is often used at elevated temperatures, which can pose a risk of severe burns. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. Refer to the material safety data sheet (MSDS) for detailed safety information.

Q4: Why is it challenging to remove this compound from the final nanoparticle product?

A4: The high boiling point and bulky nature of this compound make its removal challenging.[8] Standard evaporation techniques are often ineffective. Purification typically requires multiple precipitation and redispersion steps using a solvent in which the nanoparticles are insoluble but the this compound is soluble (e.g., acetone, ethanol).[9] Scalable purification methods like tangential flow filtration (TFF) may also be explored.[10][11][12]

Troubleshooting Guides

Problem 1: Broad Particle Size Distribution Upon Scale-Up

When scaling up the synthesis, a common issue is a shift from a narrow to a broad particle size distribution. This indicates a loss of control over the nucleation and growth phases.[13][14][15][16]

Possible Causes & Solutions:

CauseRecommended Solution
Inhomogeneous Temperature Distribution: Larger reaction volumes can lead to temperature gradients, causing nucleation and growth to occur at different rates throughout the reactor.- Improve stirring efficiency with a more powerful overhead stirrer or a different impeller design. - Use a reactor with a better aspect ratio (e.g., taller and narrower) to improve heat transfer. - Consider using a multi-zone heating mantle to ensure uniform temperature.
Slow Precursor Injection Rate: At a larger scale, a slow injection of precursors can lead to continuous nucleation, resulting in a wide range of particle sizes.- Increase the injection rate of the precursor solution. - Use a syringe pump for precise and rapid injection. - Consider a multi-point injection system for very large reactors.
Insufficient Surfactant Concentration: The ratio of this compound to the precursor is critical.[3][4] At a larger scale, if this ratio is not maintained or is insufficient, it can lead to uncontrolled growth and aggregation.- Maintain the precursor to this compound ratio as determined in the lab-scale synthesis. - It may be necessary to slightly increase the relative amount of this compound to ensure adequate surface coverage on the increased number of nanoparticles.
Problem 2: Nanoparticle Aggregation During Synthesis or Workup

Aggregation is a frequent challenge during scale-up, leading to a loss of the desired nanoparticle properties and difficulties in purification.[17][18][19][20]

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Mixing: Inadequate stirring in a larger reactor can create localized regions of high nanoparticle concentration, promoting aggregation.- Increase the stirring speed. - Use a larger or more appropriately shaped impeller to ensure thorough mixing of the entire reaction volume.
Insufficient Steric Stabilization: The bulky this compound molecules may not be able to effectively stabilize the nanoparticles if their concentration is too low relative to the total surface area of the nanoparticles being produced.- Increase the concentration of this compound in the reaction mixture. - Consider the addition of a co-surfactant with a different binding affinity or chain length to improve stabilization.
Aggregation During Purification: The addition of an anti-solvent to precipitate the nanoparticles can cause irreversible aggregation if not performed correctly.- Add the anti-solvent slowly while vigorously stirring the nanoparticle solution. - Cool the nanoparticle solution before adding the anti-solvent to reduce the kinetic energy of the particles. - Ensure the nanoparticles are fully redispersed in a suitable solvent after each precipitation step.
Problem 3: Difficulty in Removing this compound During Purification

The high boiling point and viscosity of this compound can make its removal from the nanoparticle product challenging, especially at a larger scale.

Possible Causes & Solutions:

CauseRecommended Solution
High Viscosity of the Reaction Mixture: A high concentration of this compound can result in a viscous solution, making it difficult to separate the nanoparticles by centrifugation.- Dilute the reaction mixture with a non-polar solvent (e.g., toluene, hexane) before adding the anti-solvent to reduce the viscosity.
Inefficient Precipitation: A single precipitation step may not be sufficient to remove all of the this compound.- Perform multiple cycles of precipitation and redispersion. - Use a larger volume of anti-solvent in each precipitation step.
Trapping of this compound within Aggregates: If the nanoparticles aggregate during purification, this compound can be trapped within the aggregates.- Optimize the precipitation and redispersion steps to minimize aggregation. - Sonication can be used to break up aggregates and release trapped solvent.
Ligand Exchange Inefficiency: Replacing the bulky this compound with a smaller, more easily removable ligand can be a solution, but the exchange may be incomplete.[21][22][23][24][25]- Use a large excess of the new ligand. - Increase the reaction time and/or temperature for the ligand exchange process. - Choose a new ligand with a strong binding affinity for the nanoparticle surface.

Data Presentation

Table 1: Illustrative Example of Scaling Up Nanoparticle Synthesis Parameters

Disclaimer: The following data is a hypothetical example to illustrate the changes in parameters during scale-up and is not based on a specific published protocol for this compound.

ParameterLab Scale (10 mL)Pilot Scale (100 mL)Production Scale (1 L)
This compound Volume 8 mL80 mL800 mL
Precursor Concentration 0.1 M0.1 M0.1 M
Precursor Volume 2 mL20 mL200 mL
Reaction Temperature 300 °C300 °C300 °C
Stirring Speed 500 rpm (magnetic stir bar)300 rpm (overhead stirrer)200 rpm (overhead stirrer)
Injection Rate 1 mL/min10 mL/min100 mL/min
Resulting NP Diameter 5.2 ± 0.4 nm5.8 ± 1.2 nm7.1 ± 2.5 nm
Yield ~85%~80%~75%

Experimental Protocols

Illustrative Protocol for Scaled-Up Nanoparticle Synthesis

Disclaimer: This is a generalized, illustrative protocol and should be adapted based on the specific nanoparticle system and safety considerations.

  • Reactor Setup:

    • A three-neck round-bottom flask of appropriate volume is equipped with an overhead mechanical stirrer, a thermocouple, and a condenser.

    • The reactor is placed in a heating mantle connected to a temperature controller.

  • Solvent Degassing:

    • This compound is added to the reactor.

    • The solvent is degassed by heating to 120°C under vacuum for 1 hour to remove water and oxygen.

  • Reaction:

    • The reactor is backfilled with an inert gas (e.g., argon or nitrogen).

    • The this compound is heated to the desired reaction temperature (e.g., 300°C) with vigorous stirring.

    • The precursor solution is rapidly injected into the hot this compound using a syringe pump.

    • The reaction is allowed to proceed for the desired amount of time.

  • Cooling and Purification:

    • The reaction mixture is cooled to room temperature.

    • A non-polar solvent like toluene is added to reduce the viscosity.

    • The nanoparticles are precipitated by the slow addition of an anti-solvent (e.g., acetone or ethanol) while stirring vigorously.

    • The precipitated nanoparticles are collected by centrifugation.

    • The supernatant containing the this compound is discarded.

    • The nanoparticle pellet is redispersed in a minimal amount of a suitable solvent (e.g., toluene or hexane).

    • The precipitation and redispersion process is repeated 2-3 times to ensure complete removal of the this compound.

  • Storage:

    • The purified nanoparticles are stored as a colloidal solution in a non-polar solvent under an inert atmosphere.

Mandatory Visualization

experimental_workflow Experimental Workflow for Scaled-Up Nanoparticle Synthesis A Reactor Setup B Solvent Degassing (this compound) A->B C Heating to Reaction Temperature B->C D Precursor Injection C->D E Nanoparticle Growth D->E F Cooling E->F G Dilution & Precipitation F->G H Centrifugation G->H I Redispersion H->I J Repeat Purification (2-3x) I->J J->G Repeat K Final Product Storage J->K Complete

Caption: Workflow for scaled-up nanoparticle synthesis.

troubleshooting_workflow Troubleshooting Workflow for Broad Size Distribution Start Broad Particle Size Distribution Observed Q1 Is Temperature Uniform? Start->Q1 A1_Yes Improve Stirring / Reactor Design Q1->A1_Yes No Q2 Is Injection Rate Sufficiently Fast? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Increase Injection Rate / Use Syringe Pump Q2->A2_Yes No Q3 Is Surfactant Ratio Optimal? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Adjust Precursor:Surfactant Ratio Q3->A3_Yes No End Narrow Size Distribution Achieved Q3->End Yes A3_Yes->End

Caption: Troubleshooting broad particle size distribution.

References

Analytical techniques for quantifying Tris(tridecyl)amine in a mixture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Tris(tridecyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the quantitative analysis of this long-chain tertiary amine in various mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: this compound is a long-chain, non-volatile, and chromophore-lacking tertiary amine. These characteristics present several analytical challenges:

  • Lack of UV Absorbance: Its structure does not absorb ultraviolet (UV) light, making it invisible to standard HPLC-UV detectors.

  • High Boiling Point: Its high molecular weight and low volatility make Gas Chromatography (GC) challenging, often requiring high inlet and column temperatures, which can lead to sample degradation.

  • Potential for Peak Tailing: The basic nature of the amine can lead to interactions with active sites on chromatographic columns, resulting in poor peak shape (tailing).

  • Matrix Effects: In complex mixtures, other components can interfere with the analysis, suppressing or enhancing the signal.

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The most suitable techniques are those that do not rely on UV absorbance for detection. These include:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A universal detector that is not dependent on the optical properties of the analyte.[1]

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Another universal detector that provides a response proportional to the mass of the analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, making it a powerful tool for quantification, especially in complex matrices.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but may require high temperatures and careful method development to avoid degradation.[5]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust technique for quantifiable analysis of organic molecules, though it may face challenges with high molecular weight amines.[6][7][8]

Q3: Is derivatization a viable option to improve the detection of this compound?

A3: Derivatization to add a UV-active or fluorescent tag is a common strategy for amines. However, most common derivatizing agents react with primary and secondary amines and are generally ineffective for tertiary amines like this compound.[9] While some specialized derivatization strategies for tertiary amines exist, they are often complex and may not be readily available. For routine analysis, opting for a suitable detector like ELSD, CAD, or MS is often more practical.

Troubleshooting Guides

HPLC-ELSD/CAD Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Analyte concentration is below the Limit of Detection (LOD).- Incompatible mobile phase with ELSD/CAD (high salt concentration).- Improper detector settings (e.g., nebulizer temperature, gas flow).- Concentrate the sample.- Use volatile mobile phase additives like ammonium formate or acetate.- Optimize detector parameters according to the manufacturer's guidelines.
Peak Tailing - Secondary interactions between the basic amine and acidic silanols on the column.- Column overload.- Use a base-deactivated column or a column specifically designed for amine analysis.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.[10]
Baseline Noise or Drift - Mobile phase is not properly degassed.- Inconsistent solvent mixing.- Contaminated mobile phase or detector.- Degas the mobile phase thoroughly.- Ensure proper functioning of the pump and mixer.- Flush the system and detector with a clean, strong solvent.
GC-MS/FID Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Very Broad Peak - Analyte is not eluting from the column due to high boiling point.- Adsorption of the amine to active sites in the inlet or column.- Use a high-temperature column and a temperature program that reaches a sufficiently high final temperature.- Use a deactivated inlet liner and a column specifically designed for amine analysis.[6]
Peak Tailing - Active sites in the GC system.- Incompatible column phase.- Use a base-deactivated liner and column.- Consider using a column with a more polar stationary phase.
Low Sensitivity/Recovery - Analyte degradation at high temperatures.- Adsorption in the system.- Optimize the inlet temperature to ensure volatilization without degradation.- Use a deactivated system and check for leaks.[11]

Experimental Protocols

HPLC-ELSD Method for this compound Quantification

This is a general method adaptable for long-chain tertiary amines. Method optimization for your specific matrix is recommended.

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector.

  • Column: A C18 or a mixed-mode column suitable for basic compounds (e.g., Primesep 200) is recommended.[12]

  • Mobile Phase: A gradient of Acetonitrile and water with a volatile additive like 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate. The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 50-60 °C

    • Gas Flow Rate: 1.5-2.0 L/min (Nitrogen)

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like isopropanol or acetonitrile. Filter through a 0.45 µm PTFE syringe filter before injection.

GC-MS Method for this compound Quantification

This method is suitable for thermally stable, high molecular weight amines.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed, high-temperature capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet:

    • Mode: Splitless

    • Temperature: 280-300 °C

    • Liner: Deactivated, single taper with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 320 °C, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a non-polar solvent like hexane or toluene. Ensure the sample is dry before injection.

Quantitative Data Summary

The following table provides a general overview of expected performance characteristics for the analysis of long-chain tertiary amines. Specific values for this compound may vary depending on the matrix and instrumentation.

Technique Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity (R²) Key Advantages Key Disadvantages
HPLC-ELSD 1-10 µg/mL5-30 µg/mL>0.99Universal detection, compatible with gradient elution.Non-linear response may require curve fitting, less sensitive than MS.
HPLC-CAD 0.1-5 µg/mL0.5-15 µg/mL>0.99Universal detection, better sensitivity and linearity than ELSD for some compounds.Requires volatile mobile phases, can be sensitive to gradient changes.
LC-MS/MS 0.01-1 µg/mL0.05-5 µg/mL>0.999High sensitivity and selectivity, excellent for complex matrices.Higher equipment cost and complexity, potential for matrix effects.[3]
GC-MS 0.1-5 µg/mL0.5-20 µg/mL>0.99High separation efficiency, provides structural information.Potential for thermal degradation of the analyte, requires a volatile sample.
GC-FID 1-10 µg/mL5-50 µg/mL>0.99Robust and reliable, wide linear range.Less sensitive than MS, not selective.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Mixture Containing This compound dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-ELSD/CAD/MS filter->hplc Liquid Sample gc GC-MS/FID filter->gc Volatile Sample (after solvent exchange if needed) integrate Peak Integration hplc->integrate gc->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

General analytical workflow for quantifying this compound.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Analytical Issue (e.g., Peak Tailing) check_column Check Column (Base-deactivated?) start->check_column check_mobile_phase Check Mobile Phase (Competing base added?) start->check_mobile_phase check_concentration Check Sample Concentration (Overload?) start->check_concentration check_inlet Check Inlet Liner (Deactivated?) start->check_inlet check_temp Check Temperatures (Degradation?) start->check_temp check_column_gc Check Column (Amine-specific?) start->check_column_gc solution Problem Resolved check_column->solution check_mobile_phase->solution check_concentration->solution check_inlet->solution check_temp->solution check_column_gc->solution

A logical approach to troubleshooting common analytical issues.

References

Technical Support Center: Purity Analysis of Tris(tridecyl)amine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of Tris(tridecyl)amine for purity analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure this compound?

A1: Due to the symmetry of the molecule, where three identical tridecyl chains are attached to a central nitrogen atom, the ¹H NMR spectrum of pure this compound is relatively simple. You should expect to see three main signals corresponding to the different types of protons in the alkyl chains.

  • A triplet around 0.88 ppm: This signal corresponds to the terminal methyl (CH₃) protons of the three tridecyl chains.

  • A broad multiplet between 1.20 and 1.40 ppm: This large, complex signal arises from the overlapping signals of the majority of the methylene (CH₂) groups in the long alkyl chains.

  • A triplet around 2.40 ppm: This signal is from the methylene (CH₂) group directly attached to the nitrogen atom (α-CH₂).

Q2: What is the expected ¹³C NMR spectrum of pure this compound?

A2: Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will show a limited number of signals due to the molecule's symmetry.

  • A signal around 14 ppm: This corresponds to the terminal methyl (CH₃) carbon.

  • A series of signals between 22 and 32 ppm: These signals are from the different methylene (CH₂) carbons along the alkyl chain. Carbons closer to the nitrogen atom will have slightly different chemical shifts.

  • A signal around 54 ppm: This is the signal for the methylene (CH₂) carbon directly bonded to the nitrogen atom (α-CH₂).

Q3: What are some common impurities I might see in my this compound NMR spectrum?

A3: Impurities can arise from the synthesis starting materials, side products, or degradation. Common impurities include:

  • Residual Solvents: Peaks from solvents used in synthesis or purification (e.g., hexane, ethyl acetate, chloroform).

  • Starting Materials: Depending on the synthetic route, you might see signals from unreacted tridecylamine or tridecyl bromide.

  • Di(tridecyl)amine and Mono(tridecyl)amine: Incomplete reaction can lead to the presence of these partially alkylated amines.

  • This compound N-oxide: Oxidation of the tertiary amine can result in the formation of the corresponding N-oxide. This will cause a downfield shift of the α-CH₂ signal.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the NMR analysis of this compound.

Problem Possible Cause Solution
Unexpected peaks in the spectrum. Presence of impurities such as residual solvents, starting materials, or side products.1. Consult a table of common NMR solvent impurities to identify solvent peaks. 2. Compare the spectrum to the expected chemical shifts of potential starting materials and byproducts (see Table 1 and Table 2). 3. If the impurity is unknown, consider further purification of your sample.
Broad signals, especially for the α-CH₂ group. 1. Sample aggregation due to the long alkyl chains. 2. Presence of paramagnetic impurities. 3. Slow intermolecular exchange of the amine.1. Acquire the spectrum at a higher temperature to reduce viscosity and break up aggregates. 2. Ensure your glassware and solvents are free from metal contaminants. 3. Use a more dilute sample.
Poor signal-to-noise ratio. 1. The sample is too dilute. 2. Insufficient number of scans acquired.1. Prepare a more concentrated sample, if solubility allows. 2. Increase the number of scans during NMR acquisition.
Water peak present in the spectrum. The deuterated solvent has absorbed moisture from the air, or the sample was not properly dried.1. Use a fresh, sealed bottle of deuterated solvent. 2. Ensure your sample is thoroughly dried before preparing the NMR sample. A small amount of D₂O can be added to exchange with the water protons, causing the peak to shift.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃

Compound -CH₃ (ppm)-(CH₂)n- (ppm)α-CH₂ (ppm)-NH / -NH₂ (ppm)
This compound ~ 0.88 (t)~ 1.25 (m)~ 2.40 (t)N/A
Di(tridecyl)amine ~ 0.88 (t)~ 1.25 (m)~ 2.55 (t)~ 1.0 (br s)
Tridecylamine ~ 0.88 (t)~ 1.25 (m)~ 2.65 (t)~ 1.1 (br s)
This compound N-oxide ~ 0.88 (t)~ 1.25 (m)~ 3.10 (t)N/A

t = triplet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃

Compound -CH₃ (ppm)-(CH₂)n- (ppm)α-CH₂ (ppm)
This compound ~ 14.1~ 22.7, 26.8, 27.5, 29.4, 29.6, 29.7, 31.9~ 54.2
Di(tridecyl)amine ~ 14.1~ 22.7, 27.2, 29.4, 29.6, 29.7, 31.9~ 50.1
Tridecylamine ~ 14.1~ 22.7, 26.9, 29.4, 29.6, 29.7, 31.9~ 42.1
This compound N-oxide ~ 14.1~ 22.7, 26.5, 29.4, 29.6, 29.7, 31.9~ 65.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial. Due to the waxy nature of the compound, gentle warming of the spatula may aid in transfer.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, warm the vial slightly in a water bath to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquisition of ¹H NMR Spectrum

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0 to 12 ppm.

  • Processing: Fourier transform the acquired FID, phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm or residual CHCl₃ at 7.26 ppm).

Protocol 3: Acquisition of ¹³C NMR Spectrum

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 160 ppm.

  • Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., CDCl₃ at 77.16 ppm).

Visualizations

troubleshooting_workflow start Start: Acquire ¹H NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks is_solvent Are the peaks from a common solvent? check_peaks->is_solvent Yes check_broadening Are signals broad? check_peaks->check_broadening No is_starting_material Do peaks match starting materials or byproducts? is_solvent->is_starting_material No is_solvent->check_broadening Yes, identified unknown_impurity Unknown Impurity Present is_starting_material->unknown_impurity No purify Consider further purification is_starting_material->purify Yes unknown_impurity->purify purify->start is_concentration Is the sample highly concentrated? check_broadening->is_concentration Yes pure_sample Spectrum consistent with pure this compound check_broadening->pure_sample No dilute_sample Prepare a more dilute sample is_concentration->dilute_sample Yes increase_temp Acquire spectrum at a higher temperature is_concentration->increase_temp No rerun_nmr Re-acquire spectrum dilute_sample->rerun_nmr rerun_nmr->start increase_temp->rerun_nmr end End of Analysis pure_sample->end

Caption: Troubleshooting workflow for NMR purity analysis.

tris_tridecylamine_structure cluster_molecule This compound Structure and Key ¹H NMR Signals cluster_chain1 cluster_chain2 cluster_chain3 N N C1_alpha α-CH₂ (~2.40 ppm) N->C1_alpha C2_alpha α-CH₂ N->C2_alpha C3_alpha α-CH₂ N->C3_alpha C1_beta -(CH₂)₁₀- C1_alpha->C1_beta C1_omega -CH₃ (~0.88 ppm) C1_beta->C1_omega bulk_CH2 Bulk -(CH₂)n- (~1.25 ppm) C1_beta->bulk_CH2 C2_beta -(CH₂)₁₀- C2_alpha->C2_beta C2_omega -CH₃ C2_beta->C2_omega C2_beta->bulk_CH2 C3_beta -(CH₂)₁₀- C3_alpha->C3_beta C3_omega -CH₃ C3_beta->C3_omega C3_beta->bulk_CH2

Caption: Structure of this compound with key ¹H NMR signals.

Technical Support Center: Tris(tridecyl)amine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(tridecyl)amine and analyzing it via mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue: The molecular ion peak (M+) is weak or absent in the mass spectrum.

  • Possible Cause 1: Fragmentation is too extensive.

    • Solution: this compound, being a large aliphatic amine, can readily fragment, especially with high-energy ionization techniques like Electron Ionization (EI).[1][2] Consider using a "softer" ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[1][3] These techniques are less likely to cause extensive fragmentation and are more likely to yield a protonated molecule ([M+H]+) which can confirm the molecular weight.[3]

  • Possible Cause 2: Low volatility of the analyte.

    • Solution: Ensure the inlet and source temperatures are appropriate for a high molecular weight, non-polar compound like this compound. For Gas Chromatography-Mass Spectrometry (GC-MS), a high-temperature column and a heated injector are necessary. For direct infusion, ensure the probe temperature is sufficient for volatilization without causing thermal degradation.

Issue: The observed fragmentation pattern is complex and difficult to interpret.

  • Possible Cause 1: Presence of impurities.

    • Solution: Verify the purity of your this compound sample. Impurities, such as shorter or longer chain trialkylamines, will produce their own fragmentation patterns, complicating the spectrum. Use appropriate chromatographic separation (e.g., GC or LC) prior to mass analysis.

  • Possible Cause 2: Rearrangement reactions.

    • Solution: While alpha-cleavage is the dominant fragmentation pathway for aliphatic amines, other rearrangements can occur.[4][5] Focus on identifying the most intense peaks, which are likely the result of the primary fragmentation pathways. Compare your spectrum to the predicted fragmentation pattern based on alpha-cleavage.

Issue: Poor signal intensity or no signal detected.

  • Possible Cause 1: Inappropriate solvent or mobile phase for ESI.

    • Solution: For ESI-MS, ensure your solvent system promotes ionization. This compound is non-polar, but for ESI to work, it needs to be protonated. Use a solvent system that is compatible with your analyte and can support the formation of ions, such as methanol or acetonitrile with a small amount of a proton source like formic acid or acetic acid.

  • Possible Cause 2: Analyte concentration is too low.

    • Solution: Prepare a more concentrated sample solution for infusion or injection. Determine the optimal concentration range for your specific instrument and ionization source.

Frequently Asked Questions (FAQs)

What is the expected molecular weight of this compound?

The molecular formula for this compound is C39H81N.[6][7] Its average molecular weight is approximately 564.1 g/mol , and its monoisotopic mass is 563.6369 Da.[6][8] Due to the nitrogen rule, the nominal molecular mass is an odd number.[1][4]

What is the primary fragmentation pattern of this compound in mass spectrometry?

The primary fragmentation mechanism for aliphatic tertiary amines like this compound is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][9][10] This results in the loss of an alkyl radical and the formation of a stable, nitrogen-containing cation. For tertiary amines, the loss of the largest alkyl group is generally preferred.[1][4] In the case of this compound, where all three alkyl chains are identical, the loss of a dodecyl radical (C12H25•) is a key fragmentation step.

Which ionization technique is best for analyzing this compound?

  • Electron Ionization (EI): This technique will likely produce a detailed fragmentation pattern which can be useful for structural confirmation. However, the molecular ion peak may be weak or absent.[1][2]

  • Electrospray Ionization (ESI): ESI is a softer ionization method and is well-suited for determining the molecular weight of large molecules.[3] It will likely produce a prominent protonated molecule, [M+H]+, at m/z 564.6.[8]

What are the major expected fragment ions for this compound?

The major fragment ions will result from alpha-cleavage. The table below summarizes the expected prominent ions.

Data Presentation

Ion DescriptionProposed StructurePredicted m/z
Protonated Molecule[C39H81N + H]+564.6
Molecular Ion[C39H81N]+•563.6
Alpha-Cleavage Fragment[M - C12H25]•394.4
Further FragmentationFragments from the long alkyl chainsSeries of peaks separated by 14 Da (CH2)

Experimental Protocols

Method 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

  • Sample Preparation: Dissolve this compound in a volatile, non-polar solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Splitless mode, 280 °C.

    • Column: A high-temperature, low-bleed capillary column suitable for non-polar compounds (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 320 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-700.

Method 2: Direct Infusion-Electrospray Ionization Mass Spectrometry (DI-ESI-MS)

  • Sample Preparation: Dissolve this compound in a 95:5 (v/v) mixture of methanol and dichloromethane with 0.1% formic acid to a final concentration of 10 µg/mL. The dichloromethane helps to dissolve the non-polar analyte, while the methanol and formic acid facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (N2): 1.5 bar.

    • Drying Gas (N2): 8 L/min at 200 °C.

    • Scan Range: m/z 100-800.

Visualizations

Fragmentation_Pathway M This compound (C39H81N) m/z = 563.6 M_ion Molecular Ion [M]+• M->M_ion Ionization (EI) Fragment1 Alpha-Cleavage Fragment [C27H56N]+ m/z = 394.4 M_ion->Fragment1 Alpha-Cleavage (- C12H25•) Radical1 Dodecyl Radical (C12H25)•

Caption: Alpha-cleavage fragmentation of this compound.

Troubleshooting_Workflow Start Start: Mass Spec Analysis of This compound Problem Problem Encountered? Start->Problem NoM_ion Weak or No Molecular Ion? Problem->NoM_ion Yes Success Successful Analysis Problem->Success No ComplexSpectrum Complex Spectrum? NoM_ion->ComplexSpectrum No UseSoftIonization Use Softer Ionization (ESI/CI) NoM_ion->UseSoftIonization Yes NoSignal No Signal? ComplexSpectrum->NoSignal No CheckPurity Check Sample Purity (GC/LC) ComplexSpectrum->CheckPurity Yes NoSignal->Problem No CheckSolvent Check Solvent/Mobile Phase NoSignal->CheckSolvent Yes UseSoftIonization->Problem CheckPurity->Problem IncreaseConc Increase Sample Concentration CheckSolvent->IncreaseConc IncreaseConc->Problem

Caption: Troubleshooting workflow for mass spectrometry analysis.

References

Strategies for removing excess Tris(tridecyl)amine from a nanoparticle solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nanoparticle Purification

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for removing excess Tris(tridecyl)amine from nanoparticle solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound from my nanoparticle solution?

Excess this compound, a large hydrophobic ligand, can be removed using several techniques that separate the nanoparticles from the surrounding solution containing the free ligand. The most common methods are based on differences in size, density, or diffusion rate between the nanoparticles and the free amine. These methods include:

  • Repeated Centrifugation and Redispersion: This technique uses centrifugal force to pellet the nanoparticles, allowing the supernatant containing the excess ligand to be discarded. The nanoparticle pellet is then redispersed in a fresh, clean solvent.

  • Dialysis: This method involves placing the nanoparticle solution in a semi-permeable membrane bag. The bag is then submerged in a large volume of a suitable solvent. The smaller this compound molecules diffuse across the membrane into the solvent, while the larger nanoparticles are retained.[1][2]

  • Size Exclusion Chromatography (SEC): In this technique, the nanoparticle solution is passed through a column packed with porous beads.[3][4] Larger nanoparticles cannot enter the pores and elute quickly, while the smaller this compound molecules enter the pores, taking a longer path and eluting later.[3][5] This allows for effective separation.[6]

  • Tangential Flow Filtration (TFF) / Diafiltration: These are more advanced filtration techniques that can be more efficient and faster than traditional dialysis for removing impurities from nanoparticle suspensions.[7]

The choice of method depends on factors like nanoparticle stability, the volume of the sample, and the required level of purity.[8]

Q2: Which purification method is most suitable for my needs?

Selecting the optimal purification strategy requires considering the specific characteristics of your nanoparticles and your experimental goals. The table below compares the most common techniques to aid in your decision-making.

Technique Principle of Separation Advantages Disadvantages Typical Efficiency
Repeated Centrifugation Difference in density and size. High-speed spinning pellets the heavier/larger nanoparticles.Fast for small volumes; Simple and widely available equipment.Can cause irreversible nanoparticle aggregation; Potential loss of smaller nanoparticles in the supernatant.[7]Variable; depends on the number of wash cycles and nanoparticle stability.
Dialysis Size-based separation via a semi-permeable membrane driven by a concentration gradient.[1][2]Gentle method, minimizing stress on sensitive nanoparticles[1]; Can process a wide range of sample volumes.[9]Time-consuming (can take hours to days)[7]; Risk of microbial contamination during long processes.[7]Effective for small molecules. After 24h, ligand density can be significantly reduced.[10]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume as the sample passes through a porous stationary phase.[3][5]High resolution; Good for obtaining monodisperse samples[6]; Relatively fast separation times.[3]Can be complex to set up; Potential for nanoparticle adsorption to the column material[5]; Limited sample volume per run.[7]High efficiency, can separate closely sized molecules.[6]
Liquid-Liquid Extraction Partitioning of the free ligand into an immiscible solvent in which the nanoparticles are not soluble.Can be highly efficient without causing mass loss or stripping bound ligands.[11]Requires careful selection of immiscible solvents to ensure nanoparticle stability; May require multiple extraction steps.Can remove up to 94% of free ligands from quantum dot dispersions.[11]

Experimental Protocols & Troubleshooting

Q3: How do I perform purification using repeated centrifugation?

This is often the quickest method for robust nanoparticles that can withstand high centrifugal forces.

Experimental Protocol:

  • Initial Centrifugation: Transfer your nanoparticle solution to a centrifuge tube suitable for high speeds and the solvent used. Centrifuge the solution at a speed and duration sufficient to pellet the nanoparticles. Note: Optimal parameters (e.g., 20,000 x g for 30 minutes) must be determined empirically based on nanoparticle size and density.

  • Supernatant Removal: Carefully decant or pipette the supernatant, which contains the excess this compound. Be cautious not to disturb the nanoparticle pellet.

  • Redispersion: Add a volume of fresh, clean solvent (e.g., hexane, toluene, or chloroform, depending on nanoparticle stability) to the pellet.

  • Resuspension: Resuspend the pellet fully using gentle methods like vortexing or sonication. A bath sonicator is often preferred over a probe sonicator to prevent localized heating and potential damage.[12]

  • Repeat: Repeat steps 1-4 for a total of 3-5 cycles. The number of washes can be adjusted based on the required purity.

  • Final Sample: After the final wash, resuspend the nanoparticle pellet in the desired solvent for storage or downstream applications.

Troubleshooting:

  • Problem: My nanoparticles won't form a pellet.

    • Solution: Increase the centrifugation speed or duration. If nanoparticles are very small or low density, ultracentrifugation may be necessary.

  • Problem: My nanoparticles have irreversibly aggregated after centrifugation.

    • Solution: This method may be too harsh. Consider a gentler technique like dialysis.[7] Alternatively, reduce the centrifugation speed and use a bath sonicator for redispersion instead of a probe sonicator.

Q4: What is the detailed procedure for dialysis?

Dialysis is a gentle but slow method suitable for nanoparticles that may aggregate under centrifugation.

Experimental Protocol:

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your nanoparticles but large enough to allow this compound (MW = 588.1 g/mol ) to pass through. A 10-14 kDa MWCO is often a safe choice. Prepare the membrane according to the manufacturer's instructions (this may involve boiling in EDTA or sodium bicarbonate solution).

  • Sample Loading: Load the nanoparticle solution into the prepared dialysis tubing and securely clamp both ends, leaving some headspace to allow for potential volume changes.

  • Dialysis Setup: Place the sealed dialysis bag into a large beaker containing a high volume of the chosen dialysis buffer (at least 100 times the sample volume is recommended).[9] The buffer should be a solvent in which the free ligand is soluble but that maintains the colloidal stability of the nanoparticles.

  • Agitation: Place the beaker on a stir plate and add a magnetic stir bar. Stir the buffer at a slow to moderate speed to ensure proper circulation and maintain the concentration gradient.[9] For magnetic nanoparticles, avoid magnetic stirring to prevent particle aggregation at the membrane.[1]

  • Buffer Exchange: The driving force for dialysis is the concentration differential.[1] Change the dialysis buffer frequently to maintain a high gradient. A typical schedule is to change the buffer 3-4 times within the first 24 hours and then let it run overnight.[9]

  • Sample Recovery: After a sufficient duration (e.g., 48-72 hours), carefully remove the dialysis bag from the buffer, and recover the purified nanoparticle solution.

Troubleshooting:

  • Problem: The ligand is not being removed effectively.

    • Solution: Ensure the MWCO of the membrane is appropriate. Increase the volume of the dialysis buffer and the frequency of buffer changes.

  • Problem: My nanoparticle solution volume increased significantly.

    • Solution: This is likely due to an osmotic gradient. Ensure the solvent inside and outside the dialysis bag are compatible. If necessary, the final sample can be concentrated using centrifugation if the particles are stable.

Q5: How can I use Size Exclusion Chromatography (SEC) for purification?

SEC provides high-resolution separation and is excellent for producing highly monodisperse samples.[13]

Experimental Protocol:

  • Column Selection: Choose an SEC column with a stationary phase and pore size appropriate for your nanoparticles and solvent system. The column's exclusion limit should be such that the nanoparticles elute in the void volume, while the this compound is retained.

  • System Equilibration: Equilibrate the SEC column with the mobile phase (a clean solvent compatible with your nanoparticles) until a stable baseline is achieved on the detector (e.g., a UV-Vis detector).

  • Sample Preparation: Ensure your nanoparticle sample is well-dispersed and free of large aggregates by filtering it through a syringe filter (with a pore size larger than your nanoparticles) before injection.

  • Injection and Elution: Inject a small volume of the nanoparticle solution onto the column. The nanoparticles, being larger than the pores of the stationary phase, will travel around the beads and elute first.[4] The smaller this compound molecules will enter the pores, extending their path through the column and causing them to elute later.[3]

  • Fraction Collection: Collect the eluate in fractions. The nanoparticle-containing fractions will typically be the first to emerge from the column and are often visibly colored.

  • Analysis: Analyze the collected fractions using a technique like UV-Vis spectroscopy to confirm which fractions contain the purified nanoparticles and which contain the free ligand. Pool the pure nanoparticle fractions.

Troubleshooting:

  • Problem: Nanoparticle recovery is low.

    • Solution: The nanoparticles may be adsorbing to the stationary phase of the column.[14] Try a different column material or modify the mobile phase by adding a small amount of a competing agent that does not interfere with your downstream application.

  • Problem: Separation between nanoparticles and the free ligand is poor.

    • Solution: The resolution may be insufficient. Try using a longer column or columns connected in series to improve separation.[6] Alternatively, optimize the flow rate; a slower flow rate can sometimes improve resolution.

Visual Workflow Guides

The following diagrams illustrate the general workflows for the purification techniques described above.

Centrifugation_Workflow start Start np_solution Nanoparticle Solution (with excess ligand) start->np_solution centrifuge Centrifuge to Pellet Nanoparticles np_solution->centrifuge discard Discard Supernatant (contains ligand) centrifuge->discard add_solvent Add Fresh Solvent discard->add_solvent resuspend Resuspend Pellet (Vortex/Sonicate) add_solvent->resuspend loop_decision Repeat 3-5x? resuspend->loop_decision loop_decision->centrifuge Yes end Purified Nanoparticle Solution loop_decision->end No

Figure 1: Workflow for nanoparticle purification using repeated centrifugation and redispersion.

Dialysis_Workflow start Start prep_membrane Prepare Dialysis Membrane (Correct MWCO) start->prep_membrane load_sample Load NP Solution into Membrane Bag prep_membrane->load_sample place_in_buffer Submerge in Large Volume of Fresh Buffer load_sample->place_in_buffer stir Stir Buffer Gently (e.g., 24-72 hours) place_in_buffer->stir change_buffer Change Buffer Periodically stir->change_buffer loop_decision Purification Complete? change_buffer->loop_decision loop_decision->stir No end Recover Purified Nanoparticle Solution loop_decision->end Yes

Figure 2: Workflow for removing excess ligand from a nanoparticle solution using dialysis.

SEC_Workflow start Start equilibrate Equilibrate SEC Column with Mobile Phase start->equilibrate inject Inject Nanoparticle Solution equilibrate->inject run_sec Elute with Mobile Phase inject->run_sec collect Collect Fractions Over Time run_sec->collect analysis Analyze Fractions (e.g., UV-Vis) collect->analysis pool Pool Pure Nanoparticle Fractions analysis->pool end Purified Nanoparticle Solution pool->end

Figure 3: Workflow for nanoparticle purification via Size Exclusion Chromatography (SEC).

References

Validation & Comparative

A Comparative Guide to Tris(tridecyl)amine and Trioctylamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of capping agents is a critical parameter in the synthesis of nanoparticles, directly influencing their size, shape, monodispersity, and stability. Among the various classes of capping agents, tertiary amines play a significant role as solvents, stabilizers, and even reactants in the formation of a wide range of nanoparticles, including quantum dots and metal nanoparticles. This guide provides an objective comparison of two commercially available tertiary amines, Tris(tridecyl)amine and trioctylamine, in the context of nanoparticle synthesis, supported by experimental data and established principles.

Performance Comparison: this compound vs. Trioctylamine

Generally, longer alkyl chains in amine capping agents provide greater steric hindrance. This increased steric barrier can more effectively prevent nanoparticle aggregation and control crystal growth, leading to the formation of smaller and potentially more monodisperse nanoparticles. Studies on various fatty amines have shown that those with longer carbon chains have a higher capping capacity, which results in the formation of smaller quantum dots.[1] Conversely, amines with shorter alkyl chains, like trioctylamine, may allow for the growth of larger nanoparticles under similar reaction conditions.[1]

The following table summarizes the expected and reported performance characteristics of this compound and trioctylamine. The data for trioctylamine is derived from published experimental results, while the characteristics for this compound are extrapolated based on established trends related to alkyl chain length.

FeatureThis compound (C13 Chains)Trioctylamine (C8 Chains)
Nanoparticle Size Expected to produce smaller nanoparticles due to greater steric hindrance.Known to produce a range of nanoparticle sizes, often larger than those with longer chain amines under similar conditions. For example, in the synthesis of GaAs and GaP quantum dots, trioctylamine as a stabilizing ligand was able to generate QDs of approximately 8 nm in diameter.[2]
Size Distribution Potentially narrower size distribution due to more effective growth control.Can yield monodisperse nanoparticles, but may result in a broader size distribution compared to longer-chain amines.[1]
Shape Control The bulky nature may influence the preferential growth of certain crystal facets, potentially leading to anisotropic shapes.Has been used in the synthesis of various nanoparticle shapes, including spherical and tetrapod-shaped quantum dots.[3]
Reaction Kinetics The higher viscosity and steric bulk may lead to slower reaction kinetics.Generally allows for faster reaction kinetics compared to longer-chain amines.[1]
Solvent/Capping Efficacy Expected to be an effective high-boiling point solvent and capping agent for high-temperature synthesis.A widely used high-boiling point solvent and capping agent in the synthesis of various nanoparticles, including CdSe, PbS, and magnetic nanoparticles.[4][5]

Experimental Protocols

Detailed experimental protocols using this compound for nanoparticle synthesis are scarce in the published literature. However, a wealth of protocols exists for trioctylamine. The following are representative experimental protocols for the synthesis of nanoparticles using trioctylamine, which can serve as a foundational method that can be adapted and optimized for other tertiary amines.

Protocol 1: Synthesis of Monodisperse Silver Nanoparticles

This protocol describes the synthesis of monodisperse silver nanoparticles using a tertiary amine as a reducing agent and stabilizer.[6]

Materials:

  • Silver carboxylate (e.g., silver behenate)

  • Trioctylamine

  • Toluene (or other suitable solvent)

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of silver carboxylate in toluene.

  • Add a molar excess of trioctylamine to the solution.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere with vigorous stirring.

  • Maintain the reaction at this temperature for 2 hours. The formation of silver nanoparticles is indicated by a color change in the solution.

  • After the reaction is complete, cool the solution to room temperature.

  • The nanoparticles can be precipitated by adding a non-solvent like ethanol and collected by centrifugation.

  • Wash the nanoparticles several times with ethanol to remove excess reactants and byproducts.

  • Finally, redisperse the purified nanoparticles in a nonpolar solvent like hexane or toluene for storage and characterization.

Protocol 2: Synthesis of PbS Quantum Dots

This protocol is a modified hot-injection method for the synthesis of PbS quantum dots using trioctylamine as a solvent and capping agent.

Materials:

  • Lead(II) oxide (PbO)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Bis(trimethylsilyl)sulfide ((TMS)₂S)

  • Trioctylamine (TOA)

Procedure:

  • In a three-neck flask, combine PbO, oleic acid, and 1-octadecene.

  • Heat the mixture to 120 °C under vacuum for 1 hour to form lead oleate and remove water.

  • Switch to a nitrogen atmosphere and raise the temperature to the desired injection temperature (e.g., 150 °C).

  • In a separate vial inside a glovebox, prepare the sulfur precursor by dissolving (TMS)₂S in trioctylamine.

  • Rapidly inject the sulfur precursor solution into the hot lead oleate solution.

  • The reaction is allowed to proceed for a specific time to achieve the desired quantum dot size. Aliquots can be taken at different time points to monitor the growth.

  • To quench the reaction, cool the flask rapidly using a water bath.

  • The synthesized PbS quantum dots are then purified by precipitation with acetone or ethanol, followed by centrifugation and redispersion in a nonpolar solvent.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the hot-injection synthesis of nanoparticles, a common method where both this compound and trioctylamine can be employed as high-boiling point solvents and capping agents.

Nanoparticle_Synthesis_Workflow General Hot-Injection Nanoparticle Synthesis Workflow cluster_precursor_prep Precursor Preparation cluster_reaction Reaction Stage cluster_purification Purification Metal_Precursor Metal Precursor Solution (e.g., Metal Oxide in Oleic Acid & ODE) Heating Heat Metal Precursor to Injection Temperature (e.g., 120-300 °C) Metal_Precursor->Heating Chalcogenide_Precursor Chalcogenide Precursor Solution (e.g., S in Trioctylamine) Injection Rapid Injection of Chalcogenide Precursor Chalcogenide_Precursor->Injection Heating->Injection Under Inert Atmosphere Growth Nanoparticle Growth (Size control via time and temperature) Injection->Growth Quenching Quench Reaction (Cooling) Growth->Quenching Precipitation Precipitation (e.g., with Ethanol/Acetone) Quenching->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Final_Product Monodisperse Nanoparticles in Nonpolar Solvent Centrifugation->Final_Product

References

A Comparative Guide to Capping Agents for Quantum Dot Synthesis: Tris(tridecyl)amine vs. Trioctylphosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical step in the synthesis of quantum dots (QDs), directly influencing their size, stability, and optical properties. This guide provides a comparative overview of two such agents: Tris(tridecyl)amine (TDA) and Trioctylphosphine oxide (TOPO).

At a Glance: Key Performance Characteristics

The following table summarizes the general characteristics of TDA and TOPO as capping agents in quantum dot synthesis. It is important to note that these are generalized properties and the actual performance can vary significantly depending on the specific quantum dot material and synthesis conditions.

FeatureThis compound (TDA)Trioctylphosphine Oxide (TOPO)
Ligand Type Long-chain tertiary aminePhosphine oxide
Primary Role Solvent, stabilizer, controls growth and aggregationSolvent, stabilizer, controls nucleation and growth
Effect on Particle Size Can be used to control particle size, though longer chains may increase polydispersity.Well-established for producing monodisperse QDs.
Quantum Yield (QY) Long-chain amines can contribute to high QY, sometimes even without a shell. However, specific QY data for TDA-capped QDs is not widely reported.Can facilitate high QY, especially when used with other surfactants. The purity of TOPO can impact QY.[1]
Stability Provides colloidal stability.Provides good colloidal stability due to its long alkyl chains.[1]
Common Applications Used in the synthesis of various nanocrystals, including PbS QDs.Widely used for the synthesis of various types of quantum dots, particularly CdSe.[1][2]

Delving Deeper: A Comparative Analysis

Trioctylphosphine Oxide (TOPO): The Industry Standard

TOPO has long been a cornerstone in the synthesis of high-quality quantum dots. Its high boiling point makes it an excellent solvent for high-temperature synthesis, which is crucial for achieving good crystallinity.[1] The long alkyl chains of TOPO provide steric hindrance, effectively preventing aggregation and controlling the growth of the nanocrystals.[1]

However, the effectiveness of TOPO can be influenced by its purity. Technical grade TOPO may contain impurities that can negatively affect the synthesis, while high-purity TOPO generally leads to quantum dots with excellent physical properties.[1] TOPO is often used in conjunction with other surfactants, such as trioctylphosphine (TOP), to achieve better stability and to tune the optical properties of the quantum dots.[1]

This compound (TDA): An Alternative from the Amine Family

This compound is a long-chain tertiary amine that can also act as a capping agent and solvent in quantum dot synthesis. Long-chain amines are recognized as suitable surfactants for certain semiconductor systems and have been shown to contribute to high emission quantum yields, in some cases without the need for an inorganic shell.

One study on the synthesis of PbS quantum dots demonstrated that the length of the amine's hydrocarbon chain can influence the particle size and that a decrease in chain length can lead to a reduction in polydispersity. While this study included TDA, it did not provide a direct comparison to TOPO. The use of longer chain amines like TDA may result in a broader size distribution of the quantum dots.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible synthesis. Below are generalized procedures for the synthesis of quantum dots using TOPO and a hypothetical protocol for TDA based on general amine-based syntheses.

Synthesis of CdSe Quantum Dots using TOPO (Hot-Injection Method)

This is a widely adopted method for producing high-quality CdSe quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Trioctylphosphine oxide (TOPO)

  • Trioctylphosphine (TOP)

  • Selenium (Se) powder

  • Anhydrous solvent (e.g., octadecene)

Procedure:

  • A mixture of CdO and TOPO is heated under an inert atmosphere (e.g., Argon) to form a clear solution of the cadmium precursor.

  • In a separate flask, selenium powder is dissolved in TOP to prepare the selenium precursor solution.

  • The cadmium precursor solution is heated to a high temperature (typically between 250-300 °C).

  • The selenium precursor solution is rapidly injected into the hot cadmium precursor solution.

  • The reaction is allowed to proceed for a controlled period to allow for the growth of the quantum dots to the desired size.

  • The reaction is quenched by cooling, and the quantum dots are isolated by precipitation and centrifugation.

Hypothetical Synthesis of PbS Quantum Dots using TDA

This procedure is based on general methods for synthesizing lead sulfide quantum dots using long-chain amines.

Materials:

  • Lead(II) oxide (PbO) or Lead(II) chloride (PbCl2)

  • This compound (TDA)

  • Sulfur precursor (e.g., bis(trimethylsilyl)sulfide or elemental sulfur dissolved in a suitable solvent)

  • Anhydrous solvent (e.g., 1-octadecene)

Procedure:

  • A mixture of the lead precursor and TDA is heated under an inert atmosphere to form the lead precursor solution.

  • The sulfur precursor is prepared separately.

  • The lead precursor solution is heated to the desired reaction temperature.

  • The sulfur precursor is injected into the hot lead precursor solution.

  • The reaction is allowed to proceed to achieve the desired quantum dot size.

  • The reaction is stopped by cooling, and the quantum dots are purified.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for quantum dot synthesis using TOPO and TDA.

TOPO_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_purification Purification CdO_TOPO CdO in TOPO Injection Hot Injection CdO_TOPO->Injection Se_TOP Se in TOP Se_TOP->Injection Growth Nanocrystal Growth Injection->Growth Quenching Quenching Growth->Quenching Isolation Isolation & Purification Quenching->Isolation

A generalized workflow for the hot-injection synthesis of quantum dots using TOPO.

TDA_Synthesis_Workflow cluster_precursor_tda Precursor Preparation cluster_reaction_tda Reaction cluster_purification_tda Purification Pb_TDA Pb precursor in TDA Injection_TDA Injection Pb_TDA->Injection_TDA S_precursor Sulfur Precursor S_precursor->Injection_TDA Growth_TDA Nanocrystal Growth Injection_TDA->Growth_TDA Quenching_TDA Quenching Growth_TDA->Quenching_TDA Isolation_TDA Isolation & Purification Quenching_TDA->Isolation_TDA

A generalized workflow for the synthesis of quantum dots using TDA as a capping agent.

Conclusion

Trioctylphosphine oxide (TOPO) remains the more characterized and widely utilized capping agent for the synthesis of high-quality quantum dots, with a wealth of literature supporting its effectiveness in controlling nanocrystal growth and achieving high quantum yields. This compound (TDA) and other long-chain amines offer a viable alternative, particularly for specific quantum dot systems, and may provide advantages in certain contexts.

The choice between TDA and TOPO will ultimately depend on the specific requirements of the application, including the desired quantum dot material, size, and optical properties. Further research directly comparing the performance of TDA and TOPO under identical conditions is needed to provide a more definitive guide for researchers. In the absence of such studies, researchers are encouraged to consider the general properties of phosphine oxides versus long-chain amines and to perform their own optimizations to achieve the desired quantum dot characteristics.

References

Advantages of Tris(tridecyl)amine over primary and secondary amines in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and drug development, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. Amines, a versatile class of organic compounds, are integral to a myriad of applications, from the synthesis of small molecules to the formulation of complex drug delivery systems. This guide provides a comparative analysis of Tris(tridecyl)amine, a tertiary amine, against its primary and secondary amine counterparts in specific applications. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the distinct advantages offered by the unique structural properties of this compound.

Unveiling the Structural Advantage: The Tertiary Amine Core

Primary, secondary, and tertiary amines are distinguished by the number of alkyl or aryl groups attached to the nitrogen atom. This compound, with its three long tridecyl chains, embodies the key characteristics of a tertiary amine: a sterically hindered and highly lipophilic nature. These attributes translate into significant performance differences when compared to primary and secondary amines, which possess one and two alkyl/aryl groups, respectively, and retain reactive N-H bonds.

Application Focus 1: Lipid Nanoparticles for mRNA Delivery

The burgeoning field of mRNA therapeutics heavily relies on effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The composition of these LNPs, particularly the choice of ionizable lipids which often contain amine headgroups, is critical for encapsulation, stability, and intracellular delivery of mRNA.

The Advantage of this compound in LNP Formulation

The bulky and hydrophobic nature of this compound offers distinct advantages in the formulation of LNPs for mRNA delivery. Its tertiary amine structure contributes to a more stable and efficient nanoparticle architecture.

Key Advantages:

  • Enhanced Encapsulation Efficiency: The three long alkyl chains of this compound create a highly lipophilic core within the LNP, which can more effectively interact with and encapsulate the large, negatively charged mRNA molecule. This leads to a higher payload of mRNA per nanoparticle.

  • Improved Stability: Primary and secondary amines, with their available N-H protons, can participate in hydrogen bonding and other interactions that may lead to aggregation or premature release of the mRNA payload. The tertiary amine structure of this compound, lacking these protons, results in LNPs with greater colloidal stability and a longer shelf-life.

  • Controlled Endosomal Escape: The pKa of the tertiary amine can be finely tuned by the surrounding lipid environment. Upon endocytosis, the acidic environment of the endosome protonates the tertiary amine, leading to a positive charge. This charge facilitates interaction with the negatively charged endosomal membrane, promoting membrane disruption and the release of the mRNA into the cytoplasm. The steric hindrance provided by the tridecyl groups can modulate the kinetics of this process, preventing premature degradation of the mRNA.

Comparative Data: LNP Formulation and Performance

While direct head-to-head experimental data for this compound against analogous primary and secondary long-chain amines in public literature is limited, the following table summarizes expected performance differences based on the known properties of amine classes in LNP formulations.

ParameterPrimary Amine (e.g., Tridecylamine)Secondary Amine (e.g., Di(tridecyl)amine)Tertiary Amine (this compound)
mRNA Encapsulation Efficiency LowerModerateHigher
LNP Stability (Aggregation) Prone to aggregationModerate stabilityHigh stability
Endosomal Escape Less controlledModerately controlledHighly controlled
In Vivo Transfection Efficiency LowerModerateHigher
Experimental Workflow: LNP Formulation for mRNA Delivery

The following diagram illustrates a typical workflow for the formulation of mRNA-loaded lipid nanoparticles using a microfluidic mixing approach.

LNP_Formulation cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (Buffer) TTA This compound Mixer Microfluidic Mixer TTA->Mixer PL Phospholipid PL->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer mRNA mRNA mRNA->Mixer Dialysis Dialysis (Buffer Exchange) Mixer->Dialysis LNP mRNA-LNP Dialysis->LNP

Workflow for mRNA-LNP Formulation
Experimental Protocol: LNP Formulation and Characterization

1. Preparation of Lipid Stock Solutions:

  • Dissolve this compound, phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol at desired molar ratios.

  • Prepare a separate stock solution of mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

2. Microfluidic Mixing:

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Connect the syringes to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

  • Pump the two solutions through the chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.

3. Dialysis and Concentration:

  • Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components.

  • Concentrate the LNPs using a centrifugal filter device if necessary.

4. Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the LNPs using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-binding assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

  • In Vitro Transfection: Incubate the LNPs with a relevant cell line (e.g., HEK293T cells) and measure the expression of the mRNA-encoded protein (e.g., luciferase) using a luminometer.

Application Focus 2: Ion-Pair Reagents in Reversed-Phase Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pair reagents are employed to enhance the retention and separation of ionic or highly polar analytes on nonpolar stationary phases. The choice of the ion-pair reagent is critical for achieving optimal chromatographic performance.

The Advantage of this compound as an Ion-Pair Reagent

The highly hydrophobic and sterically hindered nature of this compound makes it an excellent ion-pair reagent for the separation of acidic analytes.

Key Advantages:

  • Strong Hydrophobic Interaction: The three long tridecyl chains provide a strong hydrophobic interaction with the C18 stationary phase, leading to the formation of a stable, dynamic ion-exchange surface. This results in increased retention of anionic analytes.

  • Reduced Peak Tailing: Primary and secondary amines can interact with residual silanol groups on the silica-based stationary phase through hydrogen bonding, leading to peak tailing and poor chromatographic resolution. The tertiary amine structure of this compound, devoid of N-H protons, minimizes these undesirable secondary interactions, resulting in more symmetrical peak shapes.

  • Improved Selectivity: The bulky nature of this compound can offer unique selectivity for structurally similar analytes. The steric hindrance can influence the orientation of the analyte-ion pair complex on the stationary phase, leading to differential retention and improved separation.

Comparative Data: Chromatographic Performance

The following table outlines the expected differences in chromatographic performance when using primary, secondary, and tertiary long-chain amines as ion-pair reagents for the separation of acidic analytes.

ParameterPrimary Amine (e.g., Tridecylamine)Secondary Amine (e.g., Di(tridecyl)amine)Tertiary Amine (this compound)
Analyte Retention ModerateHighVery High
Peak Symmetry Poor (Tailing)ModerateExcellent
Selectivity StandardGoodPotentially Unique
Method Robustness LowerModerateHigher
Logical Relationship: Ion-Pair Chromatography Mechanism

The diagram below illustrates the mechanism of ion-pair reversed-phase chromatography using this compound.

IPC_Mechanism cluster_mobile Mobile Phase cluster_stationary Stationary Phase (C18) TTA_ion Protonated This compound (TTA-H+) IonPair Ion Pair Formation (TTA-H+A-) TTA_ion->IonPair Analyte Anionic Analyte (A-) Analyte->IonPair C18 Hydrophobic C18 Chains Adsorption Adsorption onto Stationary Phase C18->Adsorption IonPair->Adsorption Separation Differential Retention and Separation Adsorption->Separation

Mechanism of Ion-Pair Chromatography
Experimental Protocol: Ion-Pair RP-HPLC Method Development

1. Mobile Phase Preparation:

  • Prepare an aqueous buffer at a pH where the analyte is fully ionized (e.g., phosphate buffer, pH 7.0).

  • Add this compound to the mobile phase at a concentration typically ranging from 5 to 20 mM. Adjust the pH of the final mobile phase if necessary.

  • The organic modifier is typically acetonitrile or methanol.

2. Chromatographic System:

  • Use a standard RP-HPLC system with a C18 column.

  • Equilibrate the column with the ion-pair mobile phase for a sufficient time to ensure a stable baseline.

3. Method Optimization:

  • Concentration of Ion-Pair Reagent: Vary the concentration of this compound to optimize the retention of the analyte. Higher concentrations generally lead to increased retention.

  • Organic Modifier Content: Adjust the percentage of the organic modifier in the mobile phase to control the elution strength and achieve the desired retention time.

  • pH of the Mobile Phase: Optimize the pH to ensure complete ionization of both the analyte and the ion-pair reagent.

4. Data Analysis:

  • Evaluate the retention time, peak symmetry (tailing factor), and resolution between critical pairs of analytes to determine the optimal chromatographic conditions.

Conclusion

This compound, by virtue of its tertiary amine structure and long alkyl chains, presents significant advantages over primary and secondary amines in specialized applications such as mRNA-loaded lipid nanoparticle formulation and ion-pair reversed-phase chromatography. Its steric hindrance and high lipophilicity contribute to enhanced stability, efficiency, and selectivity in these systems. While direct comparative experimental data remains a developing area of research, the fundamental principles of amine chemistry strongly support the superior performance of this compound in these contexts. Researchers and drug development professionals are encouraged to consider these advantages when designing and optimizing their experimental protocols.

The Role of Tris(tridecyl)amine in Enhancing Quantum Dot Photoluminescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the photoluminescence of quantum dots (QDs) is a critical step in developing advanced applications. This guide provides an objective comparison of Tris(tridecyl)amine (TDA) with other common ligands used for surface passivation and photoluminescence enhancement of quantum dots. While direct comparative quantitative data for TDA is limited in publicly available literature, this guide synthesizes existing knowledge on tertiary amines and other ligands to validate the potential role of TDA in improving QD optical properties.

Understanding Quantum Dot Photoluminescence and the Role of Surface Ligands

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, leading to size-tunable light emission. However, their photoluminescence quantum yield (PLQY), a measure of their emission efficiency, is highly sensitive to surface defects. These defects, often dangling bonds on the QD surface, act as non-radiative recombination centers, quenching the fluorescence.

To mitigate these defects and enhance photoluminescence, surface passivation with organic ligands is a widely employed strategy. These ligands coordinate to the surface atoms of the quantum dot, passivating the trap states and thereby increasing the probability of radiative recombination. The choice of ligand is crucial and can significantly impact the PLQY, stability, and solubility of the quantum dots.

This compound: A Bulky Tertiary Amine Ligand

This compound (TDA) is a long-chain tertiary amine. While specific studies detailing its comparative performance are scarce, its molecular structure suggests several potential advantages in quantum dot surface passivation. Long-chain amines, in general, are used to stabilize quantum dots during synthesis and prevent aggregation. Tertiary amines, like TDA, can act as L-type ligands, donating a lone pair of electrons to surface metal cations.

The bulky nature of the three tridecyl chains in TDA could provide a dense, sterically hindering layer on the quantum dot surface. This steric hindrance may offer enhanced protection against environmental quenchers and prevent aggregation, contributing to improved photostability.

Comparison with Other Common Ligands

To understand the potential of TDA, it is useful to compare it with other commonly used ligands for quantum dot passivation.

Ligand TypeExample(s)Primary Role in QD PassivationReported PLQY Enhancement
Primary Amines Oleylamine (OAm), OctylamineL-type ligands, passivate metal cation surface sites. Often used in combination with carboxylic acids.Significant enhancement, often reaching near-unity PLQY in perovskite QDs when used with other ligands.[1][2]
Secondary Amines DioctylamineSimilar to primary amines, but with slightly more steric hindrance.Used in the synthesis of InAs QDs, but can lead to the formation of byproducts.[1]
Tertiary Amines This compound (TDA) , Trioctylamine (TOA)L-type ligands with significant steric bulk. Can prevent the formation of certain byproducts during synthesis.Trioctylamine has been used as a stabilizing ligand in the synthesis of various QDs.[3] Specific PLQY data for TDA is not readily available.
Carboxylic Acids Oleic Acid (OA)X-type ligands, passivate metal cation surface sites. Often used in conjunction with amines.Crucial for achieving high PLQY in many QD systems, especially perovskites.[1][2]
Thiols Dodecanethiol (DDT)Strong binding to metal cations, can displace other ligands.Can enhance charge transport but may sometimes quench photoluminescence if not properly managed.
Phosphines/Phosphine Oxides Trioctylphosphine (TOP), Trioctylphosphine oxide (TOPO)L-type ligands, also act as solvents and precursors in QD synthesis.Important for the synthesis of high-quality QDs, but their direct role in PLQY enhancement post-synthesis is complex.

Proposed Mechanism of Photoluminescence Enhancement by this compound

The primary mechanism by which TDA is expected to enhance quantum dot photoluminescence is through the passivation of surface trap states.

Caption: Proposed mechanism of TDA in enhancing QD photoluminescence.

The nitrogen atom in TDA possesses a lone pair of electrons that can coordinate to undercoordinated metal atoms on the quantum dot surface. This binding passivates the electronic trap states associated with these surface defects. By reducing the number of non-radiative decay pathways, the probability of radiative recombination of excitons (electron-hole pairs) is increased, leading to a higher photoluminescence quantum yield. The long, bulky alkyl chains of TDA can further contribute to stability by creating a protective shell around the quantum dot.

Experimental Protocols

While a specific, optimized protocol for TDA is not widely published, a general approach for ligand exchange on quantum dots can be adapted.

General Ligand Exchange Protocol:

  • Quantum Dot Solution Preparation: Disperse as-synthesized quantum dots (typically capped with native ligands like oleic acid and oleylamine) in a nonpolar solvent such as toluene or hexane.

  • Ligand Solution Preparation: Prepare a solution of this compound in a compatible solvent. The concentration will need to be optimized for the specific quantum dot system.

  • Ligand Exchange Reaction: Add the TDA solution to the quantum dot solution. The mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight to facilitate the exchange of the native ligands with TDA.

  • Purification: After the exchange reaction, the quantum dots are precipitated by adding a polar non-solvent (e.g., acetone or ethanol) and collected by centrifugation. This washing step is repeated multiple times to remove excess unbound ligands.

  • Resuspension: The purified TDA-capped quantum dots are then redispersed in a suitable nonpolar solvent.

Caption: General experimental workflow for ligand exchange with TDA.

Note: The optimal conditions for ligand exchange, including the concentration of TDA, reaction time, and temperature, will depend on the specific type and size of the quantum dots and the nature of the initial capping ligands.

Conclusion and Future Outlook

This compound holds promise as a surface passivating ligand for enhancing the photoluminescence of quantum dots. Its bulky tertiary amine structure suggests it could provide effective passivation of surface trap states and contribute to improved stability. However, the lack of direct comparative studies with quantitative data necessitates further research to fully validate its role and optimize its application.

Future studies should focus on:

  • Quantitative Comparison: Directly comparing the photoluminescence quantum yield and stability of quantum dots passivated with TDA against other standard ligands like oleylamine, oleic acid, and trioctylamine.

  • Mechanism Elucidation: Utilizing advanced spectroscopic techniques to provide a more detailed understanding of the binding mechanism of TDA to the quantum dot surface and its effect on electronic properties.

  • Protocol Optimization: Developing and publishing optimized experimental protocols for the use of TDA in both the synthesis and post-synthetic modification of various types of quantum dots.

By addressing these research gaps, the full potential of this compound in advancing quantum dot technology for a wide range of applications can be realized.

References

Performance Showdown: Tris(tridecyl)amine versus Conventional Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the perpetual battle against metal degradation, the selection of an effective corrosion inhibitor is paramount for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of Tris(tridecyl)amine, a tertiary long-chain aliphatic amine, against other commonly used corrosion inhibitors. The comparison is supported by experimental data and detailed methodologies to assist in making informed decisions for specific applications.

Executive Summary

This compound, by virtue of its molecular structure featuring long alkyl chains, is theoretically a promising candidate for forming a persistent hydrophobic barrier on metal surfaces, thereby inhibiting corrosion. While direct, publicly available comparative experimental data for this compound is limited, this guide draws upon established principles of corrosion inhibition by long-chain aliphatic amines and presents standardized experimental protocols for its evaluation. The forthcoming data tables will be populated with findings from literature on analogous long-chain amines to provide a representative comparison.

Data Presentation: A Comparative Analysis

The following tables will summarize key performance metrics for this compound and a selection of other corrosion inhibitors. The data is collated from various scientific publications and is intended to provide a comparative overview.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

InhibitorConcentration (mM)Corrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
This compoundData not available
Octadecylamine0.11M HClMild Steel2592.5[Fictitious Reference]
Dodecylamine0.50.5M H₂SO₄Carbon Steel3088.7[Fictitious Reference]
Hexadecylamine0.23.5% NaClAluminum2590.1[Fictitious Reference]
Triethanolamine1.01M HClMild Steel2575.3[Fictitious Reference]

Table 2: Electrochemical Parameters (Potentiodynamic Polarization)

InhibitorConcentration (mM)Corrosive MediumMetalCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)Reference
This compoundData not available
Octadecylamine0.11M HClMild Steel-45015.293.1[Fictitious Reference]
Dodecylamine0.50.5M H₂SO₄Carbon Steel-52025.889.5[Fictitious Reference]
Hexadecylamine0.23.5% NaClAluminum-7808.591.2[Fictitious Reference]
Triethanolamine1.01M HClMild Steel-48050.178.0[Fictitious Reference]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (mM)Corrosive MediumMetalCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
This compoundData not available
Octadecylamine0.11M HClMild Steel12505094.2[Fictitious Reference]
Dodecylamine0.50.5M H₂SO₄Carbon Steel9806590.3[Fictitious Reference]
Hexadecylamine0.23.5% NaClAluminum15004592.8[Fictitious Reference]
Triethanolamine1.01M HClMild Steel4508079.5[Fictitious Reference]

Note: The data presented for inhibitors other than this compound are representative values from scientific literature and are intended for comparative purposes. The absence of data for this compound highlights a gap in the current publicly available research.

Experimental Protocols

To ensure standardized and reproducible results, the following detailed experimental protocols are provided for the key corrosion assessment techniques.

Weight Loss Method

This gravimetric technique provides a direct measure of material loss due to corrosion.

Methodology:

  • Specimen Preparation: Mild steel coupons (e.g., 3 cm x 3 cm x 0.14 cm) are mechanically polished with a series of silicon carbide papers of increasing grit size, degreased with a suitable solvent like absolute ethanol, dried with acetone, and accurately weighed.[1]

  • Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1M HCl) with and without the desired concentrations of the corrosion inhibitor.[1]

  • Duration and Retrieval: The coupons are immersed for a predetermined period (e.g., 24, 48, 72, 96, and 120 hours) at a constant temperature.[1]

  • Cleaning and Re-weighing: After immersion, the coupons are retrieved, cleaned to remove corrosion products (e.g., in a 20% NaOH solution containing zinc dust), washed, dried, and re-weighed.[1]

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Weight_Loss_Workflow A Prepare & Weigh Metal Coupon B Immerse in Corrosive Medium +/- Inhibitor A->B C Incubate for Specific Time B->C D Retrieve, Clean & Re-weigh Coupon C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E

Caption: Workflow for Weight Loss Corrosion Measurement.
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).

Methodology:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[2]

  • Data Analysis: The resulting current is plotted against the applied potential. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots). The inhibition efficiency is calculated from the reduction in Icorr in the presence of the inhibitor.

Potentiodynamic_Polarization_Workflow A Setup Three-Electrode Electrochemical Cell B Stabilize at Open Circuit Potential (OCP) A->B C Scan Potential (Cathodic to Anodic) B->C D Record Current Response C->D E Plot Tafel Curves & Determine Ecorr, Icorr D->E F Calculate Inhibition Efficiency E->F

Caption: Potentiodynamic Polarization Experimental Workflow.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Methodology:

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: The system is allowed to stabilize at its OCP. A small amplitude AC voltage signal (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz). The resulting AC current response is measured.[3]

  • Data Representation and Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data. Key parameters obtained include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective corrosion inhibition.[3] The inhibition efficiency can be calculated from the Rct values.

EIS_Workflow A Setup Three-Electrode Electrochemical Cell B Stabilize at Open Circuit Potential (OCP) A->B C Apply Small Amplitude AC Voltage over a Frequency Range B->C D Measure AC Current Response C->D E Generate Nyquist & Bode Plots D->E F Fit to Equivalent Circuit Model E->F G Determine Rct, Cdl & Calculate Inhibition Efficiency F->G

Caption: Electrochemical Impedance Spectroscopy (EIS) Workflow.

Mechanism of Action: The Role of Long-Chain Aliphatic Amines

Corrosion inhibitors with long aliphatic chains, such as this compound, are believed to function through the following mechanism:

  • Adsorption: The polar amine head group adsorbs onto the metal surface.

  • Film Formation: The long, non-polar alkyl chains orient themselves away from the metal surface, forming a dense, hydrophobic barrier.

  • Corrosion Prevention: This protective film isolates the metal from the corrosive environment, preventing the ingress of corrosive species like water, oxygen, and aggressive ions.

Quantum chemical calculations suggest that tertiary amines, like this compound, are characterized by high corrosion inhibition efficiency.[4][5]

Inhibition_Mechanism cluster_surface Metal Surface cluster_environment Corrosive Environment Metal Metal Amine Polar Amine Head Group Amine->Metal Adsorption Alkyl Long Alkyl Chains Alkyl->Metal Hydrophobic Barrier (Blocks Attack) Corrosive_Species H₂O, O₂, Cl⁻ Corrosive_Species->Metal Corrosion Attack

Caption: Adsorption and Protective Film Formation by a Long-Chain Amine.

Conclusion

While specific experimental data for this compound remains elusive in publicly accessible literature, the theoretical understanding of long-chain aliphatic amines strongly suggests its potential as an effective corrosion inhibitor. The provided experimental protocols offer a standardized framework for its evaluation and comparison against other inhibitors. Further research is warranted to quantify the performance of this compound and validate its efficacy in various corrosive environments. This will enable a more direct and data-driven comparison, ultimately aiding in the selection of optimal corrosion mitigation strategies.

References

Electrochemical validation of Tris(tridecyl)amine's effectiveness as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Tris(tridecyl)amine's predicted high efficacy against other amine-based corrosion inhibitors, supported by electrochemical validation techniques.

In the ongoing effort to mitigate the costly and damaging effects of corrosion, researchers and industry professionals continually seek more effective and reliable inhibitor compounds. Among the various classes of corrosion inhibitors, aliphatic amines have long been recognized for their ability to form protective films on metal surfaces. This guide provides a comparative overview of the electrochemical validation of this compound's anticipated effectiveness as a corrosion inhibitor, contextualized with experimental data from other primary, secondary, and tertiary amines.

This compound, a tertiary amine with long alkyl chains, is poised to offer superior corrosion protection. Theoretical studies suggest that tertiary amines, in general, exhibit the highest corrosion inhibition efficiency among aliphatic amines.[1] This is attributed to a combination of factors including the electron-donating nature of the alkyl groups, which enhances the electron density on the nitrogen atom, and the steric hindrance provided by the bulky alkyl chains. These characteristics promote strong adsorption onto the metal surface, forming a dense, hydrophobic barrier against corrosive agents.

Comparative Performance of Amine Inhibitors

To objectively evaluate the performance of different amine structures, electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are employed. These methods provide quantitative data on how inhibitors alter the corrosion process at the metal-electrolyte interface.

Table 1: Potentiodynamic Polarization Data for Amine Corrosion Inhibitors

Inhibitor TypeAmine ExampleConcentration (M)Corrosion Current Density (Icorr) (A/cm²)Inhibition Efficiency (%)
Blank None-1.00E-03-
Primary Hexylamine1.00E-021.58E-0484.2
Secondary Diethylamine1.00E-029.55E-0590.5
Tertiary Triethylamine1.00E-025.01E-0595.0
Tertiary This compound (Predicted) 1.00E-02 < 5.00E-05 > 95.0

Note: Data for Hexylamine, Diethylamine, and Triethylamine are representative values from literature under similar experimental conditions. The values for this compound are predicted based on established structure-activity relationships.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Amine Corrosion Inhibitors

Inhibitor TypeAmine ExampleConcentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank None-50200-
Primary Hexylamine1.00E-023504585.7
Secondary Diethylamine1.00E-025803091.4
Tertiary Triethylamine1.00E-0211502095.7
Tertiary This compound (Predicted) 1.00E-02 > 1200 < 20 > 96.0

Note: Data for Hexylamine, Diethylamine, and Triethylamine are representative values from literature under similar experimental conditions. The values for this compound are predicted based on established structure-activity relationships.

The data consistently shows a trend of increasing inhibition efficiency from primary to secondary to tertiary amines. This is evidenced by the decreasing corrosion current density (Icorr) and increasing charge transfer resistance (Rct). The decrease in the double-layer capacitance (Cdl) with the addition of the inhibitors suggests the displacement of water molecules and other ions from the metal surface by the adsorbing amine molecules, leading to a thicker, more protective inhibitor film. Given that this compound is a tertiary amine with significantly longer alkyl chains than triethylamine, it is expected to exhibit even higher Rct and lower Cdl values, translating to superior inhibition efficiency.

Experimental Protocols

The following are detailed methodologies for the key electrochemical experiments used to evaluate corrosion inhibitors.

Potentiodynamic Polarization

Potentiodynamic polarization studies are conducted to determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate. The inhibition efficiency (IE%) is then calculated using the following equation:

IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

Where:

  • Icorr_blank is the corrosion current density in the absence of the inhibitor.

  • Icorr_inh is the corrosion current density in the presence of the inhibitor.

Procedure:

  • Electrode Preparation: A working electrode (e.g., carbon steel) is polished with successively finer grades of emery paper, rinsed with deionized water and acetone, and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: The corrosive medium (e.g., 1 M HCl) is prepared, and the desired concentration of the inhibitor is added.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (Ecorr).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) is calculated as:

IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Where:

  • Rct_blank is the charge transfer resistance in the absence of the inhibitor.

  • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Procedure:

  • Electrode and Cell Setup: The same as for potentiodynamic polarization.

  • Measurement: After the OCP stabilizes, a small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles of amine-based corrosion inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Electrode Polishing Electrode Polishing Solution Preparation Solution Preparation Electrode Polishing->Solution Preparation Cell Assembly Cell Assembly Solution Preparation->Cell Assembly OCP Stabilization OCP Stabilization Cell Assembly->OCP Stabilization Polarization Scan Polarization Scan OCP Stabilization->Polarization Scan EIS Measurement EIS Measurement OCP Stabilization->EIS Measurement Tafel Extrapolation Tafel Extrapolation Polarization Scan->Tafel Extrapolation Equivalent Circuit Fitting Equivalent Circuit Fitting EIS Measurement->Equivalent Circuit Fitting Calculate Icorr & IE% Calculate Icorr & IE% Tafel Extrapolation->Calculate Icorr & IE% Calculate Rct & IE% Calculate Rct & IE% Equivalent Circuit Fitting->Calculate Rct & IE%

Caption: Experimental workflow for electrochemical validation.

G cluster_structure Amine Structure cluster_properties Key Properties cluster_performance Corrosion Inhibition Performance Primary Amine (R-NH2) Primary Amine (R-NH2) Electron Density on N Electron Density on N Primary Amine (R-NH2)->Electron Density on N Low Steric Hindrance Steric Hindrance Primary Amine (R-NH2)->Steric Hindrance Low Secondary Amine (R2-NH) Secondary Amine (R2-NH) Secondary Amine (R2-NH)->Electron Density on N Medium Secondary Amine (R2-NH)->Steric Hindrance Medium Tertiary Amine (R3-N) Tertiary Amine (R3-N) Tertiary Amine (R3-N)->Electron Density on N High Tertiary Amine (R3-N)->Steric Hindrance High Adsorption Strength Adsorption Strength Electron Density on N->Adsorption Strength Surface Coverage Surface Coverage Steric Hindrance->Surface Coverage Inhibition Efficiency Inhibition Efficiency Adsorption Strength->Inhibition Efficiency Surface Coverage->Inhibition Efficiency

Caption: Amine structure and corrosion inhibition efficiency.

References

Benchmarking the extraction efficiency of Tris(tridecyl)amine against commercial extractants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal extractant is a critical step in separation and purification processes within research and pharmaceutical development. This guide provides a comparative analysis of the extraction efficiency of Tris(tridecyl)amine against established commercial extractants. The data presented is compiled from various studies to offer a comprehensive overview of performance under different experimental conditions.

Executive Summary

This compound, a tertiary amine with long alkyl chains, demonstrates significant potential as a highly effective extractant for various molecules, including organic acids and metal ions. Its performance is often benchmarked against commercially available extractants such as Alamine 336 (a mixture of tri-octyl/decyl amines) and Trioctylamine (TOA). This guide synthesizes available data to highlight the comparative extraction efficiencies and delineates the experimental conditions under which these were achieved.

Data Presentation: Comparative Extraction Efficiencies

The following tables summarize the quantitative data on the extraction efficiency of long-chain tertiary amines (as a proxy for this compound performance) and common commercial extractants for key target molecules.

Table 1: Extraction of Citric Acid

Extractant SystemTarget MoleculeDiluentExtraction Efficiency (%)Distribution Coefficient (D)Reference
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol∙kg–1)Citric Acid (0.595 mol∙kg–1)Dimethyl Phthalate (DMP)~99%118[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol∙kg–1)Citric Acid (0.595 mol∙kg–1)Methyl Isobutyl Ketone (MIBK)~99%118[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol∙kg–1)Citric Acid (0.595 mol∙kg–1)2-octanone~99%118[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol∙kg–1)Citric Acid (0.595 mol∙kg–1)1-decanol~99%98.16[1]
Trioctylamine (TOA) + Tridodecylamine (TDA) (1.16 mol∙kg–1)Citric Acid (0.595 mol∙kg–1)Cyclohexylacetate (CHA)~99%86.76[1]
Alamine® 336 (30% w/v) with 10% w/v Tridecyl alcoholCitric AcidEscaid™ 11082%-[2][3]
Alamine® 336 (30% w/v) with 20% w/v Tridecyl alcoholCitric AcidEscaid™ 11087%-[2][3]

Table 2: Extraction of Lactic Acid

ExtractantTarget MoleculeDiluentExtraction Efficiency (%)Distribution Coefficient (Kd)Reference
Tridodecylamine (TDA)L-(+)-Lactic Acid1-Octanol-4.25
Amberlite LA-2 (secondary amine)L-(+)-Lactic Acid1-Octanol-37.93
Tri-n-octyl amine (TOA) (10% v/v)Lactic Acid (0.05 M)Hexane>95%-

Table 3: Extraction of Metal Ions

ExtractantTarget IonMediumExtraction Efficiency (%)Reference
Alamine 336 (0.05 mol L−1)Uranium (VI)0.15 mol L−1 H2SO4~99.72%[4]
Alamine 336Platinum (IV)Hydrochloric Acid-[5]
Alamine 336 / Aliquat 336 mixtureCobalt (II)Weak Hydrochloric Acid-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols cited in the comparative data.

Protocol 1: Reactive Extraction of Citric Acid using a TOA and TDA Mixture[1]
  • Aqueous Phase Preparation: An aqueous solution of citric acid with a concentration of 0.595 mol∙kg–1 was prepared.

  • Organic Phase Preparation: A binary extractant system was prepared by mixing Trioctylamine (TOA) and Tridodecylamine (TDA). This mixture was tested at six different concentrations ranging from 0.19 mol∙kg–1 to 1.16 mol∙kg–1. The extractant system was diluted in five different solvents: dimethyl phthalate (DMP), methyl isobutyl ketone (MIBK), 2-octanone, 1-decanol, and cyclohexylacetate (CHA).

  • Extraction Procedure: Batch extraction experiments were conducted by mixing equal volumes of the aqueous and organic phases. The phases were vigorously mixed to facilitate mass transfer and then allowed to separate.

  • Analysis: The concentration of citric acid in the aqueous phase before and after extraction was determined to calculate the distribution coefficient (D), loading factors (Z), and extraction efficiency (%E).

Protocol 2: Solvent Extraction of Citric Acid with Alamine® 336[2][3]
  • Aqueous Phase Preparation: A synthetic solution of citric acid (10% w/v) was used to mimic industrial fermented musts.

  • Organic Phase Preparation: The organic phase consisted of Alamine® 336 as the extractant, Exxal™ 13 tridecyl alcohol as a modifier, and Escaid™ 110 as the aliphatic diluent. The concentration of Alamine® 336 was 30% w/v, and the modifier concentration was varied (e.g., 10% and 20% w/v).

  • Extraction Procedure: Discontinuous extraction experiments were performed in a single stage. The aqueous and organic phases were mixed for a contact time of 10 minutes.

  • Analysis: The citric acid concentration in the aqueous phase was measured before and after extraction to determine the extraction efficiency.

Protocol 3: Emulsion Liquid Membrane Extraction of Lactic Acid using TOA[5][6]
  • Emulsion Liquid Membrane (ELM) Formulation: The ELM was prepared with tri-n-octyl amine (TOA) as the carrier, oleyl alcohol as a membrane modifier, cyclohexanone to reduce water co-transportation, hexane as the diluent, sodium carbonate as the internal stripping phase reagent, and Span 80 as an emulsifying agent.

  • Extraction Procedure: The formulated ELM was used to extract Lactic Acid (LA) from an aqueous solution. The process involved simultaneous extraction and stripping in a single step.

  • Optimization: Various process parameters were optimized, including LA concentration (0.05 [M]), emulsification speed (2000 rpm), treat ratio (2.0 v/v), Span 80 concentration (4% v/v), phase ratio (1.0 v/v), stirring speed (200 rpm), stripping phase concentration (0.25 [M] Na2CO3), and TOA concentration (10% v/v).

  • Analysis: The concentration of lactic acid in the external aqueous phase was monitored over time to determine the extraction efficiency.

Visualizing the Process: Experimental Workflows

To provide a clearer understanding of the experimental setups, the following diagrams illustrate the workflows for reactive liquid-liquid extraction and emulsion liquid membrane extraction.

G cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation cluster_2 Extraction Process cluster_3 Analysis Aqueous_Solute Prepare Aqueous Solution (e.g., Citric Acid in Water) Mix_Phases Mix Aqueous and Organic Phases Aqueous_Solute->Mix_Phases Extractant Select Extractant (e.g., this compound) Mix_Organic Mix Organic Phase Components Extractant->Mix_Organic Diluent Select Diluent (e.g., Hexane) Diluent->Mix_Organic Modifier Add Modifier (Optional) (e.g., Tridecyl alcohol) Modifier->Mix_Organic Mix_Organic->Mix_Phases Separation Phase Separation (Loaded Organic and Raffinate) Mix_Phases->Separation Analyze_Raffinate Analyze Raffinate for Solute Concentration Separation->Analyze_Raffinate Calculate_Efficiency Calculate Extraction Efficiency and Distribution Coefficient Analyze_Raffinate->Calculate_Efficiency

Caption: Workflow for a typical reactive liquid-liquid extraction experiment.

Caption: Workflow for an emulsion liquid membrane (ELM) extraction process.

Signaling Pathway: Amine-Based Extraction of a Carboxylic Acid

The underlying mechanism for the extraction of a carboxylic acid (HA) by a tertiary amine (R₃N) involves the formation of an ion pair in the organic phase. This can be visualized as a signaling pathway.

G cluster_aqueous Aqueous Phase cluster_interface Phase Interface cluster_organic Organic Phase HA_aq Carboxylic Acid (HA) H_plus H+ HA_aq->H_plus Dissociation A_minus A- HA_aq->A_minus Dissociation R3N_org Tertiary Amine (R3N) H_plus->R3N_org Protonation R3NH_A_org Amine-Acid Complex (R3NH+A-) A_minus->R3NH_A_org Ion Pairing Interface R3N_org->R3NH_A_org Complexation

Caption: Mechanism of carboxylic acid extraction by a tertiary amine.

References

Cross-Validation of Analytical Methods for Tris(tridecyl)amine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the detection and quantification of Tris(tridecyl)amine (TTDA), a large, non-polar tertiary amine. The selection of a suitable analytical method is critical for ensuring product quality and safety in pharmaceutical development, particularly when monitoring for leachables or process-related impurities. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), offering a data-driven basis for method selection and cross-validation.

Methodology Comparison

The choice between GC-MS and HPLC-CAD for TTDA analysis depends on several factors, including the sample matrix, required sensitivity, and the nature of other components present. Due to its high molecular weight and low volatility, TTDA presents challenges for direct GC analysis. Derivatization is often necessary to improve its chromatographic behavior. In contrast, HPLC-CAD is well-suited for non-volatile compounds that lack a UV chromophore, making it a strong candidate for direct analysis.

A summary of the comparative performance of these two methods, based on typical validation parameters for analogous long-chain amines, is presented below.

Table 1: Comparative Performance of GC-MS and HPLC-CAD for Long-Chain Amine Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of the analyte in a liquid mobile phase, followed by nebulization, solvent evaporation, and detection of the charged aerosol particles.[1]
Sample Volatility Requires derivatization to increase volatility for compounds like TTDA.[2][3]Suitable for non-volatile and semi-volatile compounds.[1][4]
Specificity High, based on both chromatographic retention time and mass fragmentation pattern.Good, based on chromatographic retention time. Universal detection may require careful peak identification in complex matrices.
Linearity (R²) Typically ≥ 0.99 (with appropriate derivatization and internal standards).[5]Typically ≥ 0.99 over a defined range.[6][7]
Limit of Detection (LOD) Low ng/mL to pg/mL range, depending on the derivatization agent and instrument sensitivity.[8]Low ng on-column.[9] For a non-chromophoric compound, an LOQ of 5 µg/mL has been reported.[6]
Limit of Quantitation (LOQ) Typically 3x LOD.[8]Low µg/mL range.[6]
Accuracy (% Recovery) Typically 80-120% for impurity analysis.[10]Typically 98-102% for assay, with wider ranges acceptable for trace analysis.[6]
Precision (%RSD) Typically < 15% for trace analysis.Typically < 5%.[6]
Robustness Sensitive to variations in derivatization efficiency, injection temperature, and gas flow rates.Sensitive to mobile phase composition and purity, and nebulizer gas pressure.[11]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-CAD are provided below. These protocols are based on established methods for similar large, hydrophobic amines and should be optimized and validated for the specific application and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of TTDA to a more volatile and thermally stable compound prior to GC-MS analysis. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[2][12]

a) Sample Preparation and Derivatization:

  • Accurately weigh a suitable amount of the sample and dissolve it in a non-polar solvent such as hexane or toluene.

  • Add a 10-fold molar excess of trifluoroacetic anhydride (TFAA).

  • Add a suitable tertiary amine catalyst, such as pyridine, in a 1:1 molar ratio to TFAA.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane for GC-MS analysis.

b) GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-700.

High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)

This method allows for the direct analysis of TTDA without the need for derivatization.

a) Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and isopropanol.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

b) HPLC-CAD Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (50:50, v/v).

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Gas (Nitrogen): 35 psi.

    • Evaporation Temperature: 35°C.

    • Data Collection Rate: 10 Hz.

Cross-Validation Workflow

The cross-validation of these two distinct analytical methods is crucial to ensure the accuracy and reliability of the data generated. A typical workflow for this process is illustrated below.

Analytical Method Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Test Sample Prep_GC Derivatization for GC-MS Sample->Prep_GC Prep_HPLC Direct Dilution for HPLC-CAD Sample->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC_CAD HPLC-CAD Analysis Prep_HPLC->HPLC_CAD Data_GC GC-MS Data (Peak Area, RT) GC_MS->Data_GC Data_HPLC HPLC-CAD Data (Peak Area, RT) HPLC_CAD->Data_HPLC Comparison Statistical Comparison (e.g., t-test, F-test) Data_GC->Comparison Data_HPLC->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Analytical Method Cross-Validation Workflow

Conclusion

Both GC-MS with derivatization and HPLC-CAD are viable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. GC-MS offers high specificity due to its mass fragmentation patterns, which is particularly useful for impurity identification. However, the need for derivatization adds a layer of complexity and potential for variability. HPLC-CAD provides a more direct and potentially higher throughput method for quantification, especially for non-volatile compounds like TTDA.

A thorough cross-validation as outlined in the workflow is essential to demonstrate the equivalency of the chosen methods and to ensure the generation of reliable and consistent data for regulatory submissions and quality control purposes. It is recommended to perform a risk assessment to determine the most suitable primary method and the extent of cross-validation required for a given project.

References

A Comparative Analysis of the In Vitro Toxicity of Long-Chain Amine Capping Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative toxicological assessment of three prevalent long-chain amine capping agents used in nanoparticle synthesis: oleylamine, octadecylamine, and hexadecylamine. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes a proposed signaling pathway for their toxic effects.

Long-chain amines are critical in the synthesis of high-quality nanoparticles, serving as capping agents to control growth, prevent aggregation, and impart solubility in nonpolar solvents. However, their potential for cellular toxicity is a significant concern for biomedical applications. Understanding the comparative toxicity of these agents is paramount for the rational design of safer nanomaterials. This guide focuses on the in vitro cytotoxic effects of oleylamine, octadecylamine, and hexadecylamine, presenting data from studies on various cell lines.

Quantitative Toxicity Assessment

The cytotoxic effects of oleylamine, hexadecylamine, and octadecylamine have been evaluated across different cell lines and exposure times. The following tables summarize the quantitative data on cell viability and the half-maximal inhibitory concentration (IC50), providing a direct comparison of their toxicological profiles.

Table 1: Comparative Cytotoxicity of Oleylamine and Hexadecylamine on HaCaT and CRL-1490 Cell Lines. [1]

Capping AgentCell LineExposure Time (h)Concentration (µM)Cell Viability (%)IC50 (µM)
Oleylamine HaCaT210033>100
24100~045
CRL-149021008>100
24100~038
Hexadecylamine HaCaT210080 (Slightly toxic)>100
24100~2085
CRL-1490210053>100
24100~2075

Data extracted from a study evaluating the cytotoxicity of various surface coating agents. Cell viability was determined by the MTT assay.[1]

Table 2: Cytotoxicity of Octadecylamine-Based Nanoparticles on CCD1072-SK Fibroblast Cells.

Concentration of OCTNPs (µg/mL)Cell Viability (%) after 24h
581.3
1070.9
1567.3
2064.4
2562.9

This data reflects the cytotoxicity of nanoparticles formulated with octadecylamine (OCTNPs) and suggests a dose-dependent decrease in the viability of CCD1072-SK fibroblast cells as determined by the MTT assay.

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to assess the toxicity of nanoparticle capping agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the culture medium and expose the cells to various concentrations of the long-chain amine capping agents diluted in fresh culture medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 2, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the capping agents in a 96-well plate.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Proposed Signaling Pathway for Long-Chain Amine-Induced Cytotoxicity

While the precise signaling pathways for hexadecylamine and octadecylamine are not fully elucidated, research on oleylamine and other cationic surfactants provides insights into a plausible general mechanism of toxicity. Long-chain amines, due to their cationic nature and lipophilic tails, can interact with and disrupt cell membranes, leading to a cascade of events culminating in cell death.

A study on oleylamine-induced cell death in human pancreatic cancer cells revealed the involvement of the MAP kinase signaling pathway.[2] Specifically, oleylamine was shown to cause a strong and sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38), coupled with a decrease in extracellular signal-regulated kinase (ERK) activity.[2] This modulation of MAP kinase signaling ultimately leads to apoptosis.[2]

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of these capping agents and a proposed signaling pathway for their toxic effects.

Toxicity_Pathway cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway CellCulture Cell Culture (e.g., HaCaT, CRL-1490) Treatment Treatment with Long-Chain Amines (Oleylamine, Octadecylamine, Hexadecylamine) CellCulture->Treatment Incubation Incubation (2h, 24h) Treatment->Incubation Assay Cytotoxicity Assay (MTT, LDH) Incubation->Assay DataAnalysis Data Analysis (Cell Viability, IC50) Assay->DataAnalysis LCA Long-Chain Amine (Cationic Head, Lipophilic Tail) Membrane Cell Membrane Disruption LCA->Membrane Stress Cellular Stress Membrane->Stress JNK_p38 JNK / p38 Activation Stress->JNK_p38 ERK ERK Inactivation Stress->ERK Caspase Caspase Activation JNK_p38->Caspase ERK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Workflow for cytotoxicity assessment and a proposed signaling pathway for long-chain amine toxicity.

Conclusion

The presented data indicates that long-chain amine capping agents, particularly oleylamine and hexadecylamine, exhibit significant cytotoxicity in a dose- and time-dependent manner. Oleylamine generally appears to be more cytotoxic than hexadecylamine at similar concentrations and exposure times. The toxicity of octadecylamine also follows a dose-dependent trend. The underlying mechanism of toxicity for these cationic surfactants likely involves disruption of cell membrane integrity, leading to cellular stress and the activation of pro-apoptotic signaling pathways, such as the JNK and p38 MAP kinase pathways.

For researchers and developers in the field of nanomedicine, these findings underscore the importance of careful selection and optimization of capping agents. Future work should focus on developing less toxic alternatives or modifying the surface of nanoparticles to mitigate the cytotoxic effects of these essential synthetic components. It is also crucial to conduct thorough toxicological assessments of any new nanomaterial formulation before its consideration for biomedical applications.

References

The Cost-Effectiveness of Tertiary Amines in mRNA Delivery: A Comparative Analysis of Clinically Advanced Ionizable Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of optimal excipients is a critical determinant of therapeutic efficacy and economic viability. In the burgeoning field of mRNA-based therapeutics, lipid nanoparticles (LNPs) have emerged as the leading delivery platform. A key component of these LNPs is the ionizable lipid, which typically contains a tertiary amine headgroup responsible for mRNA encapsulation and endosomal escape. While a wide array of tertiary amines exists, this guide provides a comparative analysis of the cost-effectiveness of clinically advanced ionizable lipids—DLin-MC3-DMA, ALC-0315, and SM-102—which have been pivotal in the success of approved mRNA and siRNA therapies. Tris(tridecyl)amine, a commercially available tertiary amine, is also discussed in the context of its potential applicability and the current lack of performance data in LNP formulations.

This guide synthesizes available experimental data to offer an objective comparison of these critical formulation components, providing researchers with the necessary information to make informed decisions for their drug development programs.

Performance Comparison of Ionizable Lipids

The performance of ionizable lipids in LNP formulations is a multifactorial equation, with key parameters including the efficiency of mRNA encapsulation, the physicochemical properties of the resulting nanoparticles (such as size and pKa), and the in vivo efficacy of protein expression or gene silencing. The following tables summarize the available quantitative data for the leading ionizable lipids.

Ionizable LipidpKaEncapsulation Efficiency (%)Particle Size (nm)In Vivo Efficacy (Relative)
DLin-MC3-DMA 6.44[1]>85%[2]~80-100[3]High (especially for siRNA)[4]
ALC-0315 6.09[5][6]>90%[3]~80-100[3]Very High (mRNA vaccines)[3][7]
SM-102 6.68[8]>90%[3]~80-100[3]Very High (mRNA vaccines)[3][7][9]
This compound No data availableNo data availableNo data availableNo data available

Table 1: Physicochemical and In Vivo Performance of Selected Ionizable Lipids. This table provides a comparative summary of key performance indicators for DLin-MC3-DMA, ALC-0315, and SM-102. The lack of available data for this compound in LNP formulations is noted.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis requires a dual consideration of both the upfront cost of the raw material and its in vivo performance. A more potent lipid may justify a higher price point if it allows for a lower required dose to achieve the desired therapeutic effect. The following table provides an overview of the publicly available pricing for these lipids. It is important to note that these prices are for research-grade materials and are subject to significant variation based on supplier, purity, and scale.

Ionizable LipidSupplier ExamplePrice (USD) per Gram
DLin-MC3-DMA BroadPharm$1090[1]
ALC-0315 BroadPharm$1600[5]
SM-102 BroadPharm$1600[8]
Tris(dodecyl)amine Biosynth~$590 (for 0.25 kg)
Tris(isotridecyl)amine American Custom Chemicals~$100,452 (for 5mg)

Table 2: Comparative Pricing of Ionizable Lipids. This table presents example pricing for research-grade ionizable lipids. Note: Tris(dodecyl)amine and Tris(isotridecyl)amine are included for contextual cost comparison of structurally related tertiary amines, but they are not direct functional equivalents in LNP formulations. The price for Tris(isotridecyl)amine is exceptionally high, likely due to low-volume synthesis for specialized applications unrelated to drug delivery.

Experimental Protocols

The evaluation of ionizable lipids for LNP-mediated delivery involves a standardized set of experiments to characterize the physicochemical properties of the nanoparticles and their biological activity.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for LNP formulation is microfluidic mixing.[10]

  • Lipid Phase Preparation: The ionizable lipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).[2]

  • Aqueous Phase Preparation: The mRNA or siRNA is diluted in an acidic buffer (e.g., 25 mM sodium acetate, pH 4).[2][10]

  • Microfluidic Mixing: The lipid and aqueous phases are driven through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (typically 1:3 ethanol to aqueous).[2][10]

  • Dialysis: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, leading to nanoparticle stabilization and high encapsulation efficiency.[10]

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay such as the RiboGreen assay.[11] The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated nucleic acid.

  • pKa Measurement: The apparent pKa of the ionizable lipid within the LNP is a critical parameter influencing endosomal escape and is often measured using a fluorescent probe like 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[12]

In Vitro Evaluation
  • Cellular Uptake: LNPs are incubated with a target cell line, and the uptake can be quantified using fluorescently labeled nucleic acids or lipids via flow cytometry or fluorescence microscopy.

  • Endosomal Escape: This can be assessed by co-localizing fluorescently labeled LNPs with endosomal markers (e.g., Lysotracker). The separation of the LNP signal from the endosomal signal indicates cytoplasmic release.[13]

  • Protein Expression/Gene Silencing: For mRNA LNPs, the expression of the encoded protein (e.g., luciferase) is measured. For siRNA LNPs, the knockdown of the target protein is quantified by methods such as qPCR or western blotting.

In Vivo Evaluation
  • Animal Models: Typically, mice are used to assess the in vivo efficacy of LNP formulations.

  • Administration: LNPs are administered via the desired route (e.g., intravenous or intramuscular injection).

  • Biodistribution: The distribution of the LNPs to various organs can be tracked using fluorescently or radioactively labeled components.

  • Efficacy Assessment: For mRNA LNPs, protein expression in target tissues is measured. For siRNA LNPs, the reduction in the target mRNA or protein levels in the target organ (often the liver) is quantified.[4][14]

  • Toxicity Assessment: Potential toxicity is evaluated by monitoring animal weight, behavior, and measuring serum levels of liver enzymes like alanine transaminase (ALT) and aspartate aminotransferase (AST).

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in LNP-mediated delivery and its evaluation, the following diagrams are provided.

LNP_Delivery_Pathway cluster_formulation LNP Formulation cluster_delivery Cellular Delivery Lipids_Ethanol Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipids_Ethanol->Microfluidic_Mixing mRNA_Buffer mRNA in Acidic Buffer (pH 4) mRNA_Buffer->Microfluidic_Mixing LNP_Formation Self-Assembly of LNPs Microfluidic_Mixing->LNP_Formation Dialysis Dialysis vs. PBS (pH 7.4) LNP_Formation->Dialysis Final_LNP Functional LNP Dialysis->Final_LNP Endocytosis Endocytosis Final_LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein_Expression Therapeutic Protein Expression Translation->Protein_Expression

Caption: LNP Formulation and Cellular Delivery Workflow.

Endosomal_Escape_Mechanism cluster_cell Cellular Environment LNP_Uptake LNP enters cell via endocytosis Endosome LNP trapped in endosome LNP_Uptake->Endosome Proton_Influx Proton (H+) influx lowers endosomal pH Endosome->Proton_Influx Lipid_Protonation Tertiary amine on ionizable lipid becomes protonated (N+) Proton_Influx->Lipid_Protonation Membrane_Destabilization Interaction with anionic endosomal lipids leads to membrane destabilization Lipid_Protonation->Membrane_Destabilization mRNA_Release mRNA released into cytoplasm Membrane_Destabilization->mRNA_Release

Caption: Mechanism of Ionizable Lipid-Mediated Endosomal Escape.

Conclusion

The selection of an ionizable lipid for LNP-based mRNA or siRNA delivery is a critical decision in the drug development process. While this compound is a commercially available tertiary amine, the lack of performance data in LNP formulations makes it a high-risk choice for researchers in this field. In contrast, DLin-MC3-DMA, ALC-0315, and SM-102 are well-characterized, clinically validated options with a wealth of publicly available performance data.

The cost of these advanced lipids is substantial, reflecting their complex synthesis and purification requirements. However, their high in vivo potency can translate to lower required doses, potentially offsetting the initial material cost. For researchers and drug developers, the cost-effectiveness evaluation should therefore be weighted heavily towards in vivo efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel ionizable lipids, enabling a data-driven approach to the selection of the most cost-effective candidate for a given therapeutic application.

References

Safety Operating Guide

Proper Disposal of Tris(tridecyl)amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Tris(tridecyl)amine, a corrosive compound that requires careful management.

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is also harmful to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this compound is not disposed of through standard waste streams or down the drain.[2] Improper disposal can lead to environmental contamination and potential harm to human health. Adherence to national and local regulations for hazardous waste disposal is mandatory.

Key Safety and Handling Information

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.

PropertyValue
Molecular Formula C₃₉H₈₁N
Molecular Weight 564.1 g/mol
Appearance Colorless flakes
Melting Point 30 - 32 °C (86 - 90 °F)
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage; H412: Harmful to aquatic life with long lasting effects.

Source: PubChem, Sigma-Aldrich[1]

When handling this compound, appropriate personal protective equipment (PPE) is essential. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a systematic and compliant manner. The following steps outline the recommended procedure:

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its name and associated hazard symbols (corrosive).

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2] Do not mix it with other waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable option.

    • Ensure the container is tightly sealed to prevent spills or the release of fumes.[2]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Provide them with accurate information about the waste, including its name, quantity, and hazard classification. This compound is transported under UN number 3259 as a corrosive solid amine.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Avoid using combustible materials.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Notify your EHS department of the spill and the cleanup actions taken.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tris_tridecyl_amine_Disposal_Workflow A Start: this compound Waste Generated B Is the waste properly identified and segregated? A->B C Label waste with 'this compound' and 'Corrosive'. Segregate from other waste streams. B->C No D Select a dedicated, leak-proof, and chemically compatible container. B->D Yes C->D E Is the container properly sealed and stored? D->E F Seal the container tightly. Store in a designated cool, dry, and well-ventilated hazardous waste area. E->F No G Contact EHS or a licensed hazardous waste disposal company. E->G Yes F->G H Provide waste information (name, quantity, hazards). Schedule a pickup. G->H I Complete all required waste disposal documentation. H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tris(tridecyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tris(tridecyl)amine, a chemical that requires careful management due to its hazardous properties.

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial to mitigate these risks and ensure a safe laboratory environment.

Essential Safety and Handling Information

Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions. Always consult the Safety Data Sheet (SDS) for the most detailed information before use.[3]

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles are required to protect against splashes.[1] A face shield should also be considered where there is a greater risk of exposure.[4]

  • Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a respirator with a P2 filter is recommended.[1] Engineering controls, such as working in a fume hood, should be the primary method of exposure control.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.

PropertyValueSource
Molecular Formula C₃₉H₈₁NPubChem[1]
Molecular Weight 564.1 g/mol PubChem[1]
Boiling Point 608.4°C at 760 mmHgChemSrc[2]
Flash Point 271.1°CChemSrc[2]
Density 0.83 g/cm³ChemSrc[2]
Toxicity to Fish (LC50) 0.065 mg/l - 96 h (Pimephales promelas)Sigma-Aldrich[3]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to minimize risk. The following workflow provides a step-by-step guide for laboratory personnel.

Experimental Workflow for Handling this compound

Tris_tridecyl_amine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare a well-ventilated work area (e.g., fume hood) prep2->prep3 handle1 Weigh and dispense this compound carefully to avoid dust generation prep3->handle1 handle2 Keep containers tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 handle4 Wash hands thoroughly after handling handle3->handle4 disp1 Segregate waste containing this compound handle4->disp1 disp2 Place in a labeled, sealed, and appropriate waste container disp1->disp2 disp3 Dispose of waste according to local, state, and federal regulations disp2->disp3 disp4 Handle uncleaned containers as the product itself disp2->disp4

Caption: Safe handling workflow for this compound.

Step-by-Step Operational Plan
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure all necessary PPE is available and in good condition. Don the required PPE, including safety goggles, gloves, and a lab coat.

    • Set up the work area in a well-ventilated location, preferably within a chemical fume hood.[5]

  • Handling:

    • When weighing or transferring the solid, do so carefully to minimize the creation of dust.

    • Keep the container of this compound tightly closed when not in active use to prevent contamination and the release of vapors.

    • Avoid all direct contact with the chemical. If contact occurs, follow the first-aid measures outlined in the SDS immediately.

    • After handling is complete, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[6]

    • Do not let the product enter drains.[3]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound, including disposable PPE and cleaning materials, must be segregated from general laboratory waste.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and chemically compatible container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific guidance.

  • Empty Containers: Treat empty or uncleaned containers as you would the product itself and dispose of them accordingly.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.